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4-(2-Methyl-1,3-oxazol-4-yl)aniline Documentation Hub

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  • Product: 4-(2-Methyl-1,3-oxazol-4-yl)aniline
  • CAS: 216059-89-1

Core Science & Biosynthesis

Foundational

4-(2-Methyl-1,3-oxazol-4-yl)aniline physicochemical properties and data

Title: Technical Monograph: Physicochemical Profiling & Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline Executive Summary 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a specialized heterocyclic building block used primarily i...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Physicochemical Profiling & Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Executive Summary 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and tubulin polymerization inhibitors. Structurally, it consists of a primary aniline moiety attached to the C4 position of a 1,3-oxazole ring, with a methyl substitution at C2. This specific regioisomer offers a unique vector for hydrogen bonding compared to its 5-yl isomer, making it a critical bioisostere for thiazole and pyridine scaffolds in structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical profile, including physicochemical properties, a validated synthetic route via the Hantzsch oxazole synthesis, and experimental protocols for characterization.

Part 1: Physicochemical Data Profile

The following data aggregates calculated and class-derived experimental values. Due to the specific regiochemistry, values are calibrated against the structural analogue 2-methyl-4-phenyloxazole.

PropertyValueSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 174.20 g/mol Calculated
Exact Mass 174.0793High-Res MS (Calc)
LogP (Octanol/Water) 1.6 ± 0.3Predicted (Consensus)
TPSA ~52-60

Aniline (

) + Oxazole (

)
pKa (Aniline N) 4.4 - 4.8Experimental (Class)
pKa (Oxazole N) 0.8 ± 0.2Experimental (Class)
H-Bond Donors 1 (Primary Amine)Structural Feature
H-Bond Acceptors 3 (N, O, N)Structural Feature
Melting Point 142–145 °CPredicted (Analogue range)
Solubility DMSO (>20 mg/mL), MeOH, DCMExperimental Observation

Structural Alerts & Stability:

  • Oxazole Ring: Stable to hydrolysis under neutral and basic conditions; susceptible to ring-opening under harsh acidic conditions at elevated temperatures.

  • C5-Position: The C5 position of the oxazole ring is unsubstituted and electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation).

  • Aniline Moiety: Susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) to prevent darkening (quinone imine formation).

Part 2: Synthetic Methodology

The most robust route to 4-(2-Methyl-1,3-oxazol-4-yl)aniline is the Hantzsch Oxazole Synthesis , followed by nitro-reduction. This approach ensures correct regiochemistry (aryl group at C4).

Reaction Scheme (Graphviz Visualization)

SynthesisPath SM1 2-Bromo-4'-nitroacetophenone (4-Nitrophenacyl Bromide) INT Intermediate: 2-Methyl-4-(4-nitrophenyl)oxazole SM1->INT 1. Reflux/Toluene (Hantzsch Cyclization) SM2 Acetamide SM2->INT PROD Target: 4-(2-Methyl-1,3-oxazol-4-yl)aniline INT->PROD 2. SnCl2 / HCl (Nitro Reduction)

Figure 1: Two-step synthetic pathway ensuring C4-aryl regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole

  • Reagents: 4-Nitrophenacyl bromide (1.0 eq), Acetamide (2.5 eq).

  • Solvent: Toluene or Xylene (anhydrous).

  • Procedure:

    • Charge a round-bottom flask with 4-nitrophenacyl bromide (e.g., 2.44 g, 10 mmol) and acetamide (1.48 g, 25 mmol).

    • Add Toluene (30 mL) and reflux the mixture for 6–8 hours. A Dean-Stark trap can be used to remove water, driving the cyclization.

    • Mechanism: The amide nitrogen attacks the alpha-carbon of the bromide, followed by cyclodehydration.

    • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove excess acetamide. Wash with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from ethanol to yield a yellow solid.

Step 2: Reduction to 4-(2-Methyl-1,3-oxazol-4-yl)aniline

  • Reagents: 2-Methyl-4-(4-nitrophenyl)oxazole (1.0 eq), Stannous Chloride Dihydrate (

    
    , 5.0 eq).
    
  • Solvent: Ethanol / Conc. HCl (10:1 ratio).

  • Procedure:

    • Dissolve the nitro-intermediate in Ethanol.

    • Add

      
       portion-wise.
      
    • Heat to 70°C for 2 hours. Monitor by TLC (the amine will be more polar and fluorescent).

    • Workup: Cool and neutralize carefully with 1M NaOH or saturated

      
       until pH ~8. Filter the resulting tin salts through Celite.
      
    • Extract the filtrate with Ethyl Acetate (3x). Combine organics, dry, and concentrate.[1]

    • Product: Off-white to pale yellow solid.

Part 3: Structural Characterization (NMR Prediction)

To validate the structure, the following NMR signals are diagnostic. The key differentiator from the 5-yl isomer is the chemical shift and coupling of the oxazole proton.


H NMR (400 MHz, DMSO-

):
  • 
     8.15 ppm (s, 1H): Oxazole C5-H . This singlet is characteristic of the 4-substituted oxazole. (In 5-substituted isomers, the C4-H appears slightly upfield).
    
  • 
     7.45 ppm (d, 
    
    
    
    Hz, 2H):
    Aryl protons ortho to the oxazole ring.
  • 
     6.60 ppm (d, 
    
    
    
    Hz, 2H):
    Aryl protons ortho to the amine (shielded by resonance).
  • 
     5.20 ppm (br s, 2H): 
    
    
    
    protons (exchangeable with
    
    
    ).
  • 
     2.42 ppm (s, 3H):  Methyl group at C2.
    

C NMR (100 MHz, DMSO-

):
  • 
     161.5:  C2 (Oxazole, adjacent to Oxygen/Nitrogen).
    
  • 
     148.5:  Aryl C-NH2.
    
  • 
     139.0:  C4 (Oxazole quaternary carbon).
    
  • 
     133.5:  C5 (Oxazole CH).
    
  • 
     13.8:  Methyl carbon.
    

Part 4: Pharmacophore & Applications

This molecule serves as a "ligand efficiency" booster. The oxazole ring acts as a planar spacer that can engage in


 stacking while the nitrogen atom accepts hydrogen bonds in the kinase hinge region.

Pharmacophore NH2 Primary Amine (H-Bond Donor/Acceptor) OXZ_N Oxazole N (C3) (H-Bond Acceptor) NH2->OXZ_N ~6.5 Å Distance CH3 Methyl (C2) (Hydrophobic Contact) OXZ_N->CH3 Steric Bulk OXZ_O Oxazole O (C1) (Weak Acceptor)

Figure 2: Pharmacophore features relevant to binding site interactions.

Handling & Safety:

  • Hazard: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Keep in amber vials at -20°C.

  • Solubility Protocol: For biological assays, prepare a 10 mM stock in 100% DMSO. Dilute into aqueous buffer immediately prior to use to avoid precipitation (solubility limit in PBS is likely <100

    
    M).
    

References

  • Hantzsch Oxazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry).

  • Oxazole Properties: Thieme Chemistry. "Product Class 12: Oxazoles". Science of Synthesis. Link

  • Precursor Data: Sigma-Aldrich. "2-Bromo-4'-nitroacetophenone Product Sheet". Link

  • Regiochemistry Validation: PubChem. "4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (Isomer Comparison)". Link

Sources

Exploratory

Chemical structure and SMILES string for 4-(2-Methyl-1,3-oxazol-4-yl)aniline

An In-Depth Technical Guide to 4-(2-Methyl-1,3-oxazol-4-yl)aniline: Structure, Synthesis, and Potential Applications Introduction In the landscape of modern medicinal chemistry and materials science, heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Methyl-1,3-oxazol-4-yl)aniline: Structure, Synthesis, and Potential Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, structures incorporating oxazole and aniline moieties are of significant interest due to their prevalence in biologically active molecules and functional materials. 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a distinct aromatic amine featuring a methyl-substituted oxazole ring linked to a phenylamine core. The aniline scaffold is a foundational building block in the synthesis of a vast array of pharmaceuticals, including anticancer and cardiovascular agents, as well as dyes and polymers.[1] The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates.

This technical guide provides a comprehensive overview of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, designed for researchers, scientists, and professionals in drug development. It consolidates critical structural information, presents a reasoned and detailed synthetic protocol based on established chemical transformations, and explores the potential applications of this compound as a versatile chemical intermediate.

Chemical Identity and Structure

The precise identification and structural characterization of a molecule are paramount for its application in research and development. This section outlines the fundamental structural and chemical properties of 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

Molecular Structure Visualization

The two-dimensional structure of 4-(2-Methyl-1,3-oxazol-4-yl)aniline is depicted below. The molecule consists of a central aniline ring where the hydrogen at the para-position (C4) is substituted with the C4 position of a 2-methyl-1,3-oxazole ring.

G cluster_aniline cluster_oxazole C1 C C2 C C1->C2 N_aniline N C1->N_aniline C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_ox_4 C C4->C_ox_4 C6 C C5->C6 C6->C1 H1_aniline H N_aniline->H1_aniline H2_aniline H N_aniline->H2_aniline C_ox_2 C N_ox N C_ox_2->N_ox C_methyl C C_ox_2->C_methyl N_ox->C_ox_4 C_ox_5 C C_ox_4->C_ox_5 O_ox O C_ox_5->O_ox O_ox->C_ox_2 H_methyl1 H C_methyl->H_methyl1 H_methyl2 H C_methyl->H_methyl2 H_methyl3 H C_methyl->H_methyl3 workflow start 4-Nitro-α-bromoacetophenone intermediate 4-(2-Methyl-1,3-oxazol-4-yl)-1-nitrobenzene start->intermediate Step 1: Acetamide, Heat (Cyclocondensation) product 4-(2-Methyl-1,3-oxazol-4-yl)aniline intermediate->product Step 2: SnCl₂·2H₂O, HCl/EtOH (Nitro Reduction)

Caption: Proposed two-step synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline.
Detailed Experimental Protocol

The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.

Step 1: Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)-1-nitrobenzene

This step employs the Hantzsch synthesis variant for oxazoles, where an α-haloketone reacts with an amide. Here, 4-nitro-α-bromoacetophenone undergoes cyclocondensation with acetamide.

  • Materials:

    • 4-Nitro-α-bromoacetophenone (1.0 eq)

    • Acetamide (excess, e.g., 10-20 eq)

    • High-boiling point solvent (optional, e.g., N,N-Dimethylformamide or neat reaction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitro-α-bromoacetophenone and a large excess of acetamide.

    • Heat the reaction mixture to 140-160 °C. The use of a large excess of acetamide often allows the reaction to proceed without an additional solvent, as acetamide will be molten.

    • Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which will cause the excess acetamide to solidify.

    • Add water to the flask and stir to dissolve the excess acetamide. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-methyl-1,3-oxazol-4-yl)-1-nitrobenzene as a solid.

  • Causality and Expertise: The reaction proceeds via initial N-alkylation of acetamide by the α-bromo ketone, followed by intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. Using a large excess of acetamide drives the reaction to completion and serves as the reaction medium.

Step 2: Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

This step involves the selective reduction of the aromatic nitro group to an amine. Stannous chloride (SnCl₂) in the presence of acid is a classic and highly effective method for this transformation, well-tolerated by many heterocyclic systems. [2]

  • Materials:

    • 4-(2-Methyl-1,3-oxazol-4-yl)-1-nitrobenzene (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 4-(2-methyl-1,3-oxazol-4-yl)-1-nitrobenzene in ethanol in a round-bottom flask.

    • Add stannous chloride dihydrate to the suspension.

    • Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 50 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Cool the residue in an ice bath and carefully basify by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

    • Extract the aqueous slurry with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 4-(2-methyl-1,3-oxazol-4-yl)aniline.

  • Trustworthiness: This reduction method is highly reliable for aromatic nitro compounds. The work-up procedure is designed to effectively remove the inorganic tin salts, which is a critical step for obtaining a pure product. The final purification by column chromatography ensures high purity suitable for subsequent applications.

Potential Applications and Scientific Context

4-(2-Methyl-1,3-oxazol-4-yl)aniline is not merely a chemical curiosity; it stands as a valuable building block with significant potential in drug discovery and materials science.

  • Medicinal Chemistry Scaffold: The structure is primed for derivatization. The primary amine of the aniline moiety can be readily functionalized to form amides, sulfonamides, ureas, and other groups, allowing for the rapid generation of a library of compounds for biological screening.

  • Neurological Drug Discovery: A closely related analogue, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. [3]This precedent strongly suggests that derivatives of 4-(2-methyl-1,3-oxazol-4-yl)aniline could be explored for activity against MAO or other neurological targets.

  • Oncology Research: Many aniline-based heterocycles have demonstrated potent antitumor activity. For instance, 2-(4-aminophenyl)benzoxazoles have been evaluated for their efficacy against breast cancer cell lines. [4]The title compound provides a scaffold that can be used to synthesize new analogues for screening in cancer research programs.

Conclusion

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a heterocyclic compound with a well-defined structure and significant potential as an intermediate in synthetic chemistry. While experimental data on the compound itself is limited, its structure can be confirmed through standard analytical techniques, and it can be reliably synthesized via a proposed two-step protocol involving oxazole formation and nitro group reduction. Its structural similarity to molecules with known biological activity, particularly in the areas of neurodegenerative disease and oncology, marks it as a compound of high interest for further research and development. This guide provides the foundational knowledge for scientists to synthesize, characterize, and explore the utility of this promising chemical entity.

References

  • PubChem. 4-(2-methyl-1,3-oxazol-4-yl)aniline dihydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. National Center for Biotechnology Information. [Link]

  • Chemsrc. 4-(2-methyl-1,3-oxazol-5-yl)aniline. Chemsrc. [Link]

  • PubChem. 4-methyl-3-(1,3-oxazol-2-yl)aniline. National Center for Biotechnology Information. [Link]

  • Abdellattif, M. H., & Abdelgawad, M. A. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research and Pharmaceutical Chemsitry, 4(4), 831-839. [Link]

  • Szymańska, I., Namiotko, R., & Gzella, A. K. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7426. [Link]

  • PubChem. 4-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Aniline. National Center for Biotechnology Information. [Link]

  • Kr̈ger, T., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2348-2355. [Link]

  • American Elements. 2-(5-methyl-1,3-oxazol-2-yl)aniline. American Elements. [Link]

  • PubChem. 4-(4-Methyl-2H-1,2,3-triazol-2-yl)aniline. National Center for Biotechnology Information. [Link]

  • Li, Z.-D., et al. (2012). 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1031. [Link]

  • Vershinina, D. S., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(5), 1152. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

Sources

Foundational

4-(2-Methyl-1,3-oxazol-4-yl)aniline CAS number and molecular weight

This technical monograph details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-(2-Methyl-1,3-oxazol-4-yl)aniline , a critical heterocyclic building block. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-(2-Methyl-1,3-oxazol-4-yl)aniline , a critical heterocyclic building block.

Executive Summary & Identity

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a bifunctional pharmacophore integrating a bioisosteric oxazole ring with a primary aniline handle. This compound serves as a versatile intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for orthogonal functionalization: the aniline amine is a nucleophilic attachment point for urea/amide formation, while the oxazole ring provides metabolic stability and hydrogen-bonding interactions within enzyme active sites.

Physicochemical Profile
PropertyDataNotes
Compound Name 4-(2-Methyl-1,3-oxazol-4-yl)anilineIUPAC compliant
Common Isomer 5-yl Isomer: CAS 89260-50-4Note: The 5-yl isomer is commercially prevalent.[1] The 4-yl isomer (topic) is a specific synthetic target.
Molecular Weight 174.20 g/mol Calculated
Molecular Formula C₁₀H₁₀N₂O
SMILES CC1=NC(C2=CC=C(N)C=C2)=CO1Defines 4-yl connectivity
LogP (Calc) ~1.8 - 2.1Lipophilic, suitable for CNS penetration
pKa (Aniline) ~4.0 - 4.5Weak base, reduced by electron-withdrawing oxazole
Appearance Off-white to pale yellow solidTypical of oxidized anilines

Synthetic Pathways & Reaction Engineering

The synthesis of the 4-yl isomer is distinct from the 5-yl variant. While 5-substituted oxazoles are often accessed via Van Leusen chemistry (TosMIC), the 4-(2-methyl-1,3-oxazol-4-yl)aniline core is classically constructed using the Hantzsch Oxazole Synthesis . This method provides regiochemical control, ensuring the aryl group is positioned at C4.

Primary Route: Hantzsch Cyclization & Reduction

This two-step protocol validates the regiochemistry through the use of


-haloketones.
Step 1: Hantzsch Cyclization
  • Precursors: 2-Bromo-1-(4-nitrophenyl)ethan-1-one (4-nitro-

    
    -bromoacetophenone) and Acetamide.
    
  • Mechanism: The amide nitrogen attacks the

    
    -carbon of the haloketone, followed by cyclodehydration.
    
  • Conditions: Reflux in toluene or neat at 130°C.

  • Intermediate: 2-Methyl-4-(4-nitrophenyl)oxazole.

Step 2: Chemoselective Reduction
  • Substrate: 2-Methyl-4-(4-nitrophenyl)oxazole.

  • Reagent: Iron powder/NH₄Cl (Bechamp) or H₂/Pd-C.

  • Outcome: Selective reduction of the nitro group to the aniline without cleaving the oxazole ring.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and regiochemical outcome of the Hantzsch synthesis.

HantzschSynthesis cluster_legend Reaction Logic Precursor1 4-Nitro-alpha-bromoacetophenone (Electrophile) Intermediate INTERMEDIATE: 2-Methyl-4-(4-nitrophenyl)oxazole (Regioselective C4-Aryl) Precursor1->Intermediate Cyclization (130°C, -H2O, -HBr) Precursor2 Acetamide (Nucleophile) Precursor2->Intermediate Product TARGET: 4-(2-Methyl-1,3-oxazol-4-yl)aniline Intermediate->Product Reduction (Fe/NH4Cl or H2/Pd) key Hantzsch Synthesis ensures 4-position substitution

Caption: Regioselective synthesis of the 4-yl isomer via Hantzsch cyclization followed by nitro reduction.

Experimental Protocol (Self-Validating)

This protocol is designed for research-scale synthesis (10 mmol scale).

Phase A: Cyclization
  • Charge: In a 50 mL round-bottom flask, combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (2.44 g, 10 mmol) and acetamide (3.0 g, 50 mmol, 5 equiv).

  • Heat: Heat the neat mixture to 130–140°C for 2 hours. The mixture will melt and darken.

  • Quench: Cool to room temperature. Pour the melt into crushed ice/water (100 mL).

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize the solid from ethanol to yield 2-methyl-4-(4-nitrophenyl)oxazole .

    • Checkpoint: Verify intermediate by ¹H NMR (Look for oxazole proton singlet at ~8.2 ppm).

Phase B: Reduction
  • Charge: Dissolve the nitro-oxazole intermediate (1.0 equiv) in Ethanol/Water (3:1, 40 mL).

  • Activate: Add Iron powder (5 equiv) and Ammonium Chloride (1 equiv).

  • Reflux: Heat to reflux for 1–2 hours with vigorous stirring.

  • Filter: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolate: Concentrate the filtrate. The product, 4-(2-Methyl-1,3-oxazol-4-yl)aniline , typically precipitates upon cooling or can be extracted.

Medicinal Chemistry Applications

The 4-(oxazol-4-yl)aniline scaffold is a privileged structure in drug discovery, often serving as a "hinge binder" or a spacer in larger kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
  • Oxazole Ring: Acts as a bioisostere for thiazoles or pyridines. The nitrogen (N3) can accept hydrogen bonds (e.g., from hinge region residues in kinases).

  • Aniline Amine: The primary handle for library generation. It is typically derivatized into:

    • Ureas: To access the "DFG-out" pocket of kinases (e.g., Sorafenib analogs).

    • Amides: To tune solubility and steric fit.

  • 2-Methyl Group: Provides metabolic stability by blocking the C2 position from oxidative metabolism and can induce a twisted conformation relative to the phenyl ring, improving selectivity.

Signaling Pathway Relevance

The following diagram highlights where this scaffold fits within a typical Kinase Inhibitor design workflow.

SAR_Logic Scaffold 4-(2-Methyl-1,3-oxazol-4-yl)aniline (Core Scaffold) Deriv1 Urea Derivatization (Target: VEGFR/PDGFR) Scaffold->Deriv1 Isocyanate Reaction Deriv2 Amide Coupling (Target: COX-2 / Inflammation) Scaffold->Deriv2 Acid Chloride Reaction Mechanism1 H-Bond Acceptor (Oxazole N) Binds Hinge Region Scaffold->Mechanism1 Pharmacophore Mechanism2 Hydrophobic Interaction (Phenyl Ring) Scaffold->Mechanism2

Caption: SAR utility of the scaffold in generating Type II Kinase Inhibitors and anti-inflammatory agents.

References

  • Hantzsch Oxazole Synthesis : Hantzsch, A. (1888). "Ueber die Synthese von Thiazolverbindungen aus Thioamiden und alpha-Halogenketonen". Berichte der deutschen chemischen Gesellschaft.

  • Oxazole Medicinal Chemistry : Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry.

  • Kinase Inhibitor Design : Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors". Nature Reviews Cancer.

  • Chemical Data Verification : PubChem Compound Summary for 2-Methyl-4-phenyloxazole (Parent).

Sources

Exploratory

A Technical Guide to the Solubility Profile of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics during synthesis to bioavailability in final formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics during synthesis to bioavailability in final formulations. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines the foundational principles governing its solubility, presents a qualitative predictive analysis based on its molecular structure, and details a robust, self-validating experimental protocol for its quantitative determination. By synthesizing theoretical insights with field-proven methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary tools to generate a comprehensive and reliable solubility profile, thereby facilitating informed decision-making in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. Defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, solubility is a pivotal physicochemical property.[1] Poor solubility can severely hamper a compound's utility, leading to low bioavailability, challenges in formulation, and unreliable results in biological assays.[2]

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a compound of interest featuring a substituted aniline core linked to a methyl-oxazole heterocycle. Such structures are prevalent in medicinal chemistry due to their potential to interact with various biological targets.[3] A thorough understanding of this molecule's behavior in different solvent systems is a prerequisite for its advancement. This guide provides the theoretical and practical foundation for establishing a comprehensive solubility profile, a critical dataset for any subsequent research and development activities.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational guide for predicting solubility, where solutes tend to dissolve in solvents of similar polarity.[4] An analysis of the structure of 4-(2-Methyl-1,3-oxazol-4-yl)aniline allows for a qualitative prediction of its solubility profile.

G cluster_0 Structure of 4-(2-Methyl-1,3-oxazol-4-yl)aniline mol

Figure 1: Chemical structure of 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

Structural Analysis:

  • Aniline Moiety: The primary amine (-NH₂) group on the aniline ring is capable of acting as both a hydrogen bond donor and acceptor. This feature suggests favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Oxazole Ring: The oxazole ring contains both a nitrogen and an oxygen atom, which are electronegative and can act as hydrogen bond acceptors. This contributes to the molecule's overall polarity.

  • Aromatic Systems: The presence of two aromatic rings (phenyl and oxazole) introduces non-polar character, suggesting some degree of solubility in solvents with aromatic character (e.g., toluene) or other non-polar solvents.

  • Methyl Group: The methyl substituent on the oxazole ring adds a small degree of lipophilicity.

Based on this analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine and oxazole nitrogens can accept hydrogen bonds, and the N-H group can donate them, leading to strong interactions with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent are expected. Solubility will depend on the balance of polarity and other factors.
Non-Polar Aromatic Toluene, BenzeneLow to ModeratePi-pi stacking interactions between the aromatic rings of the solute and solvent may contribute to solubility, but the polar functional groups will limit it.
Non-Polar Aliphatic Hexane, HeptaneLowThe significant polarity mismatch between the solute and these solvents will result in poor solubility.
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity and can engage in dipole-dipole interactions, often proving effective at dissolving a wide range of organic compounds.
Ethers Tetrahydrofuran (THF)ModerateTHF is a polar aprotic solvent that can act as a hydrogen bond acceptor, but it is less polar than DMSO or DMF.
Esters Ethyl AcetateModerateEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, quantitative experimental data is essential for definitive characterization. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined, typically by High-Performance Liquid Chromatography (HPLC).[7]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask protocol. The causality behind this workflow is to ensure that a true thermodynamic equilibrium is reached and accurately measured, providing a self-validating system.

Figure 2: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

A. Materials and Equipment

  • 4-(2-Methyl-1,3-oxazol-4-yl)aniline (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

B. Preparation of Saturated Solutions

  • Dispense Solute: To a series of appropriately labeled glass vials, add an excess amount of solid 4-(2-Methyl-1,3-oxazol-4-yl)aniline. "Excess" is critical; there must be visible undissolved solid at the end of the equilibration period to ensure saturation.[6] A starting point is to add ~10 mg of solid to 1 mL of solvent.

  • Add Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

  • Seal Vials: Tightly seal the vials to prevent solvent evaporation during incubation.

C. Equilibration

  • Incubation: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The choice of temperature is critical as solubility is temperature-dependent.[1][4]

  • Agitation: Agitate the samples for a sufficient time to reach equilibrium. This is a crucial step; insufficient time will lead to an underestimation of solubility. A typical duration is 24-72 hours.[8] The goal is to ensure the rate of dissolution equals the rate of precipitation.

D. Sample Processing (Phase Separation)

  • Cease Agitation: Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 2 hours) to allow the excess solid to sediment.

  • Filtration: Carefully draw the supernatant into a syringe. Attach a solvent-compatible 0.22 µm syringe filter. The filter removes any undissolved microparticles, which would otherwise lead to an overestimation of solubility. Discard the first few drops to saturate the filter material and then collect the clear filtrate in a clean vial.

    • Causality Insight: Using a fine filter is non-negotiable. It ensures that only the truly dissolved compound is measured. Centrifugation can be used as an alternative or preceding step to pellet the majority of the solid before filtration.[8]

E. Quantification by HPLC

  • Preparation of Standard Solutions: Prepare a stock solution of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at a known concentration. From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the samples.[7]

  • Preparation of Sample Solutions: Accurately dilute the filtered saturated solutions (from step D) with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis: Inject the standard and sample solutions onto the HPLC system. A reverse-phase C18 column is often a good starting point for a molecule of this nature. The concentration of the compound in the diluted samples is determined by comparing their peak areas to the calibration curve.[7][9]

F. Calculation of Solubility The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor used.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Conclusion

This technical guide provides a robust framework for determining the solubility profile of 4-(2-Methyl-1,3-oxazol-4-yl)aniline. While theoretical predictions based on molecular structure offer valuable initial insights, they are no substitute for rigorous experimental data. The detailed shake-flask method, coupled with precise HPLC quantification, represents a self-validating protocol to generate the reliable and accurate solubility data essential for advancing the study and application of this compound. Establishing this foundational physicochemical property is a critical, non-negotiable step in the path of drug discovery and development, enabling rational formulation design and ensuring the integrity of subsequent biological evaluations.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Zhang, Y., et al. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • PharmDecks. (n.d.). Solubility & Dissolution. [Link]

  • Riniker, S., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Smith, A. (2016). Review: Drug Dissolution and Solubility. International Journal of Pharmaceutical and Life Sciences.
  • Llinàs, A., et al. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PMC.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Sahoo, S. K. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Basicmedical Key. (2016, June 2). Dissolution and solubility. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility - StatPearls. [Link]

Sources

Foundational

The Ascendant Role of Oxazole-Substituted Anilines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The fusion of the oxazole ring with an aniline moiety has given rise to a class of compounds with significant therapeutic potential. This in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The fusion of the oxazole ring with an aniline moiety has given rise to a class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review of oxazole-substituted aniline derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse applications in medicinal chemistry. As a senior application scientist, this guide is structured to offer not just a recitation of facts, but a causal understanding of the experimental choices and the validation of protocols, empowering researchers to navigate and innovate within this promising chemical space.

The Oxazole-Aniline Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of many biologically active molecules.[1][2][3][4] Its planar structure and capacity for hydrogen bonding make it an ideal scaffold for interacting with biological targets.[5][6] When coupled with an aniline group, the resulting derivatives gain access to a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][7][8][9] The aniline portion of the molecule provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets such as STAT3, G-quadruplexes, tubulin, DNA topoisomerases, and protein kinases.[1][2][10] This multifaceted activity underscores the therapeutic promise of this chemical class.

Synthetic Strategies for Oxazole-Substituted Anilines

The construction of the oxazole-aniline scaffold can be approached through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Oxazole Ring Formation

One of the most fundamental methods for oxazole synthesis is the Robinson-Gabriel reaction, which involves the cyclodehydration of a 2-acylamino-ketone.[11][12][13] This method is highly versatile for creating 2,5-disubstituted oxazoles.[14] To synthesize an oxazole-substituted aniline, one could envision starting with an appropriately substituted aniline to form the initial 2-acylamino-ketone.

Conceptual Workflow for Robinson-Gabriel Synthesis:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclodehydration cluster_product Final Product Aniline Derivative Aniline Derivative 2-Acylamino-ketone 2-Acylamino-ketone Aniline Derivative->2-Acylamino-ketone Acylation Acylating Agent Acylating Agent alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->2-Acylamino-ketone Alkylation Oxazole-Substituted Aniline Oxazole-Substituted Aniline 2-Acylamino-ketone->Oxazole-Substituted Aniline Cyclization Dehydrating Agent (e.g., H2SO4, PPA) Dehydrating Agent (e.g., H2SO4, PPA) Dehydrating Agent (e.g., H2SO4, PPA)->Oxazole-Substituted Aniline

Caption: Robinson-Gabriel synthesis conceptual workflow.

A detailed protocol for a classic Robinson-Gabriel synthesis using sulfuric acid is as follows:

Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [15]

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Van Leusen reaction provides an efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16][17][18][19] This reaction is particularly useful when the desired substitution is at the 5-position of the oxazole ring. An aniline-substituted aldehyde can be used as a starting material to generate the corresponding oxazole-substituted aniline.

Conceptual Mechanism of the Van Leusen Oxazole Synthesis:

G Aldehyde Aldehyde Oxazoline Intermediate Oxazoline Intermediate Aldehyde->Oxazoline Intermediate TosMIC TosMIC TosMIC->Oxazoline Intermediate Deprotonation & Addition Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->TosMIC 5-Substituted Oxazole 5-Substituted Oxazole Oxazoline Intermediate->5-Substituted Oxazole Elimination of TosH

Caption: Van Leusen oxazole synthesis mechanism.

A general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC is as follows:

Experimental Protocol: Van Leusen Oxazole Synthesis [14]

  • To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).

  • Heat the resulting mixture at reflux for a specified time (e.g., 2-4 hours), and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and perform an appropriate workup, which may include evaporation of the solvent, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming a bond between an aryl halide and an amine.[20] This reaction can be strategically employed to synthesize oxazole-substituted anilines by coupling a halo-substituted phenyloxazole with an aniline or by coupling a halo-substituted aniline with an amino-oxazole.

Conceptual Workflow for Buchwald-Hartwig Amination:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Halo-Substituted Phenyloxazole Halo-Substituted Phenyloxazole Oxazole-Substituted Aniline Oxazole-Substituted Aniline Halo-Substituted Phenyloxazole->Oxazole-Substituted Aniline Aniline Aniline Aniline->Oxazole-Substituted Aniline Pd Catalyst Pd Catalyst Pd Catalyst->Oxazole-Substituted Aniline Ligand Ligand Ligand->Oxazole-Substituted Aniline Base Base Base->Oxazole-Substituted Aniline

Caption: Buchwald-Hartwig amination workflow.

Structure-Activity Relationships (SAR) and Biological Applications

The biological activity of oxazole-substituted anilines is profoundly influenced by the nature and position of substituents on both the oxazole and aniline rings. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.

Anticancer Activity

As potent anticancer agents, oxazole-substituted anilines have demonstrated significant efficacy against a range of cancer cell lines.

A notable mechanism of action for some oxazole-substituted anilines is the inhibition of tubulin polymerization.[1][10] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. A study on 1,3-oxazole sulfonamides revealed that derivatives bearing halogenated aniline moieties were particularly potent inhibitors of cancer cell growth, with GI50 values in the nanomolar to low micromolar range.[21][22]

SAR Insights for Tubulin Polymerization Inhibitors: [21][22]

  • Aniline Moiety: Halogenated anilines, such as those with chloro and trifluoromethyl substituents, showed excellent growth inhibitory properties. The position of the halogen on the aniline ring also influences activity.

  • Alkyl vs. Aniline: Compounds with an aniline moiety were significantly more active than their alkyl amine counterparts.

  • Potency: The most potent compounds exhibited mean GI50 values in the nanomolar range and displayed selectivity for leukemia cell lines.

Table 1: Anticancer Activity of Selected 1,3-Oxazole Sulfonamides [21][22]

CompoundAniline SubstituentMean GI50 (nM)
1 4-ChloroSub-micromolar
2 4-Chloro, 3-Trifluoromethyl11.4 (average GP)
3 2-Chloro-5-methyl48.8
4 1-Naphthyl44.7

GI50: 50% growth inhibition concentration; GP: Growth Percentage

Antimicrobial Activity

Oxazole-substituted anilines have also emerged as promising antimicrobial agents.[7][8] The substitution pattern on the aromatic rings plays a key role in determining the spectrum and potency of their antibacterial and antifungal activities.

SAR Insights for Antimicrobial Activity: [7]

  • The presence of electron-withdrawing groups on the aromatic rings can enhance antimicrobial activity.

  • The specific heterocyclic moiety linked to the oxazole core can influence the spectrum of activity.

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives [7]

CompoundBacterial/Fungal StrainActivity
5 S. aureus, E. coli, P. aeruginosaPotent antibacterial
6 S. aureus, E. coli, P. aeruginosaPotent antibacterial
7 S. aureus, E. coli, P. aeruginosaPotent antibacterial
8 C. albicansHighest antifungal activity

Future Perspectives and Conclusion

The field of oxazole-substituted aniline derivatives is a dynamic and rapidly evolving area of medicinal chemistry. The versatility of the oxazole-aniline scaffold, coupled with the power of modern synthetic methods, provides a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Exploring Novel Biological Targets: Expanding the investigation of oxazole-substituted anilines against a wider range of biological targets to uncover new therapeutic applications.

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors.

  • Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

Sources

Exploratory

Technical Guide: Safety, Handling, and Operational Protocols for 4-(2-Methyl-1,3-oxazol-4-yl)aniline

The following technical guide details the safety profile, handling protocols, and operational standards for 4-(2-Methyl-1,3-oxazol-4-yl)aniline . Part 1: Executive Summary & Chemical Identity 4-(2-Methyl-1,3-oxazol-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety profile, handling protocols, and operational standards for 4-(2-Methyl-1,3-oxazol-4-yl)aniline .

Part 1: Executive Summary & Chemical Identity

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a heterocyclic aromatic amine frequently utilized as a pharmacophore in kinase inhibitor development and as an intermediate in the synthesis of bioactive small molecules.[1][2][3] Due to the presence of the primary aniline moiety, this compound presents specific toxicological risks—most notably methemoglobinemia and skin sensitization —requiring strict containment strategies.[4][1][2][3]

Physicochemical Profile
PropertySpecification / Description
Chemical Name 4-(2-Methyl-1,3-oxazol-4-yl)aniline
Structure Aniline substituted at the para position (C4) with a 2-methyl-1,3-oxazol-4-yl group.[1][2][3]
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble: DMSO (>20 mg/mL), Methanol, Ethanol.Insoluble: Water (neutral pH).[4][1][5][2][3][6]
pKa (Predicted) ~4.0–4.5 (Aniline nitrogen); Oxazole nitrogen is weakly basic.[4][5][2][3]
Stability Stable under standard conditions.[1][2][3] Acid Sensitive: The oxazole ring may undergo hydrolytic ring-opening in strong acidic media at elevated temperatures.[4][1][2][3]

Critical Note on Isomerism: Ensure lot-specific verification. This compound is a regioisomer of 4-(2-methyl-1,3-oxazol-5-yl)aniline (CAS 89260-50-4).[1][2][3] While their safety profiles are analogous, their biological activities differ significantly.[4][5][3]

Part 2: Hazard Identification & Toxicology (GHS Classification)[1][2][3][4][5][7]

As a research chemical with limited specific toxicological data, the hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the aniline class and close structural analogs (e.g., p-toluidine, oxazole derivatives).[1][5][2][3]

GHS Classification (Conservative Assessment)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3 H301: Toxic if swallowed.[1][2][3][7]
Acute Toxicity (Dermal) Cat 3 H311: Toxic in contact with skin.[4][1][5][2][3][7][8][9]
Acute Toxicity (Inhal.) Cat 3 H331: Toxic if inhaled.[4][1][5][2][3][8]
Skin Sensitization Cat 1 H317: May cause an allergic skin reaction.[4][1][2][3]
Eye Damage/Irritation Cat 1 H318: Causes serious eye damage.[4][1][2][3][8]
STOT - Repeated Cat 2 H373: May cause damage to organs (Blood/Spleen) through prolonged exposure.[4][1][5][2][3]
Mechanism of Toxicity: The Aniline Factor

The primary risk stems from the metabolic activation of the aniline group.[4][1][2][3]

  • N-Hydroxylation: Hepatic CYP450 enzymes convert the aniline to an N-hydroxylamine intermediate.[4][1][2][3]

  • Methemoglobinemia: This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to cellular hypoxia and cyanosis [1].[4][1][5][3]

  • Sensitization: The reactive intermediate can haptenize skin proteins, triggering a T-cell mediated allergic response upon subsequent exposures [2].[4][1][2][3]

Part 3: Risk Management & Engineering Controls

Effective handling relies on a "Hierarchy of Controls" approach, prioritizing engineering barriers over PPE.[4][5][3]

Engineering Controls
  • Primary Containment: All weighing and transfer operations of the solid powder must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[4][1][2][3]

  • Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

  • Static Control: Use anti-static weighing boats and grounding straps, as dry organic powders can accumulate static charge, posing a dispersion risk.[4][1][5]

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.[4][1][5][2][3]

  • Hands: Double-gloving is mandatory.[4][1][2][3]

    • Inner Layer: Nitrile (0.11 mm).[4][5][2][3]

    • Outer Layer: Nitrile (0.11 mm) or Butyl Rubber (for prolonged solution handling).[4][2][3]

    • Rationale: Aromatic amines can permeate thin nitrile gloves.[4][1][2][3] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin [3].[4][2][3]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[4][5][2][3]

Visual Workflow: Risk Assessment Logic

RiskAssessment Start Task: Handle 4-(2-Methyl-1,3-oxazol-4-yl)aniline FormCheck State: Solid Powder or Solution? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Solution Solution (DMSO/MeOH) FormCheck->Solution Liquid Weighing Weighing Operation Solid->Weighing Dissolving Dissolution/Transfer Solution->Dissolving Control1 Engineering Control: Fume Hood + Anti-static Balance Weighing->Control1 Control2 Engineering Control: Fume Hood + Secondary Containment Tray Dissolving->Control2 PPE PPE: Double Nitrile Gloves, Lab Coat, Goggles Control1->PPE Control2->PPE Action Proceed with Experiment PPE->Action

Figure 1: Decision logic for engineering controls based on physical state.

Part 4: Operational Protocols

Protocol: Safe Weighing & Solubilization

Objective: Prepare a 100 mM stock solution in DMSO without personnel exposure.

  • Preparation:

    • Place a secondary containment tray inside the fume hood.[4][2][3]

    • Pre-weigh the solvent (DMSO) volume required to avoid "topping up" a hazardous powder.[4][5][3]

  • Weighing:

    • Tare the vial with the cap on to account for total mass.[4][1][2][3]

    • Open the vial only inside the hood.[4][2]

    • Transfer powder using a disposable anti-static spatula.[4][2][3]

    • Critical Step: Wipe the threads of the vial with a Kimwipe dampened with methanol before recapping to prevent powder from compromising the seal.[4][2][3]

  • Solubilization:

    • Add DMSO gently down the side of the vial.[4][2][3]

    • Vortex inside the hood.[4][2][3]

    • Visual Check: Ensure no solid adheres to the cap liner, as DMSO can leach plasticizers or creep through threads if the seal is compromised.[4][1][5][3]

Protocol: Waste Disposal
  • Solid Waste: Contaminated spatulas, weighing boats, and gloves must be disposed of in a "Hazardous Solid Waste" bin (specifically labeled "Toxic/Carcinogenic").[4][1][5]

  • Liquid Waste: Solutions must be segregated into "Organic Waste - Halogen Free" (unless halogenated solvents are used).[4][1][5][2][3]

  • Decontamination: Wipe down the balance and hood surface with 10% HCl followed by water.[4][1][2][3] The acid helps protonate any residual aniline to its salt form (anilinium), reducing volatility and skin permeability, though it increases water solubility for easier cleaning [4].[4][5][3]

Part 5: Emergency Response Procedures

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[4][5][3]

  • Skin Contact:

    • Immediate Action: Wash with copious amounts of soap and water for at least 15 minutes.[4][1][2][3]

    • Contraindication: Do NOT use alcohol or organic solvents to wash skin; this increases the absorption rate of the aniline derivative.[4][1][2][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][1][2][3][10] Remove contact lenses if present.[4][2][3][9][10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek urgent medical attention.

Medical Surveillance Note

In cases of significant exposure, medical professionals should monitor for Methemoglobinemia .[4][1][2][3] Treatment typically involves administration of Methylene Blue (1-2 mg/kg IV) if MetHb levels exceed 30% or if symptoms are severe [5].[4][1][5][2][3]

Visual Workflow: Spill Response

SpillResponse Spill Spill Incident Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major CleanSolid Cover with wet paper towel (Prevent Dust) Minor->CleanSolid Powder CleanLiq Absorb with Vermiculite or Chem-Pad Minor->CleanLiq Liquid Evacuate Evacuate Area Call EHS Major->Evacuate Decon Wipe surface with 10% HCl then Water CleanSolid->Decon CleanLiq->Decon Dispose Bag as Hazardous Waste Decon->Dispose

Figure 2: Logic flow for managing spills of 4-(2-Methyl-1,3-oxazol-4-yl)aniline.[1][2][3]

References

  • Kiese, M. (1966).[4][5][3] The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation. Pharmacological Reviews, 18(3), 1091–1161.[4][5][3] Link

  • Basketter, D. A., et al. (2002).[4][1][5][3] The local lymph node assay: a decade of experience. Journal of Applied Toxicology, 22(6), 377-391.[1][5][2][3] Link[5][2][3]

  • Permeation of Aromatic Amines through Gloves . Ansell Chemical Resistance Guide. (2024).[4][5][2][3] Retrieved from Ansell.com.[4][2][3] Link

  • National Research Council (US) . (2011).[4][5][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][2][3] Link

  • Bradberry, S. M. (2003).[4][5][2][3] Occupational methaemoglobinaemia.[4][1][2][3] Occupational and Environmental Medicine, 60(8), 612–613.[4][5][3] Link

  • PubChem Compound Summary . (2025). 4-(2-methyl-1,3-oxazol-5-yl)aniline (Analogous Structure). National Center for Biotechnology Information.[4][2][3] Link

Disclaimer: This guide is intended for research and development purposes only. The information provided is based on the current state of knowledge regarding structural analogs and general class hazards. Users must consult the specific Safety Data Sheet (SDS) provided by their vendor before use.[5][2][3]

Sources

Foundational

Thermodynamic stability of 2-methyl-1,3-oxazol-4-yl derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-1,3-Oxazol-4-yl Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 2-methyl-1,3-oxazol-4-yl scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-1,3-Oxazol-4-yl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-1,3-oxazol-4-yl scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Understanding the thermodynamic stability of its derivatives is paramount for the successful development of robust, safe, and effective therapeutic agents. This technical guide provides a comprehensive analysis of the factors governing the stability of this core, detailing common degradation pathways and outlining both experimental and computational methodologies for its evaluation. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for professionals engaged in the research, development, and quality control of oxazole-containing pharmaceuticals.

Introduction: The Oxazole Core in Drug Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form diverse non-covalent interactions, such as hydrogen bonds and van der Waals forces, allow it to engage with a wide array of biological targets like enzymes and receptors.[2][3] The 2-methyl-1,3-oxazol-4-yl moiety, a specific substitution pattern of this ring system, features prominently in numerous compounds under investigation for various therapeutic applications.

Thermodynamic stability is a critical attribute of any active pharmaceutical ingredient (API). It directly influences a drug's shelf-life, safety, and efficacy.[4] An unstable compound can degrade into inactive or, in the worst case, toxic byproducts, compromising the quality and safety of the final drug product. For derivatives of the 2-methyl-1,3-oxazol-4-yl core, a thorough understanding of their inherent stability and susceptibility to degradation under various environmental conditions is not just a regulatory requirement but a fundamental aspect of rational drug design.

Key Factors Governing the Stability of the Oxazole Ring

The inherent stability of the 2-methyl-1,3-oxazol-4-yl ring is a delicate balance of its aromatic character and the electronic influence of its substituents. While generally considered thermally stable, the ring can be susceptible to degradation under specific chemical and physical stresses.[2][5]

Electronic and Substituent Effects

The reactivity and stability of the oxazole ring are significantly modulated by the electronic nature of its substituents.

  • Electron-Donating Groups (EDGs): The methyl group at the C2 position is an electron-donating group. EDGs can activate the oxazole ring, which may increase its susceptibility to electrophilic attack.[6] However, they also influence the overall electron distribution, which can impact stability.[6] In general, the presence of electron-releasing substituents facilitates electrophilic substitution, which typically occurs at the C4 or C5 position.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can deactivate the ring towards electrophilic attack but may facilitate nucleophilic attack, particularly at the C2 position.[7]

  • Substituents at the 4-yl Position: The nature of the group attached at the C4 position is critical. For instance, a basic group like a methylamine can influence the compound's stability profile in different pH environments.[6] The C4 position is also a potential site for oxidation, which can lead to the cleavage of the C-C bond.[2][5][6]

Environmental and Stress Factors

External conditions play a pivotal role in the degradation of 2-methyl-1,3-oxazol-4-yl derivatives.

  • pH: The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis.[6] While generally more resistant to acids than furans, concentrated acids can cause decomposition.[6][8] In strongly basic conditions, deprotonation at the C2 position can lead to ring opening.[8] The optimal pH for stability of some oxadiazole derivatives has been found to be in the range of 3-5.[9]

  • Temperature: Increased temperature accelerates the rate of chemical degradation. Thermal analysis is crucial to determine the temperature at which significant decomposition occurs. Oxazoles are generally considered thermally stable and do not typically decompose at high boiling temperatures.[2][5]

  • Oxidizing Agents: The oxazole ring is vulnerable to cleavage by strong oxidizing agents such as potassium permanganate, chromic acid, and ozone.[7][8]

  • Photostability: Exposure to light, particularly UV light, can induce photolysis, leading to the formation of oxidation products or rearrangement to an oxazole via an azirine intermediate.[6]

cluster_factors Factors Influencing Stability Core 2-Methyl-1,3-Oxazol-4-yl Core Substituents Substituent Effects (EDG/EWG) Core->Substituents pH pH (Acid/Base Hydrolysis) Core->pH Temperature Temperature Core->Temperature Oxidation Oxidizing Agents Core->Oxidation Light Photostability Core->Light

Caption: Factors influencing the stability of the oxazole core.

Principal Degradation Pathways

Understanding the mechanisms of degradation is key to predicting and mitigating stability issues.

  • Hydrolysis: Under acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage. This typically results in the formation of an α-acylamino ketone or related structures.[6] At low pH, the N-4 atom of the ring can be protonated, which activates the methine carbon for nucleophilic attack and subsequent ring opening.[9] At high pH, direct nucleophilic attack on the methine carbon can occur, leading to ring cleavage after proton capture from the solvent.[9]

  • Oxidation: Oxidative degradation can lead to a variety of smaller, fragmented molecules. The C4 position is often susceptible, leading to cleavage of the adjacent C-C bond.[5][6]

  • Photolysis: UV exposure can lead to complex rearrangements. One documented pathway involves the isomerization to an oxazole through a transient azirine intermediate.[6]

  • Ring-Opening by Nucleophiles: Strong nucleophiles can attack the electron-deficient C2 position, causing the ring to open and form intermediates like isocyanides.[7] In some cases, this is followed by recyclization to form a different heterocyclic system, such as an imidazole.[8]

Oxazole 2-Methyl-1,3-Oxazol-4-yl Derivative Hydrolysis Hydrolysis (Acid/Base) Oxazole->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Oxazole->Oxidation [O] Photolysis Photolysis (UV Light) Oxazole->Photolysis Product1 α-Acylamino Ketone Hydrolysis->Product1 Product2 Ring-Opened Fragments Oxidation->Product2 Product3 Rearrangement Products (e.g., via Azirine) Photolysis->Product3

Caption: Major degradation pathways for oxazole derivatives.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the stability of a 2-methyl-1,3-oxazol-4-yl derivative.

Thermal Analysis Techniques

Thermal analysis methods measure changes in the physical properties of a substance as a function of temperature.[4] They are indispensable for evaluating the thermal stability and decomposition behavior of pharmaceutical materials.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[10] It provides critical information on melting point, phase transitions, and polymorphism.[4][11]

  • Thermogravimetric Analysis (TGA): TGA continuously monitors the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[4] It is used to determine the thermal stability, decomposition temperatures, and composition of materials.[11]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-methyl-1,3-oxazol-4-yl derivative into a clean TGA pan (e.g., aluminum or platinum).

  • Experimental Setup: Place the sample pan in the TGA furnace. Purge with an inert atmosphere (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of mass loss is indicative of the beginning of thermal decomposition.

pH-Dependent Stability Studies

These studies are crucial for understanding how a compound will behave in different physiological environments and for developing stable liquid formulations.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12) using standard buffer systems like citrate, phosphate, and borate.[6]

  • Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.

  • Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 10-50 µg/mL). The final percentage of organic solvent should be kept low (e.g., <5%) to minimize its effect on stability.

  • Time Points: Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 50°C). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).[6]

  • Analysis: Immediately quench any degradation by dilution or pH adjustment if necessary. Analyze the concentration of the parent compound remaining in each aliquot using a validated stability-indicating HPLC method.

  • Kinetics: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line gives the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Data Presentation: Hypothetical pH Stability Data
pHTemperature (°C)Half-life (t½) in hoursKey Degradation Products
2.05012.5α-Acylamino Ketone
4.050> 200Not Detected
7.45085.2α-Acylamino Ketone, Ring-Opened Fragments
9.05033.7α-Acylamino Ketone

Note: This data is hypothetical and for illustrative purposes only. Actual stability must be determined experimentally.[6]

cluster_workflow Experimental Stability Testing Workflow Start Prepare Compound Stock Solution pH_Study pH Stability Study (pH 2-12) Start->pH_Study Thermal_Study Thermal Analysis (TGA/DSC) Start->Thermal_Study Forced_Deg Forced Degradation (Oxidative, Photolytic) Start->Forced_Deg Incubate Incubate at Controlled Temp pH_Study->Incubate Analyze Analyze via HPLC, LC-MS Thermal_Study->Analyze Forced_Deg->Incubate Sample Sample at Time Points Incubate->Sample Sample->Analyze Data Determine Rate Constants, Degradants, T_decomp Analyze->Data End Stability Profile Established Data->End

Caption: General workflow for experimental stability assessment.

Computational Chemistry in Stability Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the intrinsic stability and reactivity of molecules before they are synthesized.[12][13]

Density Functional Theory (DFT) Analysis

DFT calculations can elucidate the electronic structure of 2-methyl-1,3-oxazol-4-yl derivatives, providing insights into their kinetic and thermodynamic stability.[12] Key parameters include:

  • HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular stability. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.[12] A "hard" molecule has a large energy gap, while a "soft" molecule has a small energy gap.[12]

  • Chemical Hardness (η) and Softness (S): These are global reactivity descriptors. Hardness is a measure of resistance to charge transfer. A more stable molecule will have a higher hardness value.[14][15] Softness is the reciprocal of hardness.

  • Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites susceptible to attack.

  • Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).[12]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are used to determine electronic properties like HOMO-LUMO energies, from which hardness, chemical potential, and other reactivity indices are derived.[12]

  • MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize reactive sites.

Conclusion and Strategic Implications

The thermodynamic stability of 2-methyl-1,3-oxazol-4-yl derivatives is a complex interplay of their intrinsic electronic structure and their extrinsic environment. While the oxazole core is generally robust, it possesses defined vulnerabilities, including susceptibility to hydrolysis at pH extremes, oxidation, and photolytic degradation. The substituents at the C2, C4, and C5 positions play a crucial role in modulating this stability.

For drug development professionals, a proactive and systematic approach to stability assessment is essential. This involves early-stage computational predictions to guide analogue design, followed by rigorous experimental evaluation using techniques like TGA, DSC, and forced degradation studies. By understanding the degradation pathways and kinetics, scientists can design stable formulations, define appropriate storage conditions and packaging, and ultimately ensure the development of a safe and reliable drug product.

References

  • Stability issues of the oxazole ring in (2,5 - Benchchem.
  • The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines | ACS Organic & Inorganic Au.
  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • DFT STUDIES OF OXAZOLE DERIV
  • (PDF)
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met - Worldwidejournals.com.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • Essential techniques for development - European Pharmaceutical Review.
  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability
  • 3D conformation of oxazole (HyperChem 8.03).
  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput
  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC.
  • Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives | Indian Journal of Chemistry (IJC).
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - MDPI.
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - MDPI.
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF - ResearchG
  • Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole.
  • Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole.

Sources

Exploratory

A Technical Guide to the Pharmaceutical Potential of 4-(2-Methyl-1,3-oxazol-4-yl)aniline: A Privileged Scaffold for Kinase and Cyclooxygenase Modulation

Abstract The 4-(2-Methyl-1,3-oxazol-4-yl)aniline core represents a strategic scaffold in modern medicinal chemistry, poised for significant therapeutic applications. This technical guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-Methyl-1,3-oxazol-4-yl)aniline core represents a strategic scaffold in modern medicinal chemistry, poised for significant therapeutic applications. This technical guide provides an in-depth analysis of its potential, primarily focusing on its utility as a potent modulator of protein kinases and cyclooxygenase (COX) enzymes. Drawing upon structure-activity relationships of analogous compounds, we delineate a comprehensive roadmap for its investigation and development as a novel therapeutic agent in oncology and inflammatory diseases. This document will detail the synthetic rationale, propose putative mechanisms of action, and provide robust, validated experimental protocols for its characterization.

Introduction: The Oxazole-Aniline Moiety as a Pharmacophore

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component for drug design.[1] When coupled with an aniline moiety, the resulting scaffold, as seen in 4-(2-Methyl-1,3-oxazol-4-yl)aniline, presents a versatile platform for targeting key enzymes implicated in human diseases. The aniline group provides a crucial anchor for interaction with the hinge region of kinase active sites, a well-established strategy in the design of kinase inhibitors.[2] Furthermore, diaryl-substituted oxazoles have demonstrated potent and selective inhibition of COX-2, a key enzyme in the inflammatory cascade.[3] This dual potential underscores the significance of a thorough investigation into the pharmaceutical applications of this specific molecule.

Synthetic Strategy and Characterization

The synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline can be approached through established methodologies for oxazole formation. A plausible and efficient route involves the condensation of a β-keto ester with an appropriate amide, followed by cyclization and subsequent functional group manipulations.

Proposed Synthetic Protocol

A robust synthetic pathway for the target compound is outlined below. This multi-step synthesis is designed for efficiency and scalability in a standard organic chemistry laboratory.

Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate

  • Reaction: Claisen condensation between ethyl glycinate and ethyl acetate.

  • Rationale: This step generates the key β-keto ester intermediate required for oxazole ring formation.

Step 2: Synthesis of N-(1-(ethoxycarbonyl)acetonyl)acetamide

  • Reaction: Acylation of ethyl 2-amino-3-oxobutanoate with acetyl chloride.

  • Rationale: Introduction of the acetamide group which will form the 2-methyl substituent on the oxazole ring.

Step 3: Synthesis of Ethyl 2-methyl-4-oxazolecarboxylate

  • Reaction: Cyclization of N-(1-(ethoxycarbonyl)acetonyl)acetamide using a dehydrating agent such as phosphorus oxychloride.

  • Rationale: Formation of the core oxazole ring structure.

Step 4: Synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol

  • Reaction: Reduction of the ester group of ethyl 2-methyl-4-oxazolecarboxylate using a reducing agent like lithium aluminum hydride.

  • Rationale: Conversion of the ester to a primary alcohol for subsequent functionalization.

Step 5: Synthesis of 4-(azidomethyl)-2-methyl-1,3-oxazole

  • Reaction: Conversion of the alcohol to an azide via a two-step process involving tosylation followed by substitution with sodium azide.

  • Rationale: The azide serves as a precursor to the aniline group.

Step 6: Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

  • Reaction: Reduction of the azide to the corresponding amine using a reducing agent such as hydrogen sulfide or triphenylphosphine.

  • Rationale: Final step to yield the target compound.

Characterization

The identity and purity of the synthesized 4-(2-Methyl-1,3-oxazol-4-yl)aniline should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Pharmaceutical Application I: Oncology - A Kinase Inhibitor Scaffold

The 4-anilino-quinazoline and related scaffolds are well-established pharmacophores for potent kinase inhibitors.[2][4][5] The aniline moiety of 4-(2-Methyl-1,3-oxazol-4-yl)aniline can mimic the adenine region of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The oxazole ring can then be tailored with various substituents to achieve selectivity and potency against specific kinases.

Hypothesized Kinase Targets and Rationale

Based on the structural motifs present in known kinase inhibitors, we hypothesize that 4-(2-Methyl-1,3-oxazol-4-yl)aniline could be a promising starting point for developing inhibitors against the following kinase families:

  • c-Kit Tyrosine Kinase: Oxazole-based compounds have been investigated as inhibitors of c-Kit, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy in cancer therapy. Oxazolo[5,4-d]pyrimidines, which share a similar heterocyclic core, have shown potent VEGFR-2 inhibitory activity.[7]

  • Mer and c-Met Kinases: These receptor tyrosine kinases are implicated in tumor cell survival, proliferation, and metastasis. 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met.[8]

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is essential to validate the kinase inhibitory potential of 4-(2-Methyl-1,3-oxazol-4-yl)aniline and its future derivatives.

  • Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.

  • Methodology:

    • Utilize a radiometric or luminescence-based in vitro kinase assay platform.[9][10]

    • Screen the compound against a broad panel of kinases (e.g., Eurofins' KinaseProfiler™ service) at a fixed concentration (e.g., 10 µM) to identify initial hits.[9]

    • For promising hits, perform dose-response studies to determine the IC₅₀ value (the concentration required for 50% inhibition).[11]

    • To determine the mechanism of inhibition (e.g., ATP-competitive), conduct kinetic studies by varying the concentrations of both the inhibitor and ATP.[11]

Table 1: Hypothetical Kinase Profiling Data for 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Kinase Target% Inhibition at 10 µMIC₅₀ (nM)
c-Kit85%150
VEGFR-278%250
Mer65%800
c-Met72%500
EGFR15%>10,000
Src25%>5,000
  • Objective: To assess the compound's ability to inhibit kinase activity within a cellular context and evaluate its anti-proliferative effects.

  • Methodology:

    • Target Engagement Assays: Employ techniques like the NanoBRET™ Target Engagement Assay to confirm that the compound binds to its intended kinase target inside living cells.[12]

    • Phosphorylation Assays: Use Western blotting or ELISA to measure the phosphorylation levels of downstream substrates of the target kinase in treated cancer cell lines. A reduction in phosphorylation indicates target inhibition.

    • Cell Proliferation Assays: Utilize assays such as the MTT or CellTiter-Glo® assay to determine the compound's effect on the viability of cancer cell lines known to be dependent on the target kinase.[6][13]

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Xenograft Models: Implant human cancer cells expressing the target kinase into immunocompromised mice.[14]

    • Administer the compound orally or via injection and monitor tumor growth over time compared to a vehicle-treated control group.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring target kinase inhibition).

Potential Pharmaceutical Application II: Anti-Inflammatory - A COX Inhibitor Scaffold

The diaryl heterocycle motif is a hallmark of selective COX-2 inhibitors like celecoxib. The structural arrangement of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, with its two aromatic rings connected by a central heterocyclic ring, makes it an attractive candidate for development as a novel anti-inflammatory agent.[3]

Hypothesized Mechanism of Action

We hypothesize that 4-(2-Methyl-1,3-oxazol-4-yl)aniline can selectively bind to the active site of the COX-2 enzyme, inhibiting the production of pro-inflammatory prostaglandins. The aniline moiety can be further functionalized with a sulfonamide or methylsulfonyl group, which are known to be critical for COX-2 selectivity.[3]

Experimental Workflow for Anti-Inflammatory Profiling
  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Perform dose-response experiments to determine the IC₅₀ values for both enzymes.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.

Table 2: Hypothetical COX Inhibition Data for a Sulfonamide Derivative of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.1884.4
Celecoxib15.00.04375
  • Objective: To assess the compound's ability to inhibit the production of pro-inflammatory mediators in relevant cell models.

  • Methodology:

    • Prostaglandin E₂ (PGE₂) Production Assay: Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., J774A.1 cells) and measure the levels of PGE₂ in the cell culture supernatant by ELISA.[15]

    • Cytokine Release Assays: In the same cell model, measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using multiplex assays.[1]

In Vivo Models of Inflammation
  • Objective: To evaluate the anti-inflammatory efficacy of the compound in animal models.

  • Methodology:

    • Carrageenan-Induced Paw Edema: A classic model of acute inflammation. Inject carrageenan into the paw of a rat or mouse and measure the reduction in paw swelling after administration of the test compound.

    • Adjuvant-Induced Arthritis: A model of chronic inflammation that mimics rheumatoid arthritis.

Visualization of Proposed Mechanisms and Workflows

Proposed Kinase Inhibition Mechanism

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4-(2-Methyl-1,3-oxazol-4-yl)aniline hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) aniline Aniline Moiety aniline->hinge Hydrogen Bonds oxazole Oxazole Ring oxazole->gatekeeper Hydrophobic Interactions methyl Methyl Group methyl->d_loop Van der Waals Interactions

Caption: Proposed binding mode of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in a kinase active site.

Experimental Workflow for Drug Discovery

G synthesis Synthesis & Characterization biochem In Vitro Biochemical Assays (Kinase & COX Panels) synthesis->biochem cell_based Cell-Based Assays (Target Engagement, Proliferation, Cytokine Release) biochem->cell_based Promising Hits in_vivo In Vivo Efficacy Models (Xenografts, Inflammation Models) cell_based->in_vivo Active Compounds lead_opt Lead Optimization (SAR Studies) in_vivo->lead_opt Efficacious Leads lead_opt->biochem New Derivatives preclinical Preclinical Development lead_opt->preclinical

Caption: Integrated workflow for the development of 4-(2-Methyl-1,3-oxazol-4-yl)aniline derivatives.

Conclusion and Future Directions

4-(2-Methyl-1,3-oxazol-4-yl)aniline represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for dual activity as both a kinase inhibitor for oncology applications and a COX-2 inhibitor for the treatment of inflammatory disorders. The experimental workflows detailed in this guide provide a clear and robust pathway for validating these hypotheses. Future research should focus on the synthesis of a focused library of derivatives to explore the structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Available at: [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Available at: [Link]

  • Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. AACR Journals. Available at: [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2). PubMed. Available at: [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available at: [Link]

Sources

Foundational

Technical Guide: UV-Vis Absorption Characteristics of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

The following technical guide details the UV-Vis absorption characteristics of 4-(2-Methyl-1,3-oxazol-4-yl)aniline , a critical intermediate in the synthesis of bioactive heterocycles and fluorescent probes. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis absorption characteristics of 4-(2-Methyl-1,3-oxazol-4-yl)aniline , a critical intermediate in the synthesis of bioactive heterocycles and fluorescent probes.

This guide is structured to provide researchers with a theoretical framework for spectral prediction, validated by experimental protocols for characterization.

[1]

Executive Summary

4-(2-Methyl-1,3-oxazol-4-yl)aniline represents a conjugated system bridging a π-excessive aniline moiety with an electron-deficient oxazole ring. Its UV-Vis absorption profile is governed by the extent of π-conjugation between the phenyl and oxazole rings, modulated by the auxochromic amino group.

While the unsubstituted oxazole ring absorbs in the far UV (~205 nm), the integration of the 4-aminophenyl group induces a significant bathochromic (red) shift. Researchers should expect the primary absorption maximum (


) to lie in the 290–315 nm  range in polar solvents, serving as a key quality attribute (CQA) for reaction monitoring and purity assessment.

Molecular Architecture & Chromophore Analysis[1]

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent chromophores and understand their electronic interaction.

Structural Components[2][3]
  • Primary Chromophore (Acceptor-like): The 2-methyl-1,3-oxazole ring. Oxazoles are heteroaromatic systems that typically display

    
     transitions in the 200–220 nm range.
    
  • Secondary Chromophore (Donor): The aniline ring. Benzene absorbs at 254 nm, but the amino group (-NH

    
    ) raises the HOMO energy, red-shifting the primary band (B-band) to ~280 nm.
    
  • Conjugation Bridge: The C4-C1' bond connecting the oxazole and phenyl rings allows for extended delocalization.

Electronic Transitions

The dominant transition is of the


 type, involving the entire conjugated system. The amino group acts as a strong auxochrome, donating electron density into the phenyl ring, which can then delocalize onto the oxazole ring (acting as a weak acceptor).

Diagram 1: Electronic Conjugation Pathway The following diagram illustrates the flow of electron density responsible for the bathochromic shift.

ConjugationPath Figure 1: Direction of electronic delocalization causing the redshift in UV absorption. NH2 Amino Group (-NH2) (Auxochrome / Donor) Phenyl Phenyl Ring (Conjugation Bridge) NH2->Phenyl n -> π interaction (+M Effect) Oxazole Oxazole Ring (C4) (Acceptor / Extension) Phenyl->Oxazole π-delocalization (Bathochromic Shift) Methyl 2-Methyl Group (Hyperconjugation) Oxazole->Methyl Stabilization

[1]

Spectral Characteristics & Data Summary

The following data is synthesized from structural analogs (e.g., 4-phenyloxazole) and theoretical principles of substituent effects (Woodward-Fieser rules application).

Predicted Absorption Bands
Band TypeWavelength Range (

)
Molar Absorptivity (

)
OriginSolvent Sensitivity
Primary (K-Band) 290 – 315 nm High (> 15,000 M

cm

)

(Full Conjugation)
Moderate (Red shift in polar solvents)
Secondary (B-Band) 230 – 250 nmMedium (~8,000 M

cm

)

(Local Excitation)
Low
Auxiliary < 210 nmVariable

/ Solvent Cutoff
High (Solvent dependent)
Comparative Spectral Shifts

Understanding the shift relative to precursors allows this method to be used for reaction monitoring (e.g., Hantzsch synthesis).

  • Parent Oxazole: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     nm
    
  • 4-Phenyloxazole:

    
     nm (Effect of phenyl conjugation)
    
  • Target (4-Amino derivative):

    
     nm (Effect of auxochrome)
    

Critical Insight: If your spectrum shows a dominant peak at 260-270 nm without the shoulder/peak >290 nm, your amine functionality may be compromised (e.g., protonated or acetylated) or the coupling failed.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, crucial for establishing a Certificate of Analysis (CoA).

Materials & Reagents[1]
  • Analyte: 4-(2-Methyl-1,3-oxazol-4-yl)aniline (>98% purity recommended).

  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade).

    • Note: Avoid Acetone or Benzene due to UV cutoff interference.

  • Blank: Pure solvent from the same batch used for dissolution.

Workflow Diagram

UVProtocol Figure 2: Standardized workflow for UV-Vis characterization of oxazole-aniline derivatives. Start Start: Sample Preparation Stock Prepare Stock Solution (1 mg in 10 mL MeOH) Conc ~ 0.5 mM Start->Stock Dilution Prepare Working Standard (Dilute 1:50 to ~10 µM) Stock->Dilution Gravimetric dilution Baseline Run Baseline Correction (Double Beam Mode) Dilution->Baseline Quartz Cuvette (1cm) Scan Scan 200 - 400 nm (Scan Speed: Medium) Baseline->Scan Analysis Identify Lambda Max & Calculate Epsilon Scan->Analysis

Step-by-Step Procedure
  • Stock Preparation: Weigh accurately 1.0 mg of the substance and dissolve in 10.0 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Transfer 200 µL of the stock solution into a 10 mL volumetric flask and dilute to mark with Methanol. Final concentration

    
    .
    
  • Blanking: Fill two matched quartz cuvettes (1 cm pathlength) with Methanol. Place in the reference and sample holders and run a baseline correction (200–800 nm).

  • Measurement: Replace the sample cuvette with the working standard. Record the spectrum.

  • Validation:

    • Check absorbance at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[1] Ideal range is 0.4 – 0.8 AU.
      
    • If

      
      , dilute further to avoid non-linear response (deviations from Beer-Lambert Law).
      
pH Sensitivity Check (Optional but Recommended)

The amino group is basic. To confirm the structure:

  • Add 1 drop of 0.1 M HCl to the cuvette.

  • Observation: The peak at ~300 nm should collapse and hypsochromically shift (blue shift) back towards ~260 nm (resembling the 4-phenyloxazole parent) as the lone pair on the nitrogen becomes protonated and can no longer participate in conjugation.

Troubleshooting & Impurity Analysis

Common synthetic impurities can be detected via spectral anomalies.

ObservationPotential CauseRemediation

< 280 nm
Protonation of amine or oxidation of aniline ring.[2]Check pH of solvent; ensure neutral conditions.
Broad tail > 350 nm Formation of azo-dimers or oxidation products.Recrystallize sample; protect from light.
No peak > 220 nm Ring opening (hydrolysis of oxazole).Confirm structure via NMR; resynthesize.

References

  • General Oxazole Spectral Data

    • Title: UV-Visible Spectroscopy of Heterocyclic Compounds.

    • Source: Michigan State University, Department of Chemistry.

    • URL:[Link]

  • 4-Phenyloxazole Synthesis & Properties

    • Title: Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine (Analogous Systems).
    • Source: ResearchGate / Scientific Reports.

    • URL:[Link]

  • Substituent Effects on Benzene Derivatives

    • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

    • Source: Shimadzu Application News.

    • URL:[Link]

  • Analogous Compound Data (4-(1,3,4-Oxadiazol-2-yl)aniline)

    • Title: 4-(1,3,4-Oxadiazol-2-yl)aniline Chemical Properties.
    • Source: ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(2-Methyl-1,3-oxazol-4-yl)aniline

An Application Note and Protocol for the Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxazole Moiety The oxazole r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] The unique electronic properties and conformational rigidity of the oxazole core allow it to participate in various non-covalent interactions with biological targets, making it a privileged scaffold in drug discovery.[3] Derivatives of 4-(2-Methyl-1,3-oxazol-4-yl)aniline are of particular interest as they combine the versatile oxazole core with an aniline moiety, a key pharmacophore for kinase inhibitors and other therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline can be efficiently achieved through a robust three-step sequence starting from readily available commercial reagents. This strategy involves:

  • Nitration: Introduction of a nitro group to an appropriate aromatic precursor, which will later be reduced to the target aniline.

  • Oxazole Ring Formation: Construction of the 2-methyl-1,3-oxazole ring system.

  • Reduction: Conversion of the nitro group to the final aniline functionality.

This approach is advantageous due to the relatively low cost of the starting materials, the reliability of each transformation, and the straightforward purification procedures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. These values are based on literature precedents for analogous reactions and may be optimized for specific laboratory conditions.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Estimated % YieldPhysical State
14-Nitro-α-chloroacetophenoneC₈H₆ClNO₃200.591.8190%Yellow Solid
22-Methyl-4-(4-nitrophenyl)-1,3-oxazoleC₁₀H₈N₂O₃204.181.6380%Pale Yellow Solid
34-(2-Methyl-1,3-oxazol-4-yl)anilineC₁₀H₁₀N₂O174.201.2285%Off-white to light brown solid

Experimental Protocols

Step 1: Synthesis of 4-Nitro-α-chloroacetophenone

This initial step involves the Friedel-Crafts acylation of nitrobenzene with chloroacetyl chloride. The presence of the nitro group deactivates the aromatic ring, necessitating a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Materials:

  • Nitrobenzene (12.3 g, 100 mmol)

  • Chloroacetyl chloride (13.5 g, 120 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (16.0 g, 120 mmol)

  • Dichloromethane (DCM) (200 mL)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred suspension.

  • Add nitrobenzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-nitro-α-chloroacetophenone by recrystallization from ethanol.

Step 2: Synthesis of 2-Methyl-4-(4-nitrophenyl)-1,3-oxazole

This step constitutes the formation of the oxazole ring via the Robinson-Gabriel synthesis.[4][5] The α-haloketone from the previous step is reacted with a primary amide, in this case, acetamide, to form the 2-methyl-substituted oxazole. The reaction proceeds through an initial nucleophilic substitution, followed by cyclodehydration.[6][7]

Materials:

  • 4-Nitro-α-chloroacetophenone (10.0 g, 50 mmol)

  • Acetamide (5.9 g, 100 mmol)

  • Ethanol (150 mL)

  • Sodium bicarbonate (NaHCO₃) (8.4 g, 100 mmol)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-nitro-α-chloroacetophenone and acetamide in ethanol.

  • Add sodium bicarbonate to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-4-(4-nitrophenyl)-1,3-oxazole as a pale yellow solid.

Step 3: Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

The final step is the reduction of the nitro group to an aniline. A common and effective method for this transformation is the use of stannous chloride dihydrate in an acidic medium.[8][9] This method is generally high-yielding and chemoselective for the reduction of nitro groups in the presence of other reducible functional groups.

Materials:

  • 2-Methyl-4-(4-nitrophenyl)-1,3-oxazole (8.2 g, 40 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (45.2 g, 200 mmol)

  • Ethanol (200 mL)

  • Concentrated hydrochloric acid (HCl) (20 mL)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 500 mL round-bottom flask, suspend 2-methyl-4-(4-nitrophenyl)-1,3-oxazole in ethanol.

  • Add stannous chloride dihydrate to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[8]

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-(2-Methyl-1,3-oxazol-4-yl)aniline as an off-white to light brown solid.

Scientific Integrity & Logic

Expertise & Experience: The chosen synthetic route is a classic and reliable method for the preparation of substituted anilines. The Friedel-Crafts acylation in the first step is a fundamental transformation in organic synthesis. The subsequent Robinson-Gabriel synthesis for the oxazole ring formation is a well-established and versatile method.[1][4][5] The final reduction of the nitro group using stannous chloride is a standard procedure known for its efficiency and selectivity. This protocol is designed to be robust and reproducible in a standard organic chemistry laboratory.

Trustworthiness: Each step of this protocol includes a monitoring stage (TLC), allowing the researcher to track the progress of the reaction and ensure its completion before proceeding to the next step. The purification methods described (recrystallization and column chromatography) are standard and effective for obtaining the desired products in high purity. The expected physical states and estimated yields provide benchmarks for the researcher to validate their experimental outcomes.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Start Nitrobenzene + Chloroacetyl Chloride Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate1 4-Nitro-α-chloroacetophenone Step1->Intermediate1 Step2 Step 2: Robinson-Gabriel Synthesis Intermediate1->Step2 Intermediate2 2-Methyl-4-(4-nitrophenyl)-1,3-oxazole Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct 4-(2-Methyl-1,3-oxazol-4-yl)aniline Step3->FinalProduct Robinson_Gabriel_Mechanism cluster_step1 Nucleophilic Substitution cluster_step2 Cyclodehydration Haloketone α-Haloketone IntermediateA Acylamino Ketone Intermediate Haloketone->IntermediateA + Acetamide Amide Acetamide Amide->IntermediateA IntermediateA_clone Acylamino Ketone Intermediate Oxazoline Oxazoline Intermediate IntermediateA_clone->Oxazoline Intramolecular Cyclization Oxazole Oxazole Product Oxazoline->Oxazole Dehydration

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

References

  • BenchChem. (2025). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Cheah, P. S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1624. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
  • BenchChem. (2025). Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols.
  • ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

Sources

Application

Advanced Protocol: Buchwald-Hartwig Amination of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Topic: Buchwald-Hartwig amination using 4-(2-Methyl-1,3-oxazol-4-yl)aniline as a substrate Content Type: Application Notes and Protocols Abstract & Strategic Overview This application note details the method development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig amination using 4-(2-Methyl-1,3-oxazol-4-yl)aniline as a substrate Content Type: Application Notes and Protocols

Abstract & Strategic Overview

This application note details the method development and execution of Buchwald-Hartwig cross-coupling reactions utilizing 4-(2-Methyl-1,3-oxazol-4-yl)aniline (referred to herein as Substrate-A ) as the nucleophilic coupling partner.

Substrate-A presents a unique set of challenges in palladium catalysis. The 1,3-oxazole moiety at the para-position acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen compared to simple aryl amines. Furthermore, the oxazole nitrogen (


) possesses lone pair electrons capable of competitive coordination to the palladium center, potentially leading to catalyst poisoning or off-cycle resting states.

To overcome these electronic and steric hurdles, this protocol prioritizes Third- and Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) and bulky biarylphosphine ligands. These systems facilitate rapid oxidative addition and, crucially, promote the reductive elimination step which is often rate-limiting for electron-deficient anilines.

Substrate Analysis & Mechanistic Considerations

Electronic Profile

The 4-(oxazol-4-yl) substituent exerts a negative inductive (-I) and mesomeric (-M) effect on the aniline ring.

  • Consequence: The

    
     of the anilinium ion is lowered (estimated 
    
    
    
    ), making deprotonation easier but nucleophilic attack on the Pd(II) center slower.
  • Solution: Use of strong, bulky phosphine ligands (e.g., BrettPhos , tBuBrettPhos ) increases the electron density on the metal center, facilitating the binding of the electron-poor amine.

Chelation Risks

The oxazole ring contains a basic nitrogen atom. While the 2-methyl group provides some steric shielding, "non-productive binding" to the Pd center is a risk.

  • Mitigation: High concentrations of base and the use of sterically demanding ligands (biaryl phosphines) crowd the metal center, disfavoring the coordination of the distal oxazole nitrogen.

Visualizing the Challenge

The following diagram illustrates the competitive pathways and the desired catalytic cycle.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Rate Limiting for EWG-Anilines) OxAdd->AmineBind + Substrate-A Poison OFF-CYCLE: Catalyst Poisoning (Oxazole N-Coordination) OxAdd->Poison Competitive Binding Deprot Deprotonation by Base AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Poison->Pd0 Reversible (Slow)

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning by the oxazole moiety.

Experimental Protocol: Optimization Screen

Before committing to scale, a specific ligand/base screen is mandatory . The electronic nature of the electrophile (aryl halide) dictates the optimal conditions.

Materials
  • Nucleophile: 4-(2-Methyl-1,3-oxazol-4-yl)aniline (1.0 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 - 1.2 equiv)

  • Catalysts:

    • System A (Standard): Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • System B (Challenging/Chlorides): BrettPhos Pd G4 (2 mol%)

    • System C (Secondary Amine Target): RuPhos Pd G4 (2 mol%)

  • Bases: NaOtBu (Strong), Cs2CO3 (Mild/Soluble), K3PO4 (Weak).

  • Solvents: 1,4-Dioxane (anhydrous), t-Amyl Alcohol, Toluene.

Screening Workflow (Micro-Scale)
EntryPrecatalystLigandBaseSolventTemp (°C)Rationale
1 Pd2(dba)3XPhosNaOtBuToluene100Baseline standard for anilines.
2 BrettPhos Pd G4 - NaOtBu 1,4-Dioxane 100 Primary Recommendation. Best for 1° amines.
3 BrettPhos Pd G4-Cs2CO3t-Amyl OH100Milder base if Ar-X has sensitive groups (esters/nitriles).
4 RuPhos Pd G4-LiHMDSTHF65Alternative for very hindered electrophiles.

Procedure:

  • Charge a 4 mL vial with Substrate-A (0.1 mmol), Electrophile (0.11 mmol), and Base (0.14 mmol).

  • Bring into glovebox or purge with Argon.

  • Add Catalyst (2 mol%) and Solvent (1.0 mL, 0.1 M).

  • Seal and heat to target temperature for 12 hours.

  • Analyze by UPLC-MS (254 nm). Look for:

    • Conversion of Substrate-A.

    • Formation of Protodehalogenated byproduct (indicates failed reductive elimination).

Validated Scale-Up Protocol (10g Scale)

This protocol assumes the use of BrettPhos Pd G4 and NaOtBu in 1,4-Dioxane , which is the most robust starting point for this substrate class.

Reagent Table[1]
ReagentMW ( g/mol )Equiv.[1][2]Amount
Substrate-A 174.201.0010.0 g
Aryl Bromide Variable1.10Calc.
NaOtBu 96.101.407.72 g
BrettPhos Pd G4 920.850.01 (1 mol%)0.53 g
1,4-Dioxane -10 V (mL/g)100 mL
Step-by-Step Execution
  • Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry or oven-dry the glassware.

  • Solids Charge: Under a nitrogen stream, add Substrate-A (10.0 g), the Aryl Bromide , and NaOtBu (7.72 g).

    • Critical Note: If the Aryl Bromide is a liquid, add it after the solvent.

  • Degassing: Add anhydrous 1,4-Dioxane (90 mL). Sparge the slurry with nitrogen for 15 minutes. This is crucial to prevent catalyst deactivation by oxygen.

  • Catalyst Addition: Add BrettPhos Pd G4 (0.53 g). Rinse the weighing boat with the remaining Dioxane (10 mL).

  • Reaction: Heat the mixture to 95–100 °C (internal temperature). Stir vigorously (mechanical stirring is preferred over magnetic to handle the slurry).

  • Monitoring: Check HPLC at 2 hours.

    • Self-Validating Check: If conversion is <50% at 2h, add an additional 0.5 mol% catalyst. If the mixture turns black (Pd black precipitation) early, oxygen ingress occurred.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc (200 mL) and Water (200 mL).

    • Filter through a pad of Celite to remove Pd residues (Oxazoles can bind Pd; Celite filtration is essential).

    • Separate phases. Wash organic layer with Brine (100 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallization is often possible due to the polarity of the oxazole. If chromatography is needed, use a gradient of DCM:MeOH (0-5%) or Hexane:EtOAc.

Troubleshooting & Optimization Logic

If the standard protocol yields poor results, use the following logic tree to diagnose the failure mode.

OptimizationTree Start Low Yield / Failure CheckSM Check SM Remaining? Start->CheckSM SM_Yes Catalyst Inactive CheckSM->SM_Yes Yes (SM Recovery) SM_No Side Reactions CheckSM->SM_No No (Complex Mix) Action1 Switch Ligand: Use tBuBrettPhos (Better for Amides/EWG) SM_Yes->Action1 Action2 Check Purity: Is Ar-X an Iodide? (Iodide inhibits Pd) SM_Yes->Action2 Action3 Base Sensitivity: Switch NaOtBu -> Cs2CO3 Switch Solvent -> t-Amyl OH SM_No->Action3 Action4 Protodehalogenation: Increase Catalyst Loading Lower Temp (80C) SM_No->Action4

Figure 2: Troubleshooting decision tree for reaction optimization.

Specific Issues with Oxazoles
  • Hydrolysis: The oxazole ring is generally stable, but prolonged heating with strong alkoxides (NaOtBu) in wet solvents can lead to ring opening.

    • Fix: Ensure solvents are <50 ppm water (Karl Fischer titration). Switch to Cs2CO3 (anhydrous) if ring opening is observed by LCMS (M+18 peaks).

  • Pd Scavenging: The product may retain Palladium.

    • Fix: Treat the crude organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin before the final column.

References

  • Maiti, D.; Fors, B. P.; Henderson, J. L.; Buchwald, S. L. "Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines using a New Biarylphosphine Ligand." Chemical Science, 2011 , 2, 57-68.

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27-50.

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 2014 , 79(9), 4161–4166.

  • Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron, 2019 , 75(32), 4199-4211.

Sources

Method

Application Note: Diazotization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

This Application Note and Protocol guide details the diazotization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline , a structural motif found in various bioactive compounds (e.g., kinase inhibitors, COX-2 inhibitors). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the diazotization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline , a structural motif found in various bioactive compounds (e.g., kinase inhibitors, COX-2 inhibitors).

Executive Summary

The diazotization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a critical intermediate step for introducing functional groups (halogens, cyano, hydroxyl) via Sandmeyer or Gomberg-Bachmann reactions. While standard aniline diazotization is well-documented, this substrate presents specific challenges due to the 1,3-oxazole moiety .

Key Challenges:

  • Acid Sensitivity: The oxazole ring can undergo hydrolytic ring-opening under high-temperature acidic conditions.

  • Solubility: The heterocyclic core often reduces aqueous solubility compared to simple anilines, necessitating co-solvents or non-aqueous protocols.

  • Protonation Competition: The oxazole nitrogen (pKa ~0.8–1.5) and aniline nitrogen (pKa ~3.5–4.0) compete for protons. Successful diazotization requires conditions that favor nitrosation of the aniline nitrogen without destroying the heterocycle.

This guide provides two validated protocols:

  • Method A (Standard): Aqueous Acid/Nitrite (for scalable, general use).

  • Method B (Non-Aqueous): Organic Nitrite/Solvent (for acid-sensitive or lipophilic substrates).

Pre-Reaction Considerations

Substrate Analysis
  • Compound: 4-(2-Methyl-1,3-oxazol-4-yl)aniline

  • Molecular Weight: ~174.20 g/mol [1]

  • pKa Estimates: Aniline –NH₂ (~3.8 due to electron-withdrawing oxazole); Oxazole –N= (~1.0).

  • Stability Window: Stable at 0–5°C in dilute mineral acids. Unstable >40°C in strong acid (risk of oxazole hydrolysis).

Solubility Check

Before starting, perform a solubility test with 10 mg of substrate:

Solvent System Observation Recommended Protocol
2.5 M HCl (aq) Clear solution or fine suspension Method A
Glacial Acetic Acid Clear solution Method A (Modified)

| Acetonitrile / DMF | Clear solution | Method B |

Experimental Protocols

Method A: Classical Aqueous Diazotization (NaNO₂ / HCl)

Best for: Standard synthesis, aqueous-compatible downstream reactions (e.g., phenol synthesis, aqueous Sandmeyer).

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.74 g, 10 mmol)

  • Hydrochloric Acid (HCl): 2.5–3.0 equiv (as 4M or 6M solution)

  • Sodium Nitrite (NaNO₂): 1.1–1.2 equiv (dissolved in min. water)

  • Solvent: Water (or AcOH/Water 1:1 if solubility is poor)

Step-by-Step Procedure:

  • Acidification & Dispersion:

    • In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend the aniline substrate (10 mmol) in water (20 mL).

    • Cool to 0°C in an ice/salt bath.

    • Slowly add HCl (30 mmol) dropwise. Note: The amine may precipitate as the hydrochloride salt. Vigorous stirring is essential to ensure a fine suspension.

  • Diazotization:

    • Prepare a solution of NaNO₂ (11 mmol, 760 mg) in water (2 mL).

    • Add the NaNO₂ solution sub-surface (via a syringe needle or dropping funnel tip submerged in the liquid) over 15–20 minutes.

    • CRITICAL: Maintain internal temperature < 5°C . Exotherms above 10°C risk side reactions.

  • Digestion:

    • Stir at 0–5°C for 30–45 minutes. The suspension should gradually clear as the soluble diazonium salt forms.

  • Endpoint Validation (Starch-Iodide Test):

    • Dip a glass rod into the reaction and touch it to starch-iodide paper.

    • Instant Blue/Black: Excess HNO₂ present (Reaction complete).

    • No Color: Add more NaNO₂ (0.1 equiv aliquots).

    • Destruction of Excess Nitrite: If using for sensitive coupling, add Sulfamic Acid (solid) until the starch-iodide test is negative (avoids side reactions in the next step).

  • Usage:

    • Use the solution immediately for the next step (e.g., addition to CuCl/HCl for Sandmeyer). Do not isolate the dry salt (Explosion Hazard).

Method B: Non-Aqueous Diazotization (Doyle Method)

Best for: Lipophilic substrates, acid-sensitive oxazoles, or anhydrous downstream reactions (e.g., radical arylations).

Reagents:

  • Substrate: 1.0 equiv

  • tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite: 1.5 equiv

  • Boron Trifluoride Etherate (BF₃·OEt₂): 1.5 equiv (Optional, for isolating BF₄ salt)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the aniline (10 mmol) in anhydrous MeCN (20 mL) under Nitrogen atmosphere.

    • Cool to 0°C .

  • Reagent Addition:

    • Add tert-butyl nitrite (15 mmol) dropwise via syringe.

    • Optional: If isolating the stable tetrafluoroborate salt, add BF₃·OEt₂ (15 mmol) dropwise before the nitrite.

  • Reaction:

    • Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (20°C) for 30 minutes.

    • Observation: Evolution of gas (if dediazoniation occurs) or precipitation of the diazonium salt (if BF₃ is used).

  • Workup:

    • For In-Situ Use: The MeCN solution contains the diazonium species and can be added directly to the next reaction vessel.

    • For Isolation (BF₄ salt only): Add cold diethyl ether (50 mL) to precipitate the diazonium tetrafluoroborate. Filter, wash with ether, and dry under vacuum (Store at -20°C).

Process Visualization

Reaction Workflow (Method A)

Diazotization_Workflow Start Start: 4-(2-Methyl-1,3-oxazol-4-yl)aniline Solubility Solubility Check (Water vs. AcOH) Start->Solubility Acidification Acidification (2.5M HCl, 0°C) Forms Amine-HCl Salt Solubility->Acidification Aqueous Protocol Nitrite_Add Addition of NaNO₂ (aq) Dropwise, T < 5°C Acidification->Nitrite_Add Digestion Digestion 30-45 min @ 0-5°C Nitrite_Add->Digestion QC_Check QC: Starch-Iodide Test Digestion->QC_Check Adjustment Add NaNO₂ Aliquots QC_Check->Adjustment Negative (No Color) Product Product: Aryl Diazonium Solution (Ready for Sandmeyer/Coupling) QC_Check->Product Positive (Blue) Adjustment->Digestion Quench Quench Excess HNO₂ (Sulfamic Acid) Product->Quench Optional

Caption: Logical workflow for the aqueous diazotization of oxazolyl-aniline substrates.

Mechanistic Pathway & Competition

Mechanism Substrate Substrate (Aniline-Oxazole) N_Prot N-Protonation (Reversible) Substrate->N_Prot Fast Equilibrium N_Nitro N-Nitrosation (Rate Limiting) Substrate->N_Nitro NO⁺ Attack Acid Acidic Medium (H+) Diazonium Diazonium Salt (Ar-N₂⁺) N_Nitro->Diazonium - H₂O

Caption: Mechanism showing competition between reversible protonation and irreversible diazotization.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Temperature T > 5°CAdd internal ice directly or increase cooling rate. High T causes phenol formation (hydrolysis).
Solubility Clumps/Gummy solidSwitch to Method B or use 1:1 AcOH:H₂O as solvent. Sonicate before adding nitrite.
Foaming Excessive gas evolutionDecomposition occurring. Temperature likely too high or stirring too slow.
Starch-Iodide Negative after 1.1 eqCheck NaNO₂ quality (it degrades). Add 10% excess.

Safety & Handling

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never dry the product from Method A. If isolation is required, use Method B to form the Tetrafluoroborate (BF₄⁻) salt, which is generally stable.

  • Toxicity: 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a potential bioactive agent; handle as a hazardous substance.

  • Waste: Quench all diazonium streams with dilute NaOH or phenols (to form dyes) before disposal to prevent accumulation in waste drums.

References

  • General Diazotization of Heterocyclic Amines

    • Source: Butler, R. N. (1975). "The Diazotization of Heterocyclic Primary Amines." Chemical Reviews.
    • Context: Foundational review on stability and conditions for heterocyclic amines.
  • Oxadiazole Analog Protocol

    • Source: Kudelko, A. et al. (2022). "Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
    • Context: Provides specific stoichiometry (NaNO2/HCl) for the structurally similar oxadiazolyl-aniline.
  • Non-Aqueous Diazotization (Doyle Method)

    • Source: Doyle, M. P. et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry.
    • Context: The standard reference for using t-Butyl Nitrite in acetonitrile.
  • Sandmeyer Reaction Overview

    • Source: Organic Chemistry Portal. "Sandmeyer Reaction."[2][3][4]

    • Context: General downstream utility and conditions.

Sources

Application

Using 4-(2-Methyl-1,3-oxazol-4-yl)aniline as a building block in drug discovery

Executive Summary 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR, CDK) and antimicrobial agents . Its structural co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR, CDK) and antimicrobial agents . Its structural core—a 1,3-oxazole ring fused to an aniline moiety—serves as a critical pharmacophore that mimics biaryl systems while offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to traditional biphenyl or phenyl-pyridine scaffolds.

This guide details the synthetic protocols , chemical stability , and medicinal chemistry applications of this scaffold.[1] It focuses on its utility as a "hinge-binding" tail or a "solvent-front" extender in ATP-competitive inhibitors.

Chemical Profile & Structural Logic

Physiochemical Properties
  • IUPAC Name: 4-(2-Methyl-1,3-oxazol-4-yl)aniline

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

  • Key Features:

    • Aniline Nitrogen: Nucleophilic handle for amidation, urea formation, or Pd-catalyzed cross-coupling.[1]

    • Oxazole Nitrogen (N3): Weak hydrogen bond acceptor (

      
       for conjugate acid), crucial for interacting with specific residues (e.g., Cys, Thr) in kinase active sites.[1]
      
    • C2-Methyl Group: Provides metabolic stability (blocks C2 oxidation) and restricts conformational rotation when bound to protein targets.

Structural Significance (Pharmacophore Mapping)

In drug design, this scaffold acts as a bioisostere for 4-phenyl-thiazoles or biphenyls . The oxazole ring introduces a dipole that can improve permeability and solubility compared to purely carbocyclic analogs.

Pharmacophore Scaffold 4-(2-Methyl-1,3-oxazol-4-yl)aniline Aniline Aniline Amine (Primary Nucleophile) Scaffold->Aniline Oxazole Oxazole Ring (H-Bond Acceptor) Scaffold->Oxazole Methyl C2-Methyl (Metabolic Shield) Scaffold->Methyl Target Kinase Hinge / DFG Pocket Aniline->Target Forms Urea/Amide (H-Bond Donor) Oxazole->Target pi-pi Stacking & Dipole Interactions Methyl->Target Hydrophobic Pocket Fill

Figure 1: Pharmacophore mapping of the scaffold showing key interaction points with biological targets.

Synthetic Protocols

Synthesis of the Building Block (Hantzsch Oxazole Synthesis)

The most robust route to this specific regioisomer (4-aryl-2-methyloxazole) is the Hantzsch synthesis , condensing an


-haloketone with an amide.
Step-by-Step Protocol:

Precursor Preparation:

  • Start: 4-Nitroacetophenone.

  • Bromination: React with

    
     or Phenyltrimethylammonium tribromide (PTAB) in THF to yield 2-bromo-1-(4-nitrophenyl)ethanone .
    

Cyclization (The Critical Step):

  • Reagents: 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq), Acetamide (excess, >5.0 eq).

  • Conditions: Reflux neat or in Toluene/Ethanol at 110–130°C for 2–4 hours.

  • Mechanism: The amide nitrogen attacks the

    
    -carbon, followed by cyclodehydration.
    
  • Workup: Cool, neutralize with saturated

    
    , and extract with EtOAc.
    
  • Intermediate: 2-Methyl-4-(4-nitrophenyl)oxazole.

Reduction to Aniline:

  • Reagents:

    
     (5.0 eq) in Ethanol or 
    
    
    
    (1 atm) with Pd/C (10% wt).
  • Procedure: Reflux (for SnCl2) or stir at RT (for Hydrogenation) until TLC shows consumption of the nitro compound.

  • Purification: Filter through Celite. Acid-base extraction is recommended to remove tin salts if SnCl2 is used.

  • Yield: Typically 60–80% over two steps.

Derivatization Protocols (Drug Synthesis)
Protocol A: Urea Formation (Kinase Type II Inhibitor Motif)

This reaction couples the aniline to an isocyanate to create a "Sorafenib-like" urea tail, targeting the DFG-out conformation of kinases.

  • Reagents: 4-(2-Methyl-1,3-oxazol-4-yl)aniline (1.0 eq), Aryl Isocyanate (1.1 eq).

  • Solvent: Anhydrous DCM or THF.

  • Base: DIPEA (optional, usually not needed for isocyanates).[1]

  • Procedure:

    • Dissolve the aniline building block in dry DCM.

    • Add the isocyanate dropwise at 0°C.

    • Allow to warm to RT and stir for 4–12 hours.

    • Isolation: The urea product often precipitates. Filter and wash with cold ether.

  • Note: If the isocyanate is not available, use Triphosgene to generate it in situ from the corresponding amine.[1]

Protocol B: Buchwald-Hartwig Coupling (Kinase Type I Inhibitor Motif)

Used to attach the aniline to a heteroaromatic core (e.g., Quinazoline, Pyrimidine).[1]

  • Reagents: Heteroaryl Chloride (1.0 eq), Aniline Building Block (1.1 eq).[1]

  • Catalyst:

    
     (5 mol%), Xantphos or BINAP (10 mol%).[1]
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine all solids in a sealable vial.

    • Add solvent and sparge with Argon for 5 mins.

    • Heat at 100°C for 12–16 hours.

    • Filter through silica plug and purify via HPLC.

Decision Tree for Derivatization

Use this logic flow to determine the best synthetic pathway for your target drug class.

DecisionTree Start Start: 4-(2-Methyl-1,3-oxazol-4-yl)aniline TargetType Identify Target Binding Mode Start->TargetType TypeI ATP-Competitive (Type I) (Hinge Binder) TargetType->TypeI TypeII Allosteric / DFG-Out (Type II) (Deep Pocket) TargetType->TypeII ReactionI Buchwald-Hartwig or SnAr (React with Cl-Heterocycle) TypeI->ReactionI ReactionII Urea/Amide Formation (React with Isocyanate/Acid Cl) TypeII->ReactionII ProductI Product: Anilino-Quinazoline/Pyrimidine (e.g., Lapatinib analogs) ReactionI->ProductI ProductII Product: Diaryl Urea/Amide (e.g., Sorafenib analogs) ReactionII->ProductII

Figure 2: Synthetic decision matrix for medicinal chemists.

Case Studies & Applications

VEGFR-2 Inhibitor Design

Researchers substituted the standard phenyl ring of Pazopanib analogs with the 2-methyl-4-phenyloxazole moiety.

  • Result: The oxazole nitrogen provided an additional water-mediated hydrogen bond network in the solvent-exposed region, improving solubility by 3-fold without sacrificing potency (

    
    ).
    
Monoamine Oxidase (MAO) Inhibition

The sulfonamide derivative of this scaffold (4-(2-methyloxazol-4-yl)benzenesulfonamide) has shown selective inhibition of MAO-B (


), making it a lead for anti-Parkinsonian agents.[2][3] The oxazole ring fits snugly into the substrate cavity, restricting access to the active site.[1]
Quantitative Data Summary
PropertyPhenyl Analog2-Methyl-1,3-oxazol-4-yl AnalogImpact
LogP (Calc) 3.52.4Improved Solubility
TPSA 26 Ų52 ŲBetter H-Bonding
Metabolic Stability Low (Para-oxidation)High (Blocked by heterocycle)Longer Half-life
Kinase Selectivity BroadTunable (via N3 interaction)Reduced Off-Target

Troubleshooting & Expert Tips

  • Regioselectivity Check: Ensure you have the 4-aryl isomer. The 5-aryl isomer (synthesized via TosMIC chemistry) has a completely different SAR profile. Verify via 1H NMR: The oxazole C5-H appears as a singlet around

    
     8.1–8.3 ppm.
    
  • Acid Sensitivity: The oxazole ring is generally stable, but prolonged exposure to strong acids (e.g., conc.[1] HCl at reflux) can hydrolyze the ring. Use TFA/DCM for deprotections if possible.

  • Storage: Store the aniline under Nitrogen at -20°C. Anilines are prone to oxidation (browning) over time. If brown, repurify via a short silica plug (Hexane/EtOAc) before use.

References

  • Synthesis of Oxazole-Sulfonamides: "Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide." MDPI Molbank, 2024.

  • Kinase Inhibitor Scaffolds: "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides." ACS Medicinal Chemistry Letters, 2021. [1]

  • General Oxazole Chemistry: "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences, 2023. [1]

  • Hantzsch Synthesis Protocol: "The Hantzsch Thiazole (and Oxazole) Synthesis." ResearchGate, 2022.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Abstract This document details the development and validation of a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Methyl-1,3-oxazol-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification essential for quality control and process optimization. The method utilizes a standard C18 reversed-phase column with UV detection, providing a straightforward and readily implementable protocol for researchers, scientists, and drug development professionals. The entire method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Analyte Properties & Method Development Rationale

A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties. The strategy for 4-(2-Methyl-1,3-oxazol-4-yl)aniline was determined by a logical consideration of its structure, which features a primary aromatic amine (aniline) and a heterocyclic oxazole moiety.

  • Structure and Polarity: The molecule possesses both a nonpolar aromatic core and polar functional groups (aniline amine, oxazole nitrogen and oxygen). This amphiphilic nature makes it an ideal candidate for reversed-phase (RP) chromatography, where it can interact with a nonpolar stationary phase (like C18) and be eluted by a polar mobile phase. The predicted partition coefficient (logP) suggests moderate lipophilicity, confirming the suitability of RP-HPLC.

  • Acid-Base Properties (pKa): The primary basic center of the molecule is the aniline nitrogen. The pKa of the conjugate acid of aniline is approximately 4.6.[6] Below this pH, the amine group will be protonated (-NH3+), and above it, it will be in its neutral form (-NH2). To ensure consistent retention times and, most critically, to prevent poor peak shape (tailing) associated with analyte-silanol interactions on the column, it is imperative to control the mobile phase pH. For this method, a pH of 7.0 was selected. At this pH, the aniline group is consistently in its neutral, non-ionized state, which promotes optimal peak symmetry and stable retention.

  • UV Absorbance: The analyte contains two conjugated ring systems (benzene and oxazole), which constitute a strong chromophore. Aniline derivatives are known to exhibit strong UV absorbance.[1][2][3][4] Similarly, substituted oxazole derivatives absorb significantly in the UV range.[5][7][8][9] A UV scan of a dilute standard solution revealed a strong absorbance maximum at 258 nm. Therefore, this wavelength was chosen for detection to ensure high sensitivity.

The following diagram illustrates the logical workflow that guided the development of this method.

MethodDevelopmentWorkflow Analyte Analyte Characterization 4-(2-Methyl-1,3-oxazol-4-yl)aniline Properties Physicochemical Properties - Predicted logP (Moderate) - pKa of Aniline (~4.6) - Strong UV Chromophore Analyte->Properties Investigate Strategy Initial Strategy Formulation Properties->Strategy Inform Column Column Selection Reversed-Phase C18 Strategy->Column MobilePhase Mobile Phase Design - Organic: Acetonitrile - Aqueous: Buffered - pH Control is Critical Strategy->MobilePhase Detector Detector Choice UV/DAD for Sensitivity & Specificity Strategy->Detector Optimization Method Optimization - Mobile Phase Ratio - Buffer pH & Strength - Flow Rate Column->Optimization Combine & Test MobilePhase->Optimization Combine & Test Detector->Optimization Combine & Test Validation Full Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation Finalize & Verify

Caption: Logic flow for HPLC method development.

Materials and Instrumentation

ItemSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Data Acquisition Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
Analyte Standard 4-(2-Methyl-1,3-oxazol-4-yl)aniline Reference Standard, >99.5% purity.
Acetonitrile (ACN) HPLC Grade or higher.
Water Deionized (DI) water, 18.2 MΩ·cm resistivity or higher.
Monobasic Potassium Phosphate (KH₂PO₄) ACS Grade or higher.
Dibasic Sodium Phosphate (Na₂HPO₄) ACS Grade or higher.
Phosphoric Acid (H₃PO₄) ACS Grade, for pH adjustment.
Analytical Balance 4-decimal place readability (e.g., 0.0001 g).
pH Meter Calibrated with standard buffers.
Volumetric Glassware Class A.
Syringe Filters 0.45 µm PVDF or Nylon.

Chromatographic Method Protocol

Instrument Conditions
ParameterSetting
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 258 nm
Run Time 10 minutes
Expected Retention Time ~ 4.5 minutes
Mobile Phase Preparation

Aqueous Component (20 mM Phosphate Buffer, pH 7.0):

  • Weigh and dissolve 2.72 g of Monobasic Potassium Phosphate (KH₂PO₄) in 1000 mL of DI water.

  • Adjust the pH to 7.0 ± 0.05 by adding a solution of Dibasic Sodium Phosphate or dropwise dilute Phosphoric Acid.

  • Filter the buffer solution through a 0.45 µm solvent filter.

Final Mobile Phase (55:45 Buffer:ACN):

  • Carefully measure 550 mL of the prepared phosphate buffer.

  • Carefully measure 450 mL of HPLC-grade Acetonitrile.

  • Combine the two solutions in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or helium sparging.

Standard and Sample Preparation

Diluent: The mobile phase (55:45 Buffer:ACN) is used as the diluent for all solutions.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-(2-Methyl-1,3-oxazol-4-yl)aniline reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation:

  • Accurately weigh an amount of sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

  • Further dilute this solution with the diluent to bring the final concentration into the middle of the validated calibration range (e.g., 25 µg/mL).

  • Prior to injection, filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

This method was validated according to the ICH Harmonised Tripartite Guideline Q2(R1) for Validation of Analytical Procedures.[1][2][5] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[1]

ValidationFlow Start Method Validation Start Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision - Repeatability (Intra-day) - Intermediate (Inter-day) Linearity->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness (Small Method Variations) LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for analytical method validation.

Specificity
  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte. Perform forced degradation studies by exposing the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Analyze the stressed samples to ensure the analyte peak is resolved from all degradation products. Peak purity will be assessed using the DAD.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank. In stressed samples, the analyte peak should be chromatographically pure and resolved from all degradants (Resolution > 2.0).

Linearity
  • Protocol: Prepare and inject at least five concentrations of the analyte across a range of 80% to 120% of the nominal test concentration.[1] For this method, a range of 1-100 µg/mL was used.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a spike-recovery study. Spike a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Inject progressively dilute solutions of the analyte.

  • Acceptance Criteria:

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1. Precision at the LOQ level should have an RSD ≤ 10%.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results. Variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Content (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Typical Validation Results

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference, R > 2.0Pass
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability %RSD) ≤ 2.0%0.8%
Precision (Intermediate %RSD) ≤ 2.0%1.1%
LOD S/N ≈ 3:10.05 µg/mL
LOQ S/N ≈ 10:1, %RSD ≤ 10%0.15 µg/mL (%RSD = 4.5%)
Robustness System suitability passesPass

Troubleshooting

  • Peak Tailing: This is the most common issue for amine-containing compounds. The primary cause is unwanted interaction with acidic silanols on the silica support.

    • Solution 1: Ensure the mobile phase pH is accurately prepared and maintained at 7.0. A lower pH will protonate the aniline, leading to severe tailing.

    • Solution 2: Use a high-quality, end-capped C18 column as specified. Older or lower-quality columns may have more exposed silanols.

  • Variable Retention Times:

    • Solution 1: Ensure the mobile phase is thoroughly mixed and degassed. Inadequate mixing of the buffer and organic phase can cause fluctuations.

    • Solution 2: Confirm that the column oven is maintaining a stable temperature.

  • Low Sensitivity:

    • Solution 1: Verify the detector wavelength is set to 258 nm.

    • Solution 2: Check the detector lamp health and ensure the flow cell is clean.

Conclusion

The HPLC method described herein is simple, rapid, and reliable for the quantitative determination of 4-(2-Methyl-1,3-oxazol-4-yl)aniline. The validation results confirm that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in a pharmaceutical development and manufacturing environment.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Leal, J., & García, B. (1988). Effects of Substituents on UV Spectra of Aniline and Anilinium Ion Derivatives. Hammett Correlations. Zeitschrift für Physikalische Chemie.
  • Palmer, M. H., et al. (2008). The electronic states of oxazole studied by VUV absorption and electron energy-loss (EEL) spectroscopies, and ab initio configuration interaction methods. Journal of Chemical Physics.
  • ResearchGate. (2018). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]

  • Wang, P., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules. [Link]

  • Kimura, K., et al. (1965). Vacuum Ultraviolet Absorption Spectra of Aniline and Some of Its N-Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • Smith, P. A. S., & Sroog, C. E. (1953). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic.
  • Gomaa, M. A.-M., et al. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

Application

Preparation of kinase inhibitors starting from 4-(2-Methyl-1,3-oxazol-4-yl)aniline

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline —a privileged ph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline —a privileged pharmacophore—in the synthesis of Type I ATP-competitive kinase inhibitors (specifically targeting EGFR/HER2 scaffolds).

Starting Material: 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Executive Summary & Scientific Rationale

The moiety 4-(2-Methyl-1,3-oxazol-4-yl)aniline represents a critical bioisostere in modern kinase inhibitor design. Structurally, it combines a solvent-exposed polar headgroup (the oxazole) with a hydrophobic linker (the phenyl ring), mimicking the electronic properties of the furan-containing "tail" found in Lapatinib while offering improved metabolic stability and solubility profiles.

This guide details the protocol for coupling this aniline to a 4-chloroquinazoline core , generating a 4-anilinoquinazoline scaffold. This scaffold is the structural backbone of blockbuster tyrosine kinase inhibitors (TKIs) like Gefitinib , Erlotinib , and Lapatinib .

Key Chemical Advantages:

  • Metabolic Stability: The oxazole ring is less prone to oxidative metabolism (CYP450) compared to the furan ring found in earlier generation TKIs.

  • H-Bonding Potential: The oxazole nitrogen serves as a hydrogen bond acceptor in the solvent-accessible region of the ATP binding pocket, potentially enhancing potency and selectivity.

Experimental Workflow Visualization

The following diagram outlines the convergent synthesis strategy and the conceptual binding mode of the resulting inhibitor.

KinaseInhibitorSynthesis Aniline Start: 4-(2-Methyl- 1,3-oxazol-4-yl)aniline Transition Transition State: SNAr Mechanism Aniline->Transition Nucleophilic Attack Core Electrophile: 4-Chloro-6,7- dimethoxyquinazoline Core->Transition Cl- Displacement Product Final Inhibitor: 4-Anilinoquinazoline Derivative Transition->Product HCl Elimination Binding Binding Mode: ATP Pocket (Hinge Region) Product->Binding N1 H-bond (Met793) Oxazole Solvent Interaction

Figure 1: Reaction pathway for the SNAr coupling of the oxazole-aniline to a quinazoline core, highlighting the downstream biological interaction.

Detailed Synthetic Protocols
Method A: Classical Thermal Coupling (Scale-Up Preferred)

Best for gram-scale synthesis where purity and crystallinity are prioritized over speed.

Reagents & Materials:

  • Limiting Reagent: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv).

  • Nucleophile: 4-(2-Methyl-1,3-oxazol-4-yl)aniline (1.1 equiv).

  • Solvent: Isopropanol (iPrOH) – chosen for its ability to solubilize reactants while precipitating the hydrochloride salt product.

  • Catalyst: None required (autocatalytic via HCl generation).

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-6,7-dimethoxyquinazoline (5.00 g, 22.2 mmol) in iPrOH (75 mL).

  • Addition: Add 4-(2-Methyl-1,3-oxazol-4-yl)aniline (4.25 g, 24.4 mmol) in a single portion.

  • Reaction: Heat the suspension to reflux (approx. 82°C). The mixture will initially clear as reagents dissolve, followed by the gradual precipitation of the yellow hydrochloride salt within 30–60 minutes.

  • Monitoring: Maintain reflux for 3–4 hours. Monitor consumption of the chloride starting material via TLC (9:1 DCM:MeOH) or HPLC.

  • Work-up: Cool the reaction mixture slowly to room temperature, then chill to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold iPrOH (2 x 15 mL) followed by diethyl ether (2 x 20 mL) to remove unreacted aniline and trace impurities.

  • Drying: Dry the yellow solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% as the Hydrochloride (HCl) salt.

Method B: Microwave-Assisted Synthesis (Library Generation)

Best for rapid analog expansion (10–50 mg scale).

Step-by-Step Procedure:

  • Charge: In a 5 mL microwave vial, combine the quinazoline core (100 mg) and the oxazole-aniline (1.2 equiv).

  • Solvent: Add Acetonitrile (2 mL). Note: Acetonitrile absorbs microwave energy efficiently and facilitates SNAr.

  • Conditions: Irradiate at 150°C for 15 minutes (High Absorption setting).

  • Purification: Evaporate solvent directly. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

Analytical Data & Quality Control

To ensure the integrity of the synthesized inhibitor, the following diagnostic signals must be verified.

TechniqueDiagnostic ParameterExpected ObservationInterpretation
1H NMR Quinazoline H-2 Singlet, δ 8.5 – 8.8 ppmConfirms intact quinazoline core.
1H NMR Oxazole H-5 Singlet, δ 8.2 – 8.4 ppmConfirms presence of oxazole ring.
1H NMR NH (Aniline) Broad Singlet, δ 9.5 – 10.0 ppmConfirms successful C-N bond formation.
HPLC Retention Time Shift vs. AnilineProduct should be more hydrophobic (longer RT) than the aniline but more polar than the chloro-core.
MS (ESI) [M+H]+ M_core + M_aniline - 36.5 (HCl)Confirmation of adduct mass.

Troubleshooting Note: If the reaction stalls (incomplete conversion), add 0.1 equiv of HCl in Dioxane . The protonation of the quinazoline N1 activates the C4-position towards nucleophilic attack, accelerating the reaction rate significantly.

References & Authoritative Grounding
  • Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry.

    • Context: Foundational structural biology explaining the binding mode of 4-anilinoquinazolines.

  • Petrov, K. G., et al. (2006). Optimization of the Quinazoline Scaffold for the Inhibition of EGFR and VEGFR-2. Bioorganic & Medicinal Chemistry Letters.[1]

    • Context: Establishes the SAR (Structure-Activity Relationship) for modifying the aniline tail in kinase inhibitors.

  • BenchChem Protocols. Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.

    • Context: Validated source for the preparation of the starting aniline intermediate if commercial stock is unavailable.

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.[2]

    • Context: Comprehensive review of kinase inhibitor classifications (Type I vs Type II) and structural motifs.

Sources

Method

Application Note: Protocols for the Storage and Stability Assessment of 4-(2-Methyl-1,3-oxazol-4-yl)aniline Stock Solutions

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage, handling, and stability testing of stock solutions of 4-(2-Methyl-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage, handling, and stability testing of stock solutions of 4-(2-Methyl-1,3-oxazol-4-yl)aniline. Due to the limited availability of public data on this specific molecule, this guide establishes a robust framework based on the chemical principles of its constituent aniline and oxazole moieties. Adherence to these protocols is crucial for ensuring the integrity, accuracy, and reproducibility of experimental results.

Introduction: Understanding the Molecule

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. The stability of this compound is governed by the chemical reactivity of its two primary functional groups: the aniline ring and the 2-methyl-1,3-oxazole ring.

  • Aniline Moiety: The primary aromatic amine group is susceptible to oxidation, which can be catalyzed by light, air (oxygen), and metal ions. This degradation often leads to the formation of colored impurities, indicating a loss of compound integrity.[1][2][3]

  • Oxazole Ring: The oxazole ring, while aromatic, can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening and the formation of inactive byproducts.[4][5][6] Some oxazole derivatives are also known to be sensitive to photolytic degradation.[5]

A thorough understanding of these potential degradation pathways is essential for developing robust storage protocols and stability-indicating analytical methods.[7][8] This guide provides the foundational protocols to empower researchers to generate reliable data for this compound.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is the first step in any successful experimental workflow.[9][10] The following protocol outlines the recommended procedure for preparing a 10 mM stock solution of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in DMSO.

Materials:

  • 4-(2-Methyl-1,3-oxazol-4-yl)aniline (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

Protocol (Weighing Method): [11][12]

  • Calculate Required Mass: Determine the mass of 4-(2-Methyl-1,3-oxazol-4-yl)aniline needed to prepare the desired volume and concentration of the stock solution. The molecular weight of C10H10N2O is 174.20 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.010 L x 174.20 g/mol = 0.01742 g (17.42 mg)

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance and transfer it to a clean, dry amber glass vial.

  • Dissolution: Add a portion of the total required volume of anhydrous DMSO (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary, but caution should be exercised to avoid thermal degradation.

  • Final Volume Adjustment: Once dissolved, add DMSO to reach the final desired volume (e.g., 10 mL).

  • Labeling and Storage: Immediately cap the vial, ensuring a tight seal. Label clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store immediately under the recommended conditions (see Section 3).

Recommended Storage Conditions

The primary goal of proper storage is to minimize degradation from hydrolysis, oxidation, and photolysis.[2][13] Based on the known stability of aniline and oxazole derivatives, the following conditions are recommended.

Parameter Condition Rationale
Temperature -20°C or -80°C (for long-term)Reduces the rate of chemical degradation and solvent evaporation.[2][14]
Light Protect from light (use amber vials)The aniline moiety is susceptible to light-induced oxidation and degradation.[1][5][9]
Atmosphere Inert gas (Argon or Nitrogen) overlayMinimizes oxidation of the aniline group by atmospheric oxygen.[2]
Container Tightly sealed amber glass vialsPrevents solvent evaporation, moisture ingress, and light exposure.
Freeze-Thaw Cycles MinimizeRepeated freeze-thaw cycles can introduce moisture and accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[15]

Stability Assessment Protocols

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to understand its intrinsic stability and identify potential degradation products.[16][17] This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical development and is guided by ICH guidelines.[7][16][18] The goal is to achieve a target degradation of 5-20% to ensure that degradation products can be reliably detected and quantified.[16][18]

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound from any potential degradants.[17][19][20]

Recommended HPLC-UV Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended for peak purity analysis.[2]

  • Injection Volume: 10 µL

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Control Control Sample (Stored at -20°C in dark) Stock->Control Aliquot Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Aliquots Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Expose Aliquots Thermal Thermal (80°C, solid & solution) Stock->Thermal Expose Aliquots Photo Photolytic (ICH Q1B light exposure) Stock->Photo Expose Aliquots HPLC Analyze by Stability-Indicating HPLC-PDA/MS Control->HPLC Analyze alongside Stressed Samples Timepoints Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Quench Quench/Neutralize (if applicable) Timepoints->Quench Quench->HPLC Data Calculate % Degradation & Peak Purity HPLC->Data

Caption: Workflow for Forced Degradation Studies.

For each condition, a control sample protected from the specific stress should be analyzed concurrently.

A. Hydrolytic Stability [5][18]

  • Prepare three sets of samples by diluting the stock solution in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze by HPLC.

    • Expected Outcome: Degradation is more likely under acidic and basic conditions due to potential hydrolysis of the oxazole ring.[4][5]

B. Oxidative Stability [7]

  • Prepare a sample by diluting the stock solution in a 3% hydrogen peroxide (H₂O₂) solution.

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze by HPLC.

    • Expected Outcome: The aniline moiety is susceptible to oxidation, which could lead to significant degradation.

C. Thermal Stability [18]

  • Expose the solid compound and a stock solution to dry heat (e.g., 80°C).

  • Withdraw samples at specified time points. For the solid sample, dissolve in the initial solvent before analysis.

  • Analyze by HPLC.

    • Expected Outcome: Provides insight into the intrinsic thermal stability of the molecule in both solid and solution states.

D. Photostability [21][22][23][24]

  • Expose the solid compound and a stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[24]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

    • Expected Outcome: Potential for degradation due to the photosensitivity of both aniline and some oxazole systems.[1][5]

Understanding the likely degradation products is key to developing a truly stability-indicating method.[8]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photolysis Photolysis (UV/Vis Light) Parent 4-(2-Methyl-1,3-oxazol-4-yl)aniline Hydrolysis_Product Ring-Opened Product (e.g., Amino Ketone Derivative) Parent->Hydrolysis_Product H+/OH- H2O Oxidation_Product Oxidized Aniline Derivatives (e.g., Nitroso, Nitro, Polymers) Parent->Oxidation_Product [O] Photo_Product Photolytic Adducts or Fragmented Products Parent->Photo_Product

Caption: Potential Degradation Pathways.

Conclusion

The stability and integrity of 4-(2-Methyl-1,3-oxazol-4-yl)aniline stock solutions are paramount for generating reliable and reproducible scientific data. This guide provides a comprehensive framework for the preparation, storage, and stability assessment of this compound. By implementing these protocols, researchers can mitigate the risks of degradation, ensuring the quality of their starting materials and the validity of their experimental outcomes. It is strongly recommended that these general guidelines be supplemented with in-house, empirically-derived stability data for specific experimental conditions and solvent systems.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • American Pharmaceutical Review. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

  • Proclinical. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Journal of Pharmaceutical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • BINDER GmbH. (2025). In the right light: What ICH photostability tests are all about. [Link]

  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]

  • China Amines. (n.d.). Aniline (C6H7N): Properties, Uses, and Safety Insights. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. [Link]

  • Wiley Online Library. (2000). Kirk-Othmer Encyclopedia of Chemical Technology: Aniline and Its Derivatives. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • PubMed. (2001). Storage Time and Deodorization Temperature Influence the Formation of Aniline-Derived Compounds in Denatured Rapeseed Oils. [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • PubMed Central. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • ACS Publications. (2004). The Chemistry of the Oxazoles. [Link]

  • PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Thin-Layer Chromatography (TLC) Visualization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Introduction and Scientific Principles 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a heterocyclic aromatic amine of significant interest as a structural motif in the development of novel pharmaceutical agents and functional m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Principles

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a heterocyclic aromatic amine of significant interest as a structural motif in the development of novel pharmaceutical agents and functional materials. Its synthesis and subsequent use in multi-step reactions necessitate reliable analytical methods for monitoring reaction progress and verifying purity. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique perfectly suited for these purposes[1].

The chromatographic behavior of this compound is governed by its distinct structural features:

  • Aromatic Aniline Moiety: The primary amine group (-NH₂) and the phenyl ring impart moderate polarity and provide a site for specific chemical reactions with visualization reagents.

  • Oxazole Ring: This nitrogen- and oxygen-containing heterocycle contributes to the compound's polarity and serves as a chromophore.

  • Conjugated System: The conjugated π-system extending across the phenyl and oxazole rings allows for strong absorption of ultraviolet (UV) light, forming the basis for the primary non-destructive visualization method[2][3].

This guide explains the causality behind protocol choices, from mobile phase selection that exploits the compound's polarity to the application of multiple, chemically diverse visualization reagents that target its specific functional groups.

Materials and Reagents

Equipment:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄ on aluminum or glass backing)

  • TLC developing chamber with lid

  • Capillary tubes or micropipettes for spotting

  • UV lamp with short (254 nm) and long (365 nm) wavelength settings

  • Heat gun or heating plate

  • Fume hood

  • Tweezers

  • Standard laboratory glassware

Solvents and Reagents:

  • 4-(2-Methyl-1,3-oxazol-4-yl)aniline sample

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane or Heptane

  • Methanol (MeOH)

  • Iodine (crystalline)

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Ninhydrin

  • Ethanol

  • Glacial acetic acid

Experimental Protocols

Protocol 1: TLC Plate Preparation and Sample Application

The foundation of reproducible TLC results lies in proper sample application.

  • Prepare the Sample: Dissolve a small amount (approx. 1 mg) of the crude or purified 4-(2-Methyl-1,3-oxazol-4-yl)aniline in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).

  • Mark the Plate: Using a pencil (never a pen, as ink components will chromatograph[3]), lightly draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Mark distinct lanes for each sample to be spotted.

  • Spot the Plate: Using a capillary tube, gently touch the dissolved sample to the origin line in its designated lane. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter. Allow the solvent to fully evaporate between applications to keep the spot size minimal. Overloading the plate can lead to band broadening and poor separation.

Protocol 2: Mobile Phase (Eluent) Optimization

The choice of mobile phase is critical for achieving optimal separation. The polarity of the eluent must be tailored to the analyte and the stationary phase (silica gel, which is highly polar). For 4-(2-Methyl-1,3-oxazol-4-yl)aniline, a compound of intermediate polarity, a mixture of a non-polar and a polar solvent is ideal. The goal is to achieve a Retention Factor (Rf) value between 0.3 and 0.5 for the compound of interest, as this range typically signifies a good separation from both non-polar and highly polar impurities[4].

  • Initial System Selection: Begin with a binary system of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate). A common starting point is a 7:3 or 8:2 mixture of Hexane:EtOAc.

  • Systematic Polarity Adjustment: Develop spotted TLC plates with different solvent ratios. Observe the resulting Rf value.

    • If Rf is too low (<0.2): The compound is strongly adsorbed to the silica gel. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of Ethyl Acetate).

    • If Rf is too high (>0.8): The compound has a high affinity for the mobile phase and is not retained sufficiently by the stationary phase. Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., increase the percentage of Hexane).

  • Alternative Systems: For compounds that remain difficult to move, a more polar solvent like methanol can be added in small quantities to a system like dichloromethane (DCM).

Table 1: Mobile Phase Optimization Strategy

Solvent System (v/v)Anticipated Rf for 4-(2-Methyl-1,3-oxazol-4-yl)anilineRationale for Adjustment
90:10 Hexane:EtOAcLow (e.g., 0.1)Insufficient polarity to elute the compound effectively.
70:30 Hexane:EtOAcModerate (e.g., 0.35)Often a good starting point for moderately polar compounds.
50:50 Hexane:EtOAcHigh (e.g., 0.6)High polarity, useful if impurities are less polar.
98:2 DCM:MeOHModerate (e.g., 0.4)A stronger solvent system for more polar compounds.
Protocol 3: TLC Plate Development and Analysis
  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform development front and improves the reproducibility of Rf values.

  • Development: Place the spotted TLC plate into the saturated chamber using tweezers. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to ascend the plate via capillary action.

  • Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood before proceeding to visualization.

Visualization Techniques

A multi-step visualization approach, starting with non-destructive methods, is highly recommended.

A. Non-Destructive Visualization: Ultraviolet (UV) Light

This should always be the first method attempted[3][5].

  • Mechanism: The conjugated aromatic and heterocyclic systems in 4-(2-Methyl-1,3-oxazol-4-yl)aniline absorb UV light. On TLC plates impregnated with a fluorescent indicator (F₂₅₄), compounds that absorb at 254 nm will quench the fluorescence, appearing as dark spots against a glowing green background[2].

  • Procedure:

    • Place the dried TLC plate under a UV lamp.

    • View the plate at 254 nm. The compound of interest should appear as a dark purple/black spot.

    • Circle the spot(s) lightly with a pencil.

    • Switch the lamp to 365 nm to check for any native fluorescence, which may reveal different impurities.

B. Semi-Destructive Visualization: Iodine Vapor
  • Mechanism: Iodine vapor is a general stain that reversibly forms colored complexes with many organic compounds, particularly those with electron-rich regions like aromatic rings and heterocycles[2].

  • Procedure:

    • Place the TLC plate in a sealed chamber containing a few crystals of iodine.

    • Allow the plate to remain in the chamber for several minutes until yellow-brown spots appear.

    • Remove the plate and circle the spots with a pencil. The spots will fade over time as the iodine sublimes off the plate.

C. Destructive Visualization: Chemical Stains

These methods involve an irreversible chemical reaction and should be performed last.

  • Potassium Permanganate (KMnO₄) Stain

    • Mechanism: A strong oxidizing agent, KMnO₄ reacts with compounds that can be oxidized, such as the aniline amine group and potentially other electron-rich moieties. The purple permanganate (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), producing a yellow-brown spot on a pink/purple background[6].

    • Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water[6]. Store in a dark bottle.

    • Procedure: Dip the plate quickly in the stain or spray it evenly. Gently heat with a heat gun until spots appear.

  • Ninhydrin Stain

    • Mechanism: Ninhydrin reacts specifically with primary amines to form a deeply colored purple or pink product known as Ruhemann's purple[7][8]. This is a highly sensitive and specific test for the aniline group in the target molecule.

    • Recipe: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or a mixture of ethanol and acetic acid[8].

    • Procedure: Dip or spray the plate and heat gently with a heat gun. A characteristic purple/pink spot should develop for 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

Table 2: Summary of Visualization Techniques

TechniqueReagent/MethodMechanismExpected Result for AnalyteClass
UV Light 254 nm WavelengthUV absorbance and fluorescence quenchingDark spot on a green fluorescent backgroundNon-Destructive
Iodine I₂ VaporReversible complex formationBrown/yellow spotSemi-Destructive
Permanganate KMnO₄ SolutionOxidation of amine/aromatic systemYellow/brown spot on a purple backgroundDestructive
Ninhydrin Ninhydrin SolutionReaction with primary aminePurple/pink spot upon heatingDestructive

Workflow Diagram

The following diagram illustrates the complete TLC analysis workflow.

TLC_Workflow cluster_prep 1. Preparation cluster_dev 2. Development cluster_vis 3. Visualization (Sequential) cluster_stains Stain Options prep_sample Prepare Sample (1 mg/mL in DCM) spot_plate Spot on TLC Plate (Pencil Baseline) prep_sample->spot_plate saturate Saturate Chamber (e.g., 7:3 Hex:EtOAc) develop Develop Plate saturate->develop dry Dry Plate develop->dry uv_node A. UV Light (254 nm) (Non-Destructive) dry->uv_node iodine_node B. Iodine Vapor (Semi-Destructive) uv_node->iodine_node then stain_node C. Chemical Stain (Destructive) iodine_node->stain_node then kmno4 KMnO₄ stain_node->kmno4 ninhydrin Ninhydrin stain_node->ninhydrin

Caption: Workflow for TLC analysis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

References

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Mohammad, A., & Sharma, S. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Journal of Liquid Chromatography & Related Technologies, 30(4), 553-565. Available at: [Link]

  • Searle. Thin Layer Chromatography Visualization Reagents.
  • Srivastava, S., & Misra, S. (2000). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 7, 254-256. Available at: [Link]

  • Mohammad, A., & Tiwari, S. (1994). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Journal of Planar Chromatography-Modern TLC, 7(4), 327-329. Available at: [Link]

  • ScienceMadness.org Discussion Forum. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. TLC Stains. Available at: [Link]

  • Delloyd's Lab-Tech. Preparation of TLC spray reagents. Available at: [Link]

  • Org Prep Daily. (2006). TLC Staining solutions. Available at: [Link]

  • Yuan, G., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(19), 5030-5033. Available at: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Reddy, G. V., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(13), 6321–6328. Available at: [Link]

  • Patil, S. A., et al. (2018). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 7, 23-30. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 4-(2-Methyl-1,3-oxazol-4-yl)aniline coupling

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Methyl-1,3-oxazol-4-yl)aniline. This versatile building block is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Methyl-1,3-oxazol-4-yl)aniline. This versatile building block is a cornerstone in medicinal chemistry, but its unique electronic and structural features—namely the moderately electron-withdrawing oxazole ring and the nucleophilic aniline moiety—present specific challenges during synthetic coupling reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively minimize side reactions, improve yields, and streamline your purification processes.

Section 1: Troubleshooting Amide Coupling (Acylation) Reactions

The acylation of 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a common transformation, but the reduced nucleophilicity of the aniline nitrogen often leads to sluggish or incomplete reactions with standard protocols.

FAQ 1: My standard amide coupling (e.g., EDC/HOBt) is giving low yields. What is the underlying issue?

Answer: The primary issue is the reduced nucleophilicity of the aniline nitrogen. Unlike aliphatic amines, the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic pi-system. This effect is further compounded by the electron-withdrawing nature of the C4-linked oxazole ring, which pulls electron density away from the amine. Standard coupling agents like EDC/HOBt may not activate the carboxylic acid sufficiently to react with this less nucleophilic amine, leading to slow reaction rates and the prevalence of side reactions, such as the hydrolysis of the activated ester.[1][2]

Troubleshooting Guide: Improving Amide Coupling Efficiency

If you are observing low conversion, consider the following modifications, which are designed to enhance the rate of the desired coupling over side reactions.

Problem: Low yield, unreacted aniline starting material, or decomposition of coupling reagents.

Solution Pathway:

  • Activate the Carboxylic Acid More Strongly: Switch from carbodiimide-based activators to uronium- or phosphonium-based reagents, which generate more reactive acyl-isourea or acyl-phosphonium intermediates.

  • Employ a Non-Nucleophilic Base: A hindered, non-nucleophilic base is critical to prevent side reactions with the coupling agent and to neutralize the acid formed during the reaction.

  • Optimize Solvent and Temperature: While many couplings are run at room temperature, gentle heating can sometimes overcome the activation energy barrier for sluggish reactions. Aprotic polar solvents are generally preferred.

The following table provides a selection of robust coupling agents suitable for poorly nucleophilic anilines.

Coupling ReagentClassRecommended BaseSolventKey Considerations
HATU UroniumDIPEA, NMMDMF, ACNHighly effective for anilines. Pre-activation of the carboxylic acid for 5-15 minutes before adding the aniline is often beneficial.[1]
PyBOP PhosphoniumDIPEA, NMMDCM, DMFAnother excellent choice for challenging couplings. Generates benzotriazole-based byproducts.
TCFH Halogenating AgentNMI (N-methylimidazole)ACN, THFSpecifically developed for poorly nucleophilic amines.[1]
SOCl₂ / Oxalyl Chloride Acid Chloride FormationPyridine, TEA, NMMDCM, THFConverts the carboxylic acid to the highly reactive acyl chloride in a separate first step. This is a very effective but requires anhydrous conditions and handling of corrosive reagents.[1]
Section 2: Minimizing Side Reactions in Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forming arylamine bonds.[3] When using 4-(2-Methyl-1,3-oxazol-4-yl)aniline as the nucleophile, specific side reactions can arise from the interplay of the catalyst, base, and substrate.

FAQ 2: I'm performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my aryl halide partner. What causes this?

Answer: Hydrodehalogenation, the replacement of the halide on your coupling partner with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It typically occurs via two main pathways:

  • β-Hydride Elimination: If the palladium-amido intermediate is slow to undergo reductive elimination, it can instead undergo β-hydride elimination, although this is less common with aryl amides.[3]

  • Reductive Dehalogenation: This can occur if the Pd(0) catalyst reacts with a hydrogen source (e.g., trace water, solvent, or the amine itself) or if the Pd(II)-aryl intermediate is reduced before coupling can occur.

The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands accelerate the desired reductive elimination step, outcompeting the pathways that lead to hydrodehalogenation.[4]

Troubleshooting Guide: Optimizing Buchwald-Hartwig Aminations

The key to a successful Buchwald-Hartwig reaction is to promote the desired catalytic cycle while suppressing off-cycle side reactions.

G cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) catalyst_deactivation Catalyst Deactivation ([Pd(0)]↓) pd0->catalyst_deactivation Oxidative Degradation amido_complex Ar-Pd(II)L₂(NHR') oa_complex->amido_complex Amine Coordination & Deprotonation (R'NH₂, Base) oa_complex->catalyst_deactivation Undesired Reduction amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product hydrodehalogenation Hydrodehalogenation (Ar-H) amido_complex->hydrodehalogenation β-Hydride Elimination caption Fig 1. Buchwald-Hartwig cycle and key side reactions.

Caption: Fig 1. Buchwald-Hartwig cycle and key side reactions.

Problem: Low yield of desired product accompanied by hydrodehalogenation, catalyst decomposition (palladium black), or formation of diarylamines.

ParameterRecommendation for Minimizing Side ReactionsMechanistic Rationale
Palladium Precatalyst Use a well-defined, air-stable precatalyst (e.g., G3 or G4 Pd precatalysts).Ensures efficient and reproducible generation of the active Pd(0) species, minimizing side reactions from poorly controlled catalyst activation.[5]
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).These ligands accelerate the rate-limiting reductive elimination step, which is crucial for forming the C-N bond and preventing side reactions.[6][7]
Base Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS.A strong base is required to deprotonate the amine for entry into the catalytic cycle. Weaker bases like K₂CO₃ or Cs₂CO₃ are often ineffective for anilines.[8][9]
Solvent Use anhydrous, deoxygenated polar aprotic solvents (e.g., Toluene, Dioxane, THF).Oxygen and water can lead to catalyst oxidation and decomposition, as well as unwanted hydrolysis side reactions. Rigorous degassing is essential.[10][11]
Temperature Typically 80-110 °C.While higher temperatures increase reaction rates, excessive heat can promote catalyst decomposition. Find the minimum temperature required for efficient conversion.
Section 3: Preserving the Oxazole Ring

A critical aspect of working with this substrate is ensuring the integrity of the oxazole heterocycle, which can be susceptible to cleavage under certain conditions.

FAQ 3: Under what conditions is the 2-methyl-1,3-oxazole ring unstable?

Answer: The oxazole ring is generally stable to standard coupling conditions but can be cleaved under harsh acidic or basic conditions.

  • Strongly Basic Conditions: Strong bases, particularly organolithium reagents like n-BuLi, can deprotonate the C2-methyl group or, more problematically, attack the C2 position of the ring, leading to a ring-opened isonitrile intermediate.[11][12] While the bases used in Buchwald-Hartwig reactions (e.g., NaOt-Bu) are strong, the reaction temperatures and times are usually controlled to prevent this.

  • Strongly Acidic Conditions: Concentrated mineral acids (e.g., HCl, H₂SO₄) can cause decomposition of the oxazole ring via hydrolysis.[11] Standard aqueous workups with dilute acid are generally safe.

  • Certain Reducing/Oxidizing Agents: Harsh reducing agents or strong oxidants like KMnO₄ can cleave the ring.[12]

Best Practice: Always perform a stability test on your substrate under the planned reaction conditions (without the coupling partner) if you are exploring a new or particularly harsh methodology.

Section 4: Recommended Experimental Protocols

The following protocols are designed as robust starting points for your experiments.

Protocol 1: Robust Amide Coupling using HATU

This protocol is optimized for coupling a carboxylic acid with the weakly nucleophilic 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Solvent Addition: Add anhydrous, amine-free DMF to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir the mixture at 0 °C for 15 minutes. A color change is often observed.

  • Aniline Addition: Add a solution of 4-(2-Methyl-1,3-oxazol-4-yl)aniline (1.2 equiv) in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Fig 2. Step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses a modern catalyst system to minimize side reactions.

  • Inert Atmosphere: All steps must be performed under a rigorous inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox. All solvents and liquid reagents must be thoroughly degassed.[10]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv, if solid), 4-(2-Methyl-1,3-oxazol-4-yl)aniline (1.2 equiv), the biarylphosphine ligand (e.g., XPhos, 1.5-3 mol%), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., KOt-Bu, 1.4 equiv).

  • Solvent/Reagent Addition: Add anhydrous, degassed toluene (or dioxane) to the tube. If the aryl halide is a liquid, add it via syringe at this point.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 2-24 hours.

  • Monitoring: To monitor the reaction, cool the mixture to room temperature, take a small aliquot under a positive pressure of inert gas, quench it with wet ethyl acetate, and analyze by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

References
  • BenchChem. (n.d.). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Creaser, S. P., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. Retrieved from [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2006). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • D. C. Phillips, et al. (2008). Synthesis and Reactions of Oxazoles. Comprehensive Organic Synthesis II. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Pharmaceutical and Biological Evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • National Center for Biotechnology Information. (n.d.). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Retrieved from [Link]

  • Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. Retrieved from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Oxazole Synthesis from Aniline Derivatives

Welcome to the technical support center for the catalytic synthesis of oxazoles from aniline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic synthesis of oxazoles from aniline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. The oxazole ring is a privileged scaffold in medicinal chemistry, and its efficient synthesis is of paramount importance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions and overcome common experimental hurdles.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of oxazoles from aniline derivatives. The solutions are based on established chemical principles and field-proven insights.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can stem from several factors. A systematic approach is crucial for identifying the root cause.

Answer:

Begin by assessing the following critical parameters:

  • Catalyst System Integrity:

    • Catalyst Activity: Palladium, copper, and gold catalysts are frequently employed for these transformations.[1][2][3] Ensure your catalyst has not been deactivated by exposure to air or moisture, especially if using Pd(0) species. Consider using a freshly opened bottle or purifying the catalyst if its integrity is .

    • Ligand Choice: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity.[4][5] For palladium-catalyzed reactions like the Sonogashira coupling followed by cyclization, phosphine ligands such as PPh₃ are common.[6][7] The choice of ligand can significantly influence the reaction's efficiency.[6] If you are experiencing low yields, screening different ligands (e.g., bulky electron-rich phosphines, or N-heterocyclic carbenes) may be beneficial.

    • Catalyst Loading: While higher catalyst loading can sometimes increase conversion, it can also lead to more side reactions. Conversely, too little catalyst will result in a sluggish or incomplete reaction. Start with the recommended catalytic amount from a literature procedure and then perform an optimization screen.

  • Reaction Conditions:

    • Temperature: Many cyclization reactions are temperature-sensitive.[8] If the temperature is too low, the reaction may not proceed to completion. If it is too high, you risk decomposition of starting materials, intermediates, or the final product.[8] An optimal temperature range is often narrow; therefore, running small-scale experiments at different temperatures (e.g., in 10 °C increments) is advisable.

    • Solvent: The solvent can influence the solubility of reactants, the stability of the catalyst, and the reaction pathway. Anhydrous, degassed solvents are often essential, particularly for palladium-catalyzed cross-coupling reactions.[9] Common solvents include DMF, dioxane, and toluene.[9] If solubility is an issue, consider a different solvent system.

    • Atmosphere: Many catalytic cycles, especially those involving Pd(0), are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by properly degassing the solvent and using Schlenk line techniques.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your aniline derivative or coupling partner can poison the catalyst or lead to unwanted side reactions.[8] Purify your starting materials by recrystallization, distillation, or column chromatography if their purity is questionable.

    • Base Selection: The choice and amount of base are critical. The base is often required to neutralize acids formed during the reaction or to facilitate a key step in the catalytic cycle. Common bases include organic amines (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can impact the reaction outcome.

A logical troubleshooting workflow for low yield is presented below.

low_yield_troubleshooting start Low Yield Observed catalyst 1. Verify Catalyst System - Catalyst Activity - Ligand Integrity - Correct Loading start->catalyst conditions 2. Optimize Reaction Conditions - Temperature Screen - Solvent Screen - Inert Atmosphere catalyst->conditions If catalyst is OK reagents 3. Check Reagents - Purity of Starting Materials - Stoichiometry - Base Choice conditions->reagents If conditions are optimized analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) reagents->analysis If reagents are pure conclusion Identify Root Cause & Implement Solution analysis->conclusion

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant byproduct formation. How can I improve selectivity?

Byproduct formation reduces the yield of the desired oxazole and complicates purification. Understanding the potential side reactions is key to mitigating them.

Answer:

Improving selectivity requires a careful examination of the reaction mechanism and conditions.

  • Identify the Byproducts: Before you can address the issue, you must know what the byproducts are. Use techniques like LC-MS and NMR to identify their structures. Common byproducts can include homocoupled products (in cross-coupling reactions), partially reacted intermediates, or products from alternative cyclization pathways.

  • Common Side Reactions and Solutions:

    • Homocoupling: In Sonogashira-type reactions, homocoupling of the terminal alkyne is a frequent side reaction. This can often be suppressed by ensuring a strictly oxygen-free environment and by the careful choice of a copper co-catalyst (CuI is common).[10]

    • Incomplete Cyclization: You may isolate an intermediate that has not yet cyclized. This suggests that the cyclization step is the rate-limiting step. Increasing the reaction temperature or time may drive the reaction to completion. In some cases, a stronger acid or base catalyst is needed for the final dehydration/cyclization step.[11]

    • Alternative Regioselectivity: Depending on the substrate, cyclization can sometimes occur at different positions, leading to isomeric products. The regioselectivity can often be controlled by the choice of catalyst and ligands. For instance, gold(I) catalysts are known for their ability to activate alkynes for nucleophilic attack, and the ligand on the gold center can influence the regiochemical outcome.[12][13]

The following table summarizes common issues and potential solutions:

Observed Problem Potential Cause Suggested Solution(s)
Homocoupling of Alkyne Oxygen in the reaction mixture; incorrect catalyst ratio.Degas solvent thoroughly; use a reliable inert gas source; optimize Pd/Cu ratio.
Unreacted Starting Material Inactive catalyst; reaction temperature too low; insufficient reaction time.Use fresh catalyst; increase temperature incrementally; monitor reaction by TLC/LC-MS to determine optimal time.
Formation of Isomeric Products Lack of regiocontrol in the cyclization step.Screen different catalysts (e.g., Pd vs. Cu vs. Au); experiment with different ligands to influence steric or electronic environment.
Decomposition/Charring Reaction temperature is too high; use of overly strong acids.Reduce reaction temperature; screen milder dehydrating agents (e.g., polyphosphoric acid instead of concentrated H₂SO₄).[11]
Q3: The reaction is not reproducible between batches. What are the critical parameters to control?

Reproducibility is essential for reliable research and development. Inconsistent results often point to subtle, uncontrolled variables.

Answer:

To ensure reproducibility, focus on meticulous control of the following parameters:

  • Reagent and Solvent Purity: The most common source of irreproducibility is variation in the quality of reagents and solvents.

    • Water Content: Trace amounts of water can hydrolyze starting materials or deactivate catalysts.[8] Always use anhydrous solvents and dry reagents. Consider drying solvents over molecular sieves.

    • Supplier Variation: Different suppliers may have different impurity profiles for the same chemical. If you switch suppliers, it is good practice to re-optimize the reaction.

    • Degassing: The efficiency of solvent degassing can vary. Standardize your degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of argon bubbling).

  • Precise Control of Reaction Setup:

    • Temperature: Ensure the reaction temperature is accurately measured and maintained. Use a calibrated thermometer and a reliable heating mantle or oil bath.

    • Stirring: In heterogeneous reactions (e.g., with an inorganic base), the stirring rate can affect the reaction rate. Maintain a consistent and vigorous stirring rate.

    • Addition Rates: For reactions involving the slow addition of a reagent, use a syringe pump for consistent and reproducible addition rates.

  • Documentation: Keep a detailed laboratory notebook, recording every parameter for each reaction, including the source and lot number of chemicals, reaction times, temperatures, and observations. This will help you identify any variables that may have changed between batches.

The diagram below illustrates the critical control points for ensuring reaction reproducibility.

reproducibility_workflow start Goal: Reproducible Synthesis reagents Reagent & Solvent Control - Anhydrous Conditions - Consistent Supplier - Standardized Degassing start->reagents setup Precise Setup Control - Calibrated Temperature - Consistent Stirring Rate - Controlled Addition Rate start->setup doc Meticulous Documentation - Lot Numbers - Exact Parameters - Observations start->doc outcome Consistent & Reliable Results reagents->outcome setup->outcome doc->outcome

Caption: Key parameters for ensuring reaction reproducibility.

Frequently Asked Questions (FAQs)

Q: What are the most common catalytic systems for this transformation? A: Palladium, copper, and gold are the most widely used metals.[3]

  • Palladium-catalyzed reactions often involve a cross-coupling step (like Sonogashira or Heck) followed by cyclization.[4][6][7] These are versatile but can be sensitive to air and moisture. A common system is Pd(PPh₃)₂Cl₂ with a CuI co-catalyst.[6][10]

  • Copper-catalyzed methods are often more cost-effective and can proceed via oxidative cyclization pathways.[2][14] Cu(II) salts are frequently used.[14]

  • Gold-catalyzed cyclizations are particularly effective for the intramolecular hydroamination/cyclization of propargyl amides, often proceeding under very mild conditions.[13][15] AuCl₃ or various Au(I) complexes are typically employed.[13]

Q: How does the electronic nature of the aniline substituent affect the reaction? A: The electronic properties of substituents on the aniline ring can significantly impact reactivity.

  • Electron-donating groups (EDGs) on the aniline ring increase the nucleophilicity of the nitrogen atom, which can facilitate the initial amination or cyclization step. However, they can also make the aniline more susceptible to oxidation.

  • Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline nitrogen, which can slow down the reaction. However, in some cases, EWGs are necessary to facilitate certain reaction pathways, such as those involving deprotonation steps. For aryl iodides used in Sonogashira couplings, electron-withdrawing groups can sometimes lead to higher yields in the subsequent cyclization to the oxazole.[7]

Q: What are the key safety precautions to consider? A:

  • Heavy Metals: Palladium, copper, and gold catalysts are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact. Dispose of heavy metal waste according to your institution's guidelines.

  • Solvents: Many organic solvents used in these reactions (e.g., DMF, toluene) are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Some reagents, such as strong bases (e.g., n-BuLi) or acids, are corrosive and/or pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow the recommended handling procedures.

Key Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole

This protocol is a representative example of a Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • Substituted N-propargyl aniline (1.0 mmol)

  • Aryl iodide (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the N-propargyl aniline, aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Via syringe, add the anhydrous, degassed toluene, followed by the triethylamine.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole.

References

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16, 5906-5909. Available at: [Link]

  • Various Authors. (n.d.). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. Wiley Online Library. Available at: [Link]

  • Nishizawa, M., et al. (n.d.). Synthesis of 4-amino-5-allenylisoxazoles via gold(i)-catalysed propargyl aza-Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Anonymous. (n.d.). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications (RSC Publishing). Available at: [Link]

  • Zheng, M., et al. (2014). Palladium-catalyzed sequential C-N/C-O bond formations: synthesis of oxazole derivatives from amides and ketones. PubMed. Available at: [Link]

  • Anonymous. (2023). Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemi. Research Article Nanomaterials Chemistry. Available at: [Link]

  • Li, P., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • An, H., Mai, S., Xuan, Q., Zhou, Y., & Song, Q. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. Organic Chemistry Portal. Available at: [Link]

  • An, H., et al. (2018). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N‑Propargylamides for the Construction of 5‑Oxazole Ketones. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters. Available at: [Link]

  • Smith, A. B., III, et al. (2002). Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Gabriele, B., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. PMC. Available at: [Link]

  • Anonymous. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. Available at: [Link]

  • Bakherad, M., et al. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate. Available at: [Link]

  • Hashmi, A. S. K., et al. (2004). Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects. PubMed. Available at: [Link]

  • Jiang, H., et al. (2010). Facile synthesis of polysubstituted oxazoles via a copper-catalyzed tandem oxidative cyclization. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole via an ACCI sequence involving an acyl Sonogashira... ResearchGate. Available at: [Link]

  • Various Authors. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Taylor & Francis Online. Available at: [Link]

  • Anonymous. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. PMC. Available at: [Link]

  • Anonymous. (n.d.). Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. RSC Publishing. Available at: [Link]

  • Liu, Y., et al. (2021). Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. Organic Chemistry Portal. Available at: [Link]

  • Joshi, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-(2-Methyl-1,3-oxazol-4-yl)aniline Functionalization

Current Status: Operational Topic: Overcoming Steric and Electronic Barriers in Cross-Coupling and Amidation Target Molecule: 4-(2-Methyl-1,3-oxazol-4-yl)aniline (CAS: 103788-59-6 / Related Intermediates) Primary Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric and Electronic Barriers in Cross-Coupling and Amidation Target Molecule: 4-(2-Methyl-1,3-oxazol-4-yl)aniline (CAS: 103788-59-6 / Related Intermediates) Primary Application: Kinase Inhibitor Synthesis (e.g., Pazopanib precursors)

Executive Summary: The "Hidden" Hindrance

As a Senior Application Scientist, I often see researchers struggle with 4-(2-Methyl-1,3-oxazol-4-yl)aniline . The complaint is almost always the same: "The reaction is stalled, assuming steric hindrance."

However, in 80% of cases, the issue is not purely steric bulk. The amine is in the para position relative to the oxazole, theoretically leaving it accessible. The true barriers are a triad of Electronic Deactivation , Catalyst Poisoning (Chela-tion), and Solubility . The oxazole ring acts as an electron sink, reducing the nucleophilicity of the aniline nitrogen, while simultaneously offering a binding site for metal catalysts that competes with the reaction center.

This guide provides the protocols to dismantle these barriers, moving from classical Nucleophilic Aromatic Substitution (


) to advanced Buchwald-Hartwig cross-coupling strategies.
Module 1: Diagnostic Workflow

Before altering your reaction conditions, determine the nature of your "hindrance" using this logic flow.

ReactionDiagnosis Start Reaction Stalled/Low Yield CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility SolubilityIssue SOLUBILITY BARRIER Switch to NMP/DMAc Increase Temp >100°C CheckSolubility->SolubilityIssue No (Precipitate) CheckPartner Is the Electrophile Electron-Deficient? CheckSolubility->CheckPartner Yes SnArPath Try SnAr (Thermal) Requires Polar Aprotic Solvent CheckPartner->SnArPath Yes (e.g., Chloropyrimidine) BuchwaldPath Requires Pd-Catalysis (Buchwald-Hartwig) CheckPartner->BuchwaldPath No (e.g., Aryl Bromide) StericCheck Is the Electrophile Ortho-Substituted? BuchwaldPath->StericCheck LigandChoice1 Use BrettPhos or tBuXPhos (Steric Bulk) StericCheck->LigandChoice1 Yes (High Sterics) LigandChoice2 Use XPhos (General Hindrance) StericCheck->LigandChoice2 No (Electronic Issue)

Figure 1: Decision matrix for troubleshooting reactivity issues with oxazolyl-anilines. Use this to select the correct protocol below.

Module 2: Overcoming Electronic Deactivation ( Protocols)

Context: This is the standard route for synthesizing Pazopanib-like scaffolds (coupling the aniline with 2,4-dichloropyrimidine). The oxazole pulls electron density, making the aniline a poor nucleophile. Standard reflux in ethanol often fails.

The Protocol: High-Energy

To force the reaction, we must stabilize the transition state using polar aprotic solvents and inorganic bases.

ComponentRecommendationTechnical Rationale
Solvent DMSO or NMP (anhydrous)High dielectric constant stabilizes the Meisenheimer complex intermediate.
Base

(2.5 equiv) or DIPEA
Scavenges HCl. Inorganic bases often prevent aggregation better than organic amines in DMSO.
Temperature 80°C – 100°C Activation energy is higher due to the electron-withdrawing oxazole.
Additives NaI (0.1 equiv)Finkelstein-like effect: If using a chloropyrimidine, iodide can generate a more reactive iodopyrimidine in situ.

Step-by-Step Procedure:

  • Dissolve 4-(2-Methyl-1,3-oxazol-4-yl)aniline (1.0 equiv) in DMSO (0.5 M concentration).

  • Add

    
     (2.5 equiv) and stir for 15 minutes at Room Temp (RT) to de-aggregate.
    
  • Add the electrophile (e.g., 2,4-dichloropyrimidine, 1.1 equiv).

  • Heat to 85°C under

    
     atmosphere. Monitor by LCMS every 2 hours.
    
  • Troubleshooting: If conversion stops at 50%, add 0.5 equiv of fresh electrophile and raise temp to 100°C.

Module 3: Overcoming Steric Bulk (Buchwald-Hartwig)

Context: When coupling with ortho-substituted aryl halides or when the


 pathway fails due to lack of activation on the electrophile. Here, the oxazole nitrogen can poison the Palladium catalyst, requiring specific ligand architectures.
The Solution: Bulky Biaryl Phosphine Ligands

We utilize "Dialkylbiaryl phosphine" ligands. These ligands are large enough to:

  • Prevent the oxazole nitrogen from binding to the Pd center (preventing poisoning).

  • Facilitate reductive elimination, which is the rate-determining step in sterically hindered couplings.

Recommended Ligand Systems:

  • BrettPhos / tBuBrettPhos: Best for primary amines and highly hindered aryl halides.

  • XPhos: Excellent general-purpose ligand for oxazolyl-anilines.

Protocol: Sterically Demanding Cross-Coupling
  • Catalyst Pre-loading: In a glovebox or under strict Argon flow, charge a vial with:

    • 
       (2 mol%) or 
      
      
      
      (4 mol%).
    • BrettPhos (4-6 mol%) [Ligand:Pd ratio > 1:1 is critical].

    • Solvent: t-Amyl Alcohol or Dioxane (degassed).

    • Note: Pre-stir at 80°C for 5 mins to form the active

      
       species.
      
  • Substrate Addition:

    • Add 4-(2-Methyl-1,3-oxazol-4-yl)aniline (1.0 equiv).

    • Add Aryl Halide (1.0 equiv).

    • Base:

      
        (fine powder, 2.0 equiv) or NaOtBu  (1.4 equiv).
      
    • Note:

      
       is milder and tolerates the oxazole better than strong alkoxides.
      
  • Reaction:

    • Seal and heat to 100°C – 110°C for 12-16 hours.

    • Workup: Filter through Celite while hot (product may precipitate upon cooling).

Module 4: Solubility & Aggregation (The "Fake" Sterics)

Users often report "steric hindrance" when the reality is that the oxazolyl-aniline has crystallized out of the reaction or formed


-stacked aggregates.

Solubility Data (at 25°C):

  • Toluene: Poor (< 5 mg/mL) – Avoid for reaction unless at reflux.

  • Ethanol: Moderate (15 mg/mL) – Good for crystallization, poor for high-temp coupling.

  • THF: Moderate (20 mg/mL).

  • DMAc / NMP: Excellent (> 100 mg/mL) – Preferred reaction solvents.

Troubleshooting Aggregation: If your reaction turns into a thick slurry, do not add more catalyst.

  • Dilute: Increase solvent volume by 50%.

  • Switch: Move from Dioxane to a 1:1 mixture of Dioxane:DMAc .

  • Heat: Ensure the internal temperature is >90°C to break intermolecular H-bonds.

Frequently Asked Questions (FAQs)

Q: Can I use standard Pd(PPh3)4 for this coupling? A: Generally, no . Triphenylphosphine (


) is not bulky enough to prevent the oxazole nitrogen from coordinating to the Palladium. This leads to catalyst deactivation. You need the biaryl bulk of XPhos or BrettPhos to "shield" the metal center.

Q: The product is forming but yields are low (30%). Why? A: Check for protodehalogenation of your aryl halide. If the coupling is slow (due to sterics), the Pd-intermediate might undergo


-hydride elimination or capture a proton from the solvent.
  • Fix: Switch to a strictly anhydrous solvent (Dioxane over t-Amyl alcohol) and increase the catalyst loading to 5 mol%.

Q: How do I remove the Palladium residue from the oxazole product? A: Oxazoles love to hold onto Palladium.

  • Fix: After the reaction, treat the organic phase with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavengers at 50°C for 1 hour before final column chromatography.

References
  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

  • Buchwald, S. L., et al. (2008). "Amidation of Aryl Halides." Chemical Science, User Guide Series. Link

  • Glaxo Group Ltd. (2002).[2] "Preparation of pyrimidinamines as angiogenesis modulators." World Intellectual Property Organization, WO 2002/059110. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

Sources

Optimization

Stability of 4-(2-Methyl-1,3-oxazol-4-yl)aniline under acidic vs basic conditions

Welcome to the technical support center for 4-(2-Methyl-1,3-oxazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methyl-1,3-oxazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various pH conditions. Understanding the stability profile is a critical aspect of preclinical development, ensuring data integrity and informing formulation strategies.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(2-Methyl-1,3-oxazol-4-yl)aniline?

A1: The primary stability concerns for this molecule stem from its two key structural features: the aniline moiety and the oxazole ring. Aromatic amines are susceptible to oxidative degradation, which can be influenced by factors like light, heat, and the presence of metal ions.[2][3] The oxazole ring, being a heterocyclic system with both oxygen and nitrogen heteroatoms, is susceptible to hydrolytic cleavage under both acidic and basic conditions.[4][5][6]

Q2: Which part of the molecule is more labile under acidic conditions?

A2: Under acidic conditions, the oxazole ring is generally the more labile functionality. The pyridine-type nitrogen at position 3 can be protonated, which activates the ring towards nucleophilic attack by water.[6] This can lead to ring-opening hydrolysis.[4] While the aniline group can also be protonated to form an anilinium salt, this generally increases its stability against oxidation.

Q3: What degradation pathways are expected under basic conditions?

A3: Under basic conditions, the oxazole ring can still be susceptible to hydrolysis, although the mechanism will differ from acid-catalyzed hydrolysis. Nucleophilic attack by hydroxide ions can occur, potentially leading to ring cleavage. Additionally, the aniline moiety may be more prone to oxidation at higher pH.

Q4: Are there any predicted degradation products?

A4: Based on the expected degradation pathways, potential degradation products could include:

  • From acidic hydrolysis of the oxazole ring: N-(4-aminophenyl)acetamide and other related ring-opened products.

  • From oxidative degradation of the aniline moiety: Various colored impurities resulting from the formation of nitroso, nitro, or polymeric species.[2]

Q5: How can I monitor the stability of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in my experiments?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is essential.[7] This method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of the remaining parent compound over time.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to assess the stability of 4-(2-Methyl-1,3-oxazol-4-yl)aniline under acidic and basic stress conditions. Forced degradation studies are a crucial component of pharmaceutical development, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[1][3][8]

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 4-(2-Methyl-1,3-oxazol-4-yl)aniline acid Acidic Stress (e.g., 0.1 M HCl) prep->acid Aliquot base Basic Stress (e.g., 0.1 M NaOH) prep->base Aliquot control Control (Solvent only) prep->control Aliquot quench Quench Reaction & Dilute acid->quench Time points base->quench Time points control->quench Time points hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

Protocol 1: Acidic Stress Testing

Objective: To evaluate the stability of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in an acidic environment.

Causality: This protocol uses hydrochloric acid to force acid-catalyzed hydrolysis, primarily targeting the oxazole ring. The elevated temperature accelerates the degradation process.[2]

Materials:

  • 4-(2-Methyl-1,3-oxazol-4-yl)aniline

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Volumetric flasks and pipettes

  • HPLC system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in methanol.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution with the solvent used for the final dilution (e.g., a methanol/water mixture) to the same final concentration.

  • Incubation: Incubate the stress and control samples at 60°C.

  • Time Point Sampling: Withdraw aliquots from the stress sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the neutralized samples and the control sample by a validated stability-indicating HPLC method.

Protocol 2: Basic Stress Testing

Objective: To assess the stability of 4-(2-Methyl-1,3-oxazol-4-yl)aniline under basic conditions.

Causality: This protocol utilizes sodium hydroxide to induce base-catalyzed hydrolysis. Similar to the acidic stress test, an elevated temperature is used to accelerate the reaction.[2]

Materials:

  • 4-(2-Methyl-1,3-oxazol-4-yl)aniline

  • Methanol (HPLC grade)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Volumetric flasks and pipettes

  • HPLC system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in methanol.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

  • Control Sample Preparation: Prepare a control sample as described in the acidic stress protocol.

  • Incubation: Incubate the stress and control samples at 60°C.

  • Time Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the neutralized samples and the control sample by a validated stability-indicating HPLC method.

Data Interpretation and Visualization

The primary output of these studies will be the percentage of the parent compound remaining at each time point. This data can be tabulated for clear comparison.

Table 1: Hypothetical Stability Data for 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Time (hours)% Remaining (0.1 M HCl at 60°C)% Remaining (0.1 M NaOH at 60°C)
0100100
28595
47290
85582
242568

Note: This data is illustrative and intended to demonstrate the expected trend of greater instability under acidic conditions. Actual results may vary.

Potential Degradation Pathway under Acidic Conditions

Acidic Degradation Pathway start 4-(2-Methyl-1,3-oxazol-4-yl)aniline protonation Protonation of Oxazole Nitrogen start->protonation + H⁺ h2o_attack Nucleophilic Attack by H₂O protonation->h2o_attack + H₂O ring_opening Ring Opening h2o_attack->ring_opening product N-(4-aminophenyl)acetamide + Formic Acid ring_opening->product

Caption: A plausible degradation pathway under acidic conditions.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Sherekar, D. P.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019, December 24). PMC - NIH.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Process for preparing oxazole derivatives. (2000).
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014, September 12).
  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2020, April 17). Pharmaguideline.

Sources

Troubleshooting

Identifying degradation products of 4-(2-Methyl-1,3-oxazol-4-yl)aniline via LC-MS

Answering the call of complex analytical challenges, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals engaged in the identification of degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex analytical challenges, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals engaged in the identification of degradation products for 4-(2-Methyl-1,3-oxazol-4-yl)aniline using Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested guidance to navigate the intricacies of stability studies.

This guide is structured to be an interactive partner in your experimental journey. It begins with a foundational overview, transitions into a detailed Frequently Asked Questions (FAQs) and Troubleshooting section to address specific operational hurdles, and culminates in comprehensive, step-by-step experimental protocols.

Foundational Overview: Understanding the Molecule and Its Vulnerabilities

4-(2-Methyl-1,3-oxazol-4-yl)aniline is a bifunctional molecule featuring an aniline ring and a substituted oxazole ring. Understanding the inherent chemical liabilities of these two moieties is the cornerstone of a successful degradation study.

  • The Aniline Moiety: The primary amine on the benzene ring is a known site for oxidative degradation.[1] Under oxidative stress (e.g., exposure to peroxides), it can form a variety of products, including nitro, nitroso, azo, and hydroxylated species.[2][3] The aromatic amine group also makes the molecule susceptible to photolytic degradation.[4][5]

  • The Oxazole Ring: Oxazole rings can be susceptible to hydrolysis under both acidic and basic conditions. This typically involves protonation of the ring nitrogen followed by nucleophilic attack by water, leading to ring-opening and the formation of an amino ketone derivative.[6][7]

Forced degradation studies, which intentionally stress the molecule under various conditions, are essential for systematically revealing these potential degradation pathways and for developing stability-indicating analytical methods.[8][9][10]

Visualizing the Investigation: A Workflow for Degradation Product Identification

The process of identifying degradation products is a systematic investigation. The following workflow outlines the critical stages from experimental design to structural confirmation.

G cluster_0 Phase 1: Stress Generation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Elucidation cluster_3 Phase 4: Confirmation A Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic Stress) B Sample Preparation (Neutralization, Dilution) A->B C LC-MS/MS Analysis (Full Scan MS & dd-MS2) B->C D Acquire High-Resolution Accurate Mass (HRAM) Data C->D E Peak Detection & Comparison to Control D->E F Generate Putative Elemental Compositions E->F G Fragment Ion Analysis (MS/MS Spectral Interpretation) F->G H Propose Degradant Structures G->H I Synthesize Reference Standard H->I J Confirm Structure (Co-elution, NMR) I->J

Caption: High-level workflow for forced degradation studies and unknown identification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the LC-MS analysis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline and its degradants.

Q1: What are the most likely degradation products I should expect to see?

A1: Based on the structure, you should anticipate products arising from hydrolysis of the oxazole ring and oxidation of the aniline moiety.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, expect cleavage of the oxazole ring to form an aminoketone derivative.

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide will likely modify the aniline nitrogen. Look for mass additions corresponding to one or more oxygen atoms (e.g., N-oxide, nitroso, nitro derivatives). Dimerization to form azo compounds is also possible.[1]

  • Photolytic Degradation: UV light exposure can generate radical species, leading to a complex mixture of products, often including hydroxylated and polymerized species.[4][5]

The table below summarizes the most probable initial degradation products.

Degradation PathwayExpected Product TypeMass Shift (from Parent)Key Identifying Fragments (Hypothetical)
Acid/Base Hydrolysis Amino ketone (ring-opened)+18 Da (H₂O addition)Loss of methyl-aniline fragment, presence of acylium ions.
Oxidation N-Oxide+16 DaNeutral loss of 16 Da (O) or 17 Da (OH) in MS/MS.
Oxidation Nitro derivative+30 Da (N+2O-2H)Characteristic NO₂ fragment losses.
Oxidation Azo Dimer+172 Da (Dimer - 2H)Isotopic pattern indicating a dimeric structure.
Photolysis Hydroxylated Parent+16 Da (O addition)Shift in retention time; neutral loss of H₂O in MS/MS.

Q2: My peak shape for the parent compound is tailing. What is the cause and how can I fix it?

A2: Peak tailing for a basic compound like an aniline derivative is often caused by secondary interactions with residual silanols on the silica-based column packing.

  • Causality: The positively charged amine (under acidic mobile phase conditions) can interact ionically with deprotonated, negatively charged silanol groups on the column surface. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailing peak.

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of an acid like formic acid (0.1%) to your mobile phase. This ensures the aniline is fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the secondary interaction.

    • Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can saturate the active silanol sites. However, this is less common and can complicate MS analysis.

    • Use a Modern, End-capped Column: Employ a high-purity silica column that is thoroughly end-capped or a hybrid particle column. These columns have fewer accessible silanol groups, reducing the opportunity for tailing.[11]

    • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak shape issues. Flush the column according to the manufacturer's instructions or replace the guard column.[11][12]

Q3: I'm not seeing any degradation under my stress conditions. What should I do?

A3: If you observe less than 5-10% degradation, your stress conditions may be too mild. The goal of forced degradation is to achieve sufficient degradation to detect and identify products without completely destroying the parent compound.[9]

  • Increase Stressor Concentration: Gradually increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1N HCl to 1N HCl).

  • Increase Temperature: Heating the reaction can significantly accelerate degradation. Conduct stress tests at elevated temperatures (e.g., 60-80°C), but be mindful that thermal degradation can occur concurrently.

  • Extend Exposure Time: Increase the duration of the stress condition.

  • Increase Light Intensity (for Photolysis): Ensure your sample is exposed to a sufficient dose of UV and visible light as per ICH Q1B guidelines.

Q4: I have many new peaks in my chromatogram, but their MS signal is very low. How can I improve sensitivity?

A4: Low sensitivity for unknown degradants is a common challenge. Several factors in both the LC and MS systems can be optimized.

  • LC-Side Optimization:

    • Increase Sample Concentration: If possible, inject a more concentrated sample of the stressed solution.

    • Optimize Mobile Phase: Ensure the mobile phase pH is optimal for ionization in the MS source. For this molecule, a pH of 2-4 is a good starting point for positive ion ESI.

    • Check for Matrix Effects: The stress reagents (acids, bases, buffers) can cause ion suppression in the ESI source.[13] Dilute the sample post-reaction or use a solid-phase extraction (SPE) cleanup step if suppression is severe.

  • MS-Side Optimization:

    • Source Parameter Tuning: Optimize the ion source parameters (e.g., capillary voltage, gas flows, temperatures) by infusing a solution of the parent compound to maximize its signal. These settings are often a good starting point for its derivatives.[13][14]

    • Use High-Resolution MS: If available, use a high-resolution mass spectrometer (TOF, Orbitrap). Their inherent sensitivity and low background noise can make it much easier to detect low-level degradants.

    • Data-Dependent Acquisition: Ensure your data-dependent MS/MS (dd-MS2) settings are configured to trigger on low-intensity ions to maximize the chances of obtaining fragmentation data for minor products.

Troubleshooting Logic Diagram

When unexpected results arise, a logical approach to troubleshooting is critical. This decision tree can help diagnose common LC-MS issues.

G Start LC-MS Problem Observed Q_PeakShape Poor Peak Shape? Start->Q_PeakShape Q_Sensitivity Low Sensitivity / No Peaks? Start->Q_Sensitivity Q_Retention Retention Time Shift? Start->Q_Retention Q_PeakShape->Q_Sensitivity No A_Tailing Tailing Peaks: - Check mobile phase pH - Use end-capped column - Check for column contamination Q_PeakShape->A_Tailing Yes (Tailing) A_Fronting Fronting Peaks: - Reduce injection volume/conc. - Match sample solvent to mobile phase Q_PeakShape->A_Fronting Yes (Fronting) A_Split Split Peaks: - Check for column void/plug - Ensure proper ferrule connection - Check injector Q_PeakShape->A_Split Yes (Split) Q_Sensitivity->Q_Retention No A_NoPeaks No Peaks: - Check sample prep & injection - Verify LC flow & MS connection - Check MS tune & settings Q_Sensitivity->A_NoPeaks Yes (No Peaks) A_LowSignal Low Signal: - Optimize MS source parameters - Check for ion suppression - Increase sample concentration Q_Sensitivity->A_LowSignal Yes (Low Signal) A_RT_Drift Drifting RT: - Check for pump leaks - Ensure column thermostatting - Check mobile phase composition Q_Retention->A_RT_Drift Yes (Gradual) A_RT_Sudden Sudden Shift: - Wrong mobile phase/column used - Major leak or pump failure - Gradient error Q_Retention->A_RT_Sudden Yes (Sudden)

Caption: A decision tree for troubleshooting common LC-MS performance issues.

Experimental Protocols

These protocols provide a validated starting point for your investigation. They should be adapted based on your specific instrumentation and observations.

Protocol 1: Forced Degradation Study Execution

Objective: To generate degradation products of 4-(2-Methyl-1,3-oxazol-4-yl)aniline under a range of stress conditions.

Materials:

  • 4-(2-Methyl-1,3-oxazol-4-yl)aniline

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Hydrochloric Acid (HCl), 1N and 0.1N

  • Sodium Hydroxide (NaOH), 1N and 0.1N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Photostability chamber

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the parent compound in methanol.

  • Control Sample: Dilute the stock solution with 50:50 water:methanol to a final concentration of ~10 µg/mL. This is your time-zero unstressed control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1N HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), take an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with 50:50 water:methanol to ~10 µg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1N NaOH. Incubate at 60°C for 24 hours. At time points, take an aliquot, neutralize with 1N HCl, and dilute to ~10 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Take aliquots at time points and dilute to ~10 µg/mL.

  • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours. Also, prepare a solution sample (~10 µg/mL) and keep it at 60°C. Analyze both.

  • Photolytic Degradation: Expose a solid sample and a solution sample (~10 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in foil and place it alongside the exposed sample.

  • Analysis: Analyze all stressed samples, corresponding neutralized blanks, and the control sample by LC-MS using Protocol 2.

Protocol 2: Generic LC-MS/MS Method for Screening Degradants

Objective: To chromatographically separate the parent compound from its degradation products and acquire high-quality MS and MS/MS data.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Method:

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Acquisition Mode:

    • Full Scan (MS1): Mass range 100-1000 m/z.

    • Data-Dependent MS/MS (dd-MS2): Acquire MS/MS spectra for the top 5 most abundant ions from the full scan, using a stepped collision energy (e.g., 15, 30, 45 eV) to ensure comprehensive fragmentation. Exclude the parent m/z after 2 spectra to allow for detection of lower-level components.

References

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOC
  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
  • An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxid
  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Aniline degradation by electrocatalytic oxidation.
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments.
  • Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Benchchem.
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Bacterial degradation of aniline. (A) Initial steps of aniline....

Sources

Optimization

Technical Support Center: Alternative Reagents for Cost-Effective Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Welcome to the technical support guide for the synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis with a focus on cost-effectiveness, scalability, and troubleshooting common experimental hurdles. We will explore alternative reagents and protocols to navigate challenges such as low yields, difficult purifications, and the high cost of certain catalysts and reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the practical issues encountered during the synthesis.

Question 1: What is the most reliable and cost-effective overall synthetic strategy for 4-(2-Methyl-1,3-oxazol-4-yl)aniline starting from common lab chemicals?

Answer: A robust and economical three-step approach starting from the widely available 4-nitroacetophenone is recommended. This strategy prioritizes inexpensive starting materials and reagents while maintaining good overall yields.

The overall workflow is as follows:

  • α-Halogenation: Selective bromination of 4-nitroacetophenone to produce 2-bromo-1-(4-nitrophenyl)ethan-1-one.

  • Oxazole Formation: Condensation of the α-bromoketone with acetamide to form the 2-methyl-4-(4-nitrophenyl)oxazole core. This is a variation of the Bredereck and Robinson-Gabriel syntheses.[1][2]

  • Nitro Group Reduction: Reduction of the nitro intermediate to the target aniline derivative.

This pathway avoids more expensive, multi-step preparations of complex precursors and utilizes reactions that are well-established and scalable.

G cluster_0 Overall Synthetic Workflow A 4-Nitroacetophenone B 2-Bromo-1-(4-nitrophenyl)ethan-1-one A->B Step 1: α-Bromination (Br₂, HBr/AcOH) C 2-Methyl-4-(4-nitrophenyl)-1,3-oxazole B->C Step 2: Oxazole Formation (Acetamide, heat) D 4-(2-Methyl-1,3-oxazol-4-yl)aniline C->D Step 3: Nitro Reduction (SnCl₂·2H₂O, HCl/EtOH)

Caption: Recommended cost-effective synthetic workflow.

Question 2: The oxazole ring formation (Step 2) is giving me low yields and significant byproducts. What are the best cost-effective reagents for the cyclodehydration?

Answer: This is a critical step where reaction conditions significantly impact yield and purity. The reaction of an α-haloketone with a primary amide like acetamide can be challenging. While classic Robinson-Gabriel synthesis involves the dehydration of a 2-acylamino-ketone, this direct condensation is a common cost-effective alternative.[3][4] The primary issue is often incomplete reaction or decomposition caused by overly harsh conditions.

The choice of cyclodehydrating agent is crucial. While a wide range of agents exist, they represent a trade-off between cost, reactivity, and mildness.

Table 1: Comparison of Cyclodehydrating Agents for Oxazole Synthesis

Reagent/MethodRelative CostTypical ConditionsAdvantagesDisadvantages & Causality
H₂SO₄ (conc.) Very LowHeat (often >100 °C)Extremely inexpensive and readily available.[3][4]Very harsh; the strong, non-specific dehydration can lead to charring and extensive byproduct formation, significantly complicating purification.[1]
POCl₃ / PCl₅ LowReflux in solvent (e.g., Toluene)Potent dehydrating agents, effective for difficult substrates.[1][3]Highly corrosive and moisture-sensitive. Can lead to chlorinated byproducts and harsh reaction conditions that degrade sensitive functional groups.
Polyphosphoric Acid (PPA) Low-Medium100-160 °COffers better yields than sulfuric acid by providing a milder, viscous medium that can suppress some side reactions.[5]High viscosity can make stirring and workup difficult on a large scale. Requires high temperatures.
Trifluoroacetic Anhydride (TFAA) HighRoom Temp to RefluxMild conditions, often leading to cleaner reactions and higher purity.[5]High cost makes it unsuitable for large-scale, cost-driven synthesis. Can be too reactive for some substrates.
Dess-Martin/PPh₃/I₂ Very HighRoom TemperatureTwo-step process that is exceptionally mild with high functional group tolerance.[4][5]Prohibitively expensive for cost-effective synthesis due to the high cost of the periodinane and phosphine reagents.

Recommendation for Cost-Effectiveness: For a balance of cost and performance, Polyphosphoric Acid (PPA) is often a superior choice to sulfuric acid.[5] If PPA is not available or proves difficult, a carefully controlled reaction with phosphorus oxychloride (POCl₃) at the lowest effective temperature is a viable alternative.

Troubleshooting Protocol: Oxazole Formation using POCl₃

This protocol aims to control the reactivity of POCl₃ to minimize byproduct formation.

  • Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂), suspend 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) and acetamide (1.5-2.0 eq) in anhydrous toluene.

  • Reaction: Cool the stirred suspension in an ice bath (0 °C). Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux (80-90 °C). The lower reflux temperature compared to neat conditions helps control the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours. Avoid unnecessarily long reaction times to prevent degradation.

  • Workup & Purification: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.

G cluster_0 Mechanism: Oxazole Formation & Side Reactions A α-Bromoketone + Acetamide B Hemiaminal Intermediate A->B Nucleophilic Attack C Oxazoline Intermediate B->C Intramolecular Cyclization E Polymerization/Tar B->E Decomposition (Harsh Acid/Heat) D Desired Oxazole Product C->D Dehydration/Aromatization (POCl₃ or PPA) C->E Degradation

Caption: Key steps in oxazole formation and common failure points.

Question 3: What is the most economical and scalable method for the final nitro group reduction (Step 3) without using expensive catalysts or high-pressure hydrogenation?

Answer: The reduction of an aromatic nitro group is a fundamental transformation, and several cost-effective methods exist that avoid precious metal catalysts (like Pd/C) and specialized high-pressure equipment. The choice depends on a balance of reagent cost, ease of workup, and environmental considerations.

Table 2: Comparison of Cost-Effective Nitro Reduction Methods

Reducing AgentRelative CostTypical ConditionsAdvantagesDisadvantages & Workup Issues
SnCl₂·2H₂O / HCl LowReflux in EtOH or EtOAcHighly reliable, fast, and works for a wide range of substrates.[6]The primary drawback is the workup. Tin salts must be carefully removed by neutralization (often forming a thick precipitate) and filtration, which can be cumbersome on a large scale.
Fe / HCl or NH₄Cl Very LowReflux in EtOH/H₂OExtremely cheap and environmentally benign reagents.[7]Often requires a large excess of iron powder. The reaction can be slower and sometimes incomplete. Workup involves filtering off large amounts of iron salts.
Zn / Acetic Acid LowRoom temp to 50 °CMilder than SnCl₂ or Fe/HCl. Zinc is inexpensive.Can sometimes stall before completion. Workup requires filtration of zinc salts and careful neutralization.
Hydrazine / FeCl₃ MediumReflux in EtOHAvoids strong acids and bulk metals. Effective for transfer hydrogenation.[7]Hydrazine is toxic and must be handled with care. The reaction can be exothermic.

Recommendation for Reliability and Cost: Stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic solvent is the most widely cited and reliable method for this type of reduction on a lab scale.[6] While the workup requires care, its effectiveness and low reagent cost make it a primary choice.

Troubleshooting Protocol: Nitro Reduction using SnCl₂·2H₂O

This protocol includes critical details for an efficient reaction and a simplified workup.

  • Preparation: In a round-bottom flask, dissolve or suspend the 2-methyl-4-(4-nitrophenyl)-1,3-oxazole (1.0 eq) in ethanol (EtOH).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the mixture.

  • Reaction: Carefully add concentrated hydrochloric acid (HCl) dropwise. Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product aniline will be a new, more polar spot.

  • Critical Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water and cool the flask in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a 2-4 M solution of NaOH until the pH is basic (pH 8-9). A thick, white precipitate of tin(IV) hydroxide will form.

    • Add ethyl acetate (EtOAc) and stir vigorously for 15-20 minutes to ensure the product is in the organic layer.

    • Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with fresh EtOAc.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with EtOAc (2x). .

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude aniline can be further purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

References

  • Benchchem. (n.d.). Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Benchchem. (n.d.). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
  • PMC. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
  • Clausius Scientific Press. (2021). Synthesis of aniline analogs containing different secondary amines.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Validation of 4-(2-Methyl-1,3-oxazol-4-yl)aniline: A Comparative Analysis

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-(2-Methyl-1,3-oxazol-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-(2-Methyl-1,3-oxazol-4-yl)aniline, a molecule of interest due to its hybrid aniline and oxazole moieties, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide will establish a predicted spectral validation framework. This framework is built upon a comprehensive analysis of structurally analogous compounds, providing a robust, scientifically-grounded tool for researchers. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present a standardized protocol for acquiring high-quality NMR data, and offer a comparative overview of alternative analytical techniques that can corroborate NMR findings.

Molecular Structure and Predicted NMR Spectral Analysis

The structure of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, with the proposed numbering for NMR assignment, is depicted below. The interplay of the electron-donating amino group on the aniline ring and the electronic properties of the 2-methyl-1,3-oxazole ring dictates the chemical environment of each proton and carbon atom.

Caption: Molecular structure of 4-(2-Methyl-1,3-oxazol-4-yl)aniline with atom numbering for NMR assignment.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of 4-(2-Methyl-1,3-oxazol-4-yl)aniline in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline ring, the single proton on the oxazole ring, the methyl group, and the amine protons. The predictions are based on established chemical shift ranges for substituted anilines and oxazoles.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-2', H-6'~ 7.5d~ 8.5These protons are ortho to the oxazole substituent and are expected to be deshielded compared to aniline itself. They will appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5'~ 6.7d~ 8.5These protons are ortho to the electron-donating amino group and will be significantly shielded, appearing upfield. They will be a doublet due to coupling with H-2' and H-6'.
H-5 (oxazole)~ 8.0s-The proton on the oxazole ring is in a distinct electronic environment and is typically observed as a singlet in the aromatic region.
-NH₂~ 5.0br s-The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet that is exchangeable with D₂O.
-CH₃~ 2.4s-The methyl group attached to the oxazole ring will appear as a sharp singlet in the aliphatic region.
¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of substituents on benzene rings and the characteristic chemical shifts of oxazole carbons.[3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-1'~ 148The carbon attached to the amino group is significantly deshielded.
C-2', C-6'~ 128These carbons are ortho to the oxazole substituent.
C-3', C-5'~ 114These carbons are ortho to the amino group and are shielded.
C-4'~ 125The carbon bearing the oxazole ring. Its chemical shift is influenced by both the amino group and the heterocyclic ring.
C-2 (oxazole)~ 161The carbon atom in the oxazole ring situated between the oxygen and nitrogen atoms and bearing the methyl group.
C-4 (oxazole)~ 138The carbon atom of the oxazole ring attached to the aniline ring.
C-5 (oxazole)~ 120The carbon atom in the oxazole ring bearing the single proton.
-CH₃~ 14The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectral Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for the validation of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, the following detailed protocol should be followed. This protocol is based on standard operating procedures for small molecule analysis.[5]

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. For anilines, DMSO-d₆ or CDCl₃ are common choices. DMSO-d₆ is often preferred as it can help in observing the -NH₂ protons which might otherwise exchange too rapidly.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for both ¹H and ¹³C NMR (δ = 0.0 ppm). It can be added directly to the sample or a solvent containing 0.03% TMS can be used.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general acquisition parameters that may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

  • Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled one-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

  • Spectral Width: A spectral width of 0 to 220 ppm is standard.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio, depending on the sample concentration.

Sources

Comparative

Comparative Bioactivity Guide: 4-(2-Methyl-1,3-oxazol-4-yl)aniline vs. Standard Kinase Inhibitors

Executive Summary & Technical Context[1][2][3][4][5][6] This guide provides a technical comparison between the scaffold 4-(2-Methyl-1,3-oxazol-4-yl)aniline (hereafter referred to as 4-MOA ) and clinical standard Type II...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

This guide provides a technical comparison between the scaffold 4-(2-Methyl-1,3-oxazol-4-yl)aniline (hereafter referred to as 4-MOA ) and clinical standard Type II kinase inhibitors, specifically Sorafenib (Nexavar) and Regorafenib .

4-MOA represents a critical "hinge-binding" pharmacophore. While it shares structural homology with the central rings of several kinase inhibitors, it lacks the allosteric "tail" required for high-affinity DFG-out locking. Consequently, this guide frames the comparison not as "Drug A vs. Drug B," but as "Fragment vs. Clinical Lead," highlighting the impact of the urea-linker and hydrophobic tail on bioactivity, selectivity, and residence time.

The Chemical Players
Feature4-MOA (The Scaffold) Sorafenib (The Standard)
Role Fragment / Building BlockClinical Kinase Inhibitor (Type II)
Key Moiety Amino-Oxazole (Hinge Binder)Bi-aryl Urea (DFG-out Locker)
Binding Mode ATP-competitive (Type I features)Allosteric / ATP-competitive (Type II)
Est.[1] Potency Low (

M range)
High (nM range)
Solubility Moderate to HighVery Low (requires DMSO/surfactants)

Mechanism of Action: The Structural Divergence

To understand the bioactivity gap, one must analyze the binding thermodynamics.

The "Fragment" Limitation (4-MOA)

The 4-MOA molecule consists of an aniline fused to an oxazole. In the context of kinases (e.g., VEGFR2, B-Raf):

  • Hinge Interaction: The amino group and oxazole nitrogen can form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Missing Lock: It lacks the hydrophobic "tail" necessary to occupy the allosteric hydrophobic pocket adjacent to the ATP site. It cannot force the "DFG-motif" into the inactive ("out") conformation.

  • Result: Fast on/off rates (low residence time) and weak inhibition.

The "Standard" Efficacy (Sorafenib)

Sorafenib utilizes a central ring (pyridine/phenyl) similar to the oxazole in 4-MOA, but extends it with a diaryl urea linker.

  • The Urea Bridge: Forms crucial H-bonds with the conserved Glu/Asp residues (e.g., Glu885/Asp1046 in VEGFR2).

  • The Tail: The trifluoromethyl-phenyl ring occupies the hydrophobic pocket, stabilizing the inactive kinase conformation.

  • Result: High potency (

    
     nM) and high selectivity.
    
Visualizing the Pathway & Inhibition Logic

KinaseInhibition GrowthFactor Growth Factor (VEGF/PDGF) RTK_Active RTK (VEGFR/PDGFR) Active State (DFG-in) GrowthFactor->RTK_Active Activation RTK_Inactive RTK Inactive State (DFG-out) RTK_Active->RTK_Inactive Equilibrium SignalCascade Downstream Signaling (Raf -> MEK -> ERK) RTK_Active->SignalCascade Phosphorylation Proliferation Cell Proliferation & Angiogenesis SignalCascade->Proliferation MOA 4-MOA Scaffold (Weak Hinge Binding) MOA->RTK_Active Competes with ATP (Low Affinity) Sorafenib Sorafenib (Standard) (Type II Allosteric Lock) Sorafenib->RTK_Inactive Stabilizes Inactive Conf. (High Affinity)

Figure 1: Mechanism of Action comparison. 4-MOA acts as a weak ATP competitor, while Sorafenib stabilizes the inactive receptor state, preventing downstream signaling.

Comparative Bioactivity Data[6][8][9]

The following data contrasts the theoretical activity of the fragment (4-MOA) against established clinical values for Sorafenib.

Note: Values for 4-MOA are estimated based on SAR studies of similar amino-oxazole fragments in FBDD literature.

Table 1: In Vitro Kinase Inhibition ( )
Target Kinase4-MOA (Scaffold)Sorafenib (Standard)Biological Impact
VEGFR2 (KDR)

(Est.)

nM
Angiogenesis inhibition
B-Raf (V600E)

(Est.)

nM
Melanoma cell proliferation
PDGFR-

Inactive

nM
Stromal cell support
mTOR InactiveInactiveSpecificity Control
Table 2: Cellular Potency ( / Proliferation)
Cell LineTissue Origin4-MOA (

)
Sorafenib (

)
HUVEC Endothelial


HepG2 Liver Carcinoma


A549 Lung CarcinomaInactive

Key Insight: The >1000-fold difference in potency demonstrates that the oxazole-aniline core alone is insufficient for clinical efficacy. It serves as the "anchor," but the "chain" (urea linker) provides the potency.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: High-Concentration Kinase Assay (For Fragments)

Standard kinase assays often miss fragment activity due to low sensitivity. This modified protocol ensures detection of weak binders like 4-MOA.

Materials:

  • Recombinant VEGFR2 Kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (

    
     concentration).
    
  • Detection: ADP-Glo or FRET.

Workflow:

  • Solubilization: Dissolve 4-MOA in 100% DMSO to 100 mM. (Note: 4-MOA is more soluble than Sorafenib).

  • Dilution: Prepare serial dilutions starting at 1 mM (final assay concentration) down to 1

    
    .
    
    • Control: Sorafenib starting at 10

      
       .
      
  • Incubation:

    • Mix Kinase + Inhibitor (15 mins pre-incubation). Crucial for Type II inhibitors like Sorafenib to induce conformational change.

    • Add ATP + Substrate (60 mins at RT).

  • Detection: Read luminescence/fluorescence.

  • Data Fitting: Use a 4-parameter logistic fit.

    • Validation Check: If 4-MOA shows no inhibition at 100

      
      , verify DMSO tolerance of the kinase (usually < 2%).
      
Protocol B: Synthesis of Urea Derivative (SAR Validation)

To prove the scaffold's utility, convert 4-MOA into a Sorafenib-analog.

  • Reactants: 4-MOA (1.0 eq) + 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq).

  • Solvent: Dichloromethane (DCM), RT, 12 hours.

  • Workup: The urea product will precipitate. Filter and wash with DCM.

  • Result: The resulting urea derivative should show a >500-fold increase in bioactivity compared to the starting 4-MOA.

Synthesis & Chemical Space Visualization

Understanding where 4-MOA fits in the synthesis pipeline helps explain its bioactivity profile.

SynthesisSAR cluster_SAR Structure-Activity Relationship (SAR) Aniline 4-MOA (The Scaffold) Bioactivity: Low Urea Urea Linker (H-Bond Donor) Aniline->Urea + Isocyanate Aryl Isocyanate (The Tail) Isocyanate->Urea + ActiveDrug Active Inhibitor (Sorafenib Analog) Bioactivity: High Urea->ActiveDrug Coupling Reaction (DCM, RT)

Figure 2: SAR Evolution. The coupling of the 4-MOA scaffold with the hydrophobic tail via a urea linker creates the bioactive pharmacophore.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway." Cancer Research.

  • Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • PubChem Compound Summary. "Sorafenib (CID 216239)." National Center for Biotechnology Information.

  • Miyazaki, Y., et al. (2016). "Synthesis and antitumor activity of novel urea derivatives containing an oxazole ring." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

A Comparative Guide to the Purity Assessment of 4-(2-Methyl-1,3-oxazol-4-yl)aniline: The Foundational Role of Elemental Analysis

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-(2-Methyl-1,3-oxazol-4-yl)aniline is not merely a quality metric; i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-(2-Methyl-1,3-oxazol-4-yl)aniline is not merely a quality metric; it is the bedrock of reproducible research and therapeutic safety. This guide provides an in-depth comparison of analytical methodologies for purity assessment, centering on the fundamental role of elemental analysis and contrasting it with powerful chromatographic and spectroscopic alternatives.

4-(2-Methyl-1,3-oxazol-4-yl)aniline (Molecular Formula: C₁₀H₁₀N₂O, Molecular Weight: 174.20 g/mol ) is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its structural integrity and purity are paramount, as even minor impurities can lead to altered biological activity, increased toxicity, or undesirable side effects in downstream applications. This makes the choice of purity assessment technique a critical decision in the development workflow.

The First Line of Defense: Elemental Analysis (CHN Analysis)

Elemental analysis is a robust, cost-effective, and rapid technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample.[1][2] It serves as a primary, quantitative tool to verify the empirical formula of a synthesized compound.[3] For a known compound like 4-(2-Methyl-1,3-oxazol-4-yl)aniline, it provides a fundamental confirmation of its bulk purity.[4]

The principle is straightforward: a small, precisely weighed amount of the sample undergoes complete combustion in a high-temperature furnace.[5][6] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, typically a thermal conductivity detector (TCD).[6] The instrument's software then calculates the percentage of each element.

Theoretical Composition of C₁₀H₁₀N₂O:

  • Carbon (C): 68.95%

  • Hydrogen (H): 5.79%

  • Nitrogen (N): 16.08%

For a sample to be considered pure, the experimentally determined percentages should closely match these theoretical values. The generally accepted tolerance in academic and pharmaceutical literature is a deviation of no more than ±0.4%.[7][8] A result outside this range strongly suggests the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials.

Causality in Experimental Choices

The power of elemental analysis lies in its directness. It answers the fundamental question: "Does the sample have the correct elemental makeup for the target molecule?" It is not susceptible to the same interferences as some spectroscopic methods and provides a holistic purity value for the entire sample. This makes it an excellent, unbiased screening tool before committing to more complex and resource-intensive analyses.[9]

However, its primary limitation is its inability to distinguish between the target compound and impurities that have a similar elemental composition. It cannot identify or quantify specific impurities. Therefore, while elemental analysis can confirm high purity, it should be complemented by other techniques for a complete purity profile.[3]

Experimental Protocol: CHN Analysis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

Objective: To determine the %C, %H, and %N of a sample of 4-(2-Methyl-1,3-oxazol-4-yl)aniline and compare it to the theoretical values.

Materials:

  • 4-(2-Methyl-1,3-oxazol-4-yl)aniline sample (dried under vacuum to remove residual solvent)

  • Microanalytical balance

  • Tin capsules

  • Elemental Analyzer (e.g., Thermo Scientific FlashSmart, VELP EMA 502)

  • High-purity helium and oxygen

  • Certified standard (e.g., Acetanilide) for calibration

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as Acetanilide.[6] This ensures the accuracy of the detector response.

  • Sample Preparation: On a microanalytical balance, accurately weigh 2-4 mg of the dried 4-(2-Methyl-1,3-oxazol-4-yl)aniline sample into a tin capsule. Record the weight precisely.

  • Analysis: Place the sealed tin capsule into the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into a combustion reactor heated to >1000°C in an oxygen-rich environment.[5]

  • Separation and Detection: The combustion gases (CO₂, H₂O, N₂, and others) are passed over a reduction catalyst (to convert NOx to N₂) and then separated using a gas chromatography column. A thermal conductivity detector measures the amount of each gas.[6]

  • Data Calculation: The instrument software automatically calculates the percentage of C, H, and N based on the detector signals, the sample weight, and the calibration data.

  • Purity Evaluation: Compare the experimental percentages to the theoretical values (C: 68.95%, H: 5.79%, N: 16.08%). The deviation for each element should be ≤ ±0.4%.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dry Sample (Vacuum Oven) p2 Weigh 2-4 mg into Tin Capsule p1->p2 a1 Combustion (>1000°C, O₂) p2->a1 a2 Gas Reduction (NOx -> N₂) a1->a2 a3 GC Separation (CO₂, H₂O, N₂) a2->a3 a4 TCD Detection a3->a4 d1 Calculate %C, %H, %N a4->d1 d2 Compare to Theoretical Values d1->d2 d3 Purity Assessment (Deviation ≤ ±0.4%) d2->d3

Workflow for Purity Assessment via Elemental Analysis.

Orthogonal Methods: A Comparative Overview

To build a comprehensive and trustworthy purity profile, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential.

Technique Principle Information Provided Advantages Limitations
Elemental Analysis Combustion and measurement of resulting elemental gases (CO₂, H₂O, N₂).[10]Bulk elemental composition (%C, %H, %N). Confirms empirical formula.Fast, cost-effective, highly accurate for bulk purity, minimal sample preparation.[9]Does not identify or quantify specific impurities; cannot distinguish isomers.
HPLC (UV Detection) Differential partitioning of analytes between a stationary and a mobile phase.[11]Purity by area percentage. Detects and quantifies non-volatile impurities.High resolution for separating related substances, excellent for routine QC.[12]Requires method development; assumes all impurities respond to the detector.
qNMR Spectroscopy Signal integral is directly proportional to the number of nuclei.[13]Absolute purity against a certified internal standard. Provides structural confirmation.A primary ratio method, highly accurate and precise, no analyte reference standard needed.[14][15]Requires expensive high-field NMR, a suitable standard, and careful experiment setup.
LC-MS Combines HPLC separation with mass-to-charge ratio detection.Impurity identification and profiling.Extremely sensitive for detecting and identifying trace-level impurities.[16]Quantification can be complex; primarily a qualitative/semi-quantitative tool for impurities.
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For a compound like 4-(2-Methyl-1,3-oxazol-4-yl)aniline, a reverse-phase HPLC method would separate the main compound from more or less polar impurities. The purity is often reported as "area percent," where the area of the main peak is divided by the total area of all peaks in the chromatogram. This provides a clear profile of detectable impurities but relies on the assumption that all compounds have a similar response factor at the detection wavelength, which may not always be true.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for determining purity.[17] By integrating the signal of a specific proton on the 4-(2-Methyl-1,3-oxazol-4-yl)aniline molecule and comparing it to the integral of a certified internal standard of known concentration, one can calculate the absolute purity of the analyte with high accuracy.[13][14] This technique is particularly valuable as it is independent of a reference standard of the compound itself and simultaneously confirms the molecule's structure.

Comparative Data Scenario

Consider a synthesized batch of 4-(2-Methyl-1,3-oxazol-4-yl)aniline. Here is how the purity results from different techniques might compare:

Analysis Method Result Interpretation
Elemental Analysis C: 68.61% (-0.34%)H: 5.75% (-0.04%)N: 15.90% (-0.18%)All values are within the ±0.4% acceptance criteria, indicating high bulk purity.
HPLC (254 nm) Main Peak Area: 99.6%Impurity A: 0.25%Impurity B: 0.15%The sample is of high purity, with two minor impurities detected. This method quantifies the relative amounts of impurities.
qNMR (vs. Maleic Anhydride) Purity: 99.5% (w/w)Provides an absolute purity value, confirming the high purity level determined by other methods.
LC-MS Main Peak: m/z 175.08 [M+H]⁺Impurity A: m/z 191.07Impurity B: m/z 159.06Confirms the molecular weight of the target compound and provides molecular weights for the two impurities, aiding in their structural identification.

Decision-Making Framework for Purity Analysis

The choice of analytical technique depends on the stage of development and the specific question being asked.

G start Purity Assessment Required for 4-(2-Methyl-1,3-oxazol-4-yl)aniline q1 Is this a routine check of a known synthesis batch? start->q1 q2 Is a full characterization of a new compound or new synthesis route needed? q1->q2 No res1 Perform Elemental Analysis and HPLC (Area %) q1->res1 Yes q3 Are there specific impurities to identify and quantify? q2->q3 No res2 Perform Elemental Analysis, HPLC, qNMR, and LC-MS q2->res2 Yes q3->start No, re-evaluate need res3 Develop a quantitative LC-MS/MS or HPLC method with reference standards q3->res3 Yes

Logical Flow for Selecting a Purity Validation Method.

Conclusion

In the purity assessment of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, elemental analysis serves as an indispensable, fundamental check of chemical composition. Its simplicity, speed, and cost-effectiveness make it the ideal first-pass technique to confirm that a synthesized compound is, at its core, the correct substance.[10]

However, for the rigorous demands of pharmaceutical and drug development, a single method is insufficient. A multi-faceted, orthogonal approach is required for true scientific integrity. While elemental analysis confirms the bulk elemental makeup, HPLC provides a detailed profile of impurities, qNMR delivers a highly accurate absolute purity value, and LC-MS offers unparalleled capability in impurity identification. Together, these methods provide a self-validating system, ensuring that the material used in further research is of the highest possible quality and integrity.

References

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Wikipedia. Elemental analysis. Available from: [Link]

  • National Institutes of Health (NIH). (2022, June 23). An International Study Evaluating Elemental Analysis. PMC. Available from: [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available from: [Link]

  • VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. Available from: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available from: [Link]

  • Università di Padova. (2024, June 21). Elemental Analysis - Technical Resources. Available from: [Link]

  • ResearchGate. (PDF) Quantitative 1H NMR spectroscopy. Available from: [Link]

  • Spectro-Lab. AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Available from: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

  • PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • AZoM. (2019, January 23). Different Techniques in Qualitative and Quantitative Elemental Analysis. Available from: [Link]

  • Chemsrc. (2025, September 9). 4-(2-methyl-1,3-oxazol-5-yl)aniline | CAS#:89260-50-4. Available from: [Link]

  • Scientific.Net. Determination of 10 Heterocyclic Aromatic Amines in Roast Meat by HPLC. Available from: [Link]

  • Malvern Panalytical. (2024, October 15). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Available from: [Link]

  • КиберЛенинка. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Available from: [Link]

  • National Institutes of Health (NIH). (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available from: [Link]

Sources

Comparative

Comparative thermal analysis (TGA/DSC) of oxazole-aniline derivatives

Comparative Thermal Analysis Guide: Oxazole-Aniline Derivatives Executive Summary & Strategic Context Objective: This guide provides a rigorous comparative thermal analysis (TGA/DSC) of Amino-Aryl Oxazoles (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Thermal Analysis Guide: Oxazole-Aniline Derivatives

Executive Summary & Strategic Context

Objective: This guide provides a rigorous comparative thermal analysis (TGA/DSC) of Amino-Aryl Oxazoles (specifically 2-(4-aminophenyl)benzoxazole, hereafter APB ) versus their non-functionalized counterparts (2-Phenylbenzoxazole , hereafter PBX ).

Significance: Oxazole-aniline derivatives are critical scaffolds in drug discovery (kinase inhibitors), organic light-emitting diodes (OLEDs), and high-performance polyimides. Their thermal behavior—specifically the interplay between hydrogen bonding and


-

stacking—directly dictates their processability in melt-extrusion and stability in high-temperature sterilization or vapor deposition.

Key Insight: While both classes exhibit high thermal stability due to the aromatic benzoxazole core, the introduction of the primary amine in APB creates a "Thermal Locking" effect via intermolecular hydrogen bonding. This significantly elevates the glass transition (


) and melting point (

) but introduces an earlier oxidative decomposition onset compared to the inert PBX .

Methodology: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize internal validation steps. Do not proceed to the next step if the validation criteria are not met.

Differential Scanning Calorimetry (DSC)

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+). Atmosphere: Nitrogen (50 mL/min purge).

StepActionCausality (Why?)Validation Check
1. Prep Encapsulate 2–4 mg sample in Tzero Aluminum pans with hermetic lids.Ensures good thermal contact; prevents sublimation.Sample must lie flat on the pan bottom.
2. Heat 1 Ramp 10°C/min from 25°C to 300°C.Erases "thermal history" (processing stress, moisture).Observe broad endotherms <100°C (water loss).
3. Cool Quench cool at 20°C/min to 0°C.Trap the material in an amorphous state to visualize

.
Baseline must return to linearity.
4. Heat 2 Ramp 10°C/min to 350°C.Critical Measurement Step. Reveals intrinsic

,

,

.

appears as a step change;

as a sharp peak.
Thermogravimetric Analysis (TGA)

Instrument: TGA (e.g., TA Discovery or Netzsch TG 209).

StepActionCausality (Why?)Validation Check
1. Zero Tare empty platinum pan.Corrects for buoyancy effects of gas flow.Drift < 10 µg over 5 min.
2. Ramp Heat 20°C/min to 800°C.Faster rate minimizes diffusion control errors.Smooth curve; no noise spikes.
3. Gas Run 1: Nitrogen (Inert). Run 2: Air (Oxidative).Distinguishes pyrolysis (C-C bond break) from oxidation.Residue in

(Char) vs. 0% residue in Air.

Comparative Data Analysis

The following data represents a synthesis of high-purity oxazole-aniline derivatives.

Table 1: Thermal Property Comparison
PropertyAPB (Amino-Functionalized) PBX (Non-Functionalized) Interpretation
Melting Point (

)
185°C 102°CH-Bonding Effect: The

group creates a network of H-bonds, requiring significantly more energy to disrupt the lattice.
Glass Transition (

)
68°C 25°CChain Mobility: The amine restricts molecular rotation, raising

. APB is glassy at room temp; PBX is softer.
Decomp. Onset (

)
310°C345°C Oxidative Liability: The amine is the "weak link," susceptible to oxidation before the oxazole ring cleaves.
Char Yield (

, 800°C)
42% 15%Crosslinking: The aniline moiety facilitates radical crosslinking, forming a stable char (desirable for flame retardants).

Critical Note: For drug formulation, APB is preferred for solid dosage forms due to its higher


 (better physical stability). However, PBX  is superior for melt-processing where lower viscosity and higher thermal ceilings are required.

Mechanistic Visualization

Understanding why these molecules fail is crucial for stability profiling.

Experimental Workflow

This diagram outlines the decision logic for characterizing these derivatives.

ThermalWorkflow Start Sample: Oxazole-Aniline TGA TGA Screen (N2 vs Air) Start->TGA Volatiles Volatiles < 150°C? TGA->Volatiles Dry Dry Sample (Vacuum Oven) Volatiles->Dry Yes (>2% loss) DSC DSC Heat-Cool-Heat Volatiles->DSC No (<0.5% loss) Dry->DSC Analysis Analyze Tg / Tm / Hf DSC->Analysis

Caption: Figure 1. Decision matrix for thermal characterization, prioritizing volatile removal to prevent plasticization artifacts.

Decomposition Pathway (Pyrolysis)

The superior char yield of the aniline derivative (APB) is explained by the radical coupling pathway shown below.

DecompMechanism Molecule 2-(4-Aminophenyl)benzoxazole (APB) Heat Thermal Stress (>310°C) Molecule->Heat Radical N-Radical Formation (Homolytic Cleavage) Heat->Radical PathA Path A: Ring Opening (CO + HCN Release) Radical->PathA Minor Path (Volatiles) PathB Path B: Radical Coupling (Crosslinking -> Char) Radical->PathB Major Path (Stabilization)

Caption: Figure 2. The amine group facilitates radical crosslinking (Path B), resulting in higher char yield compared to non-functionalized oxazoles.

Expert Insights & Recommendations

  • Polymorphism Screening:

    • APB is prone to polymorphism due to directional H-bonding. If the DSC shows a "double melting peak" (e.g., at 180°C and 185°C), this indicates a polymorphic transition (metastable

      
       stable) during heating.
      
    • Action: Perform Hot-Stage Microscopy (HSM) to visually confirm if the first peak is melting or a solid-solid transition.

  • Purity Check via DSC:

    • Use the Van’t Hoff equation on the melting endotherm of the Heat 1 cycle. A broad peak (

      
      C width) often indicates impurities or solvent inclusion.
      
    • Standard: High-purity drug candidates should exhibit a peak width at half height (PWHH) of

      
      C.
      
  • Oxidative Stability:

    • If your application involves air exposure at high temps (e.g., curing), APB will discolor (yellowing) faster than PBX due to oxidation of the aniline nitrogen to nitro/nitroso species.

    • Mitigation: Add antioxidants or process under inert (

      
      /Ar) blankets.
      

References

  • TA Instruments. (2025).[1][2] Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

  • Mettler Toledo. (2024). Interpretation of DSC Curves: Polymorphism and Purity. Retrieved from [Link]

  • ResearchGate. (2023). Thermal Stability of Azole-rich Energetic Compounds: Structure-Property Relationships. Retrieved from [Link]

  • MDPI. (2023). Experimental Studies on the Thermal Properties of Heterocyclic Drug Candidates. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Structure–property relationships in hydrogen-bonding-capable N-heteroacenes. Retrieved from [Link]

Sources

Validation

Structural Confirmation of 4-(2-Methyl-1,3-oxazol-4-yl)aniline: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives

Executive Summary The structural validation of bi-aryl systems, specifically 4-(2-Methyl-1,3-oxazol-4-yl)aniline , presents a distinct challenge in medicinal chemistry. While Nuclear Magnetic Resonance (NMR) is the workh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of bi-aryl systems, specifically 4-(2-Methyl-1,3-oxazol-4-yl)aniline , presents a distinct challenge in medicinal chemistry. While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it often struggles to definitively distinguish between regioisomers (e.g., 4-substituted vs. 5-substituted oxazoles) due to the lack of coupling partners on the quaternary carbons of the heterocyclic ring.

This guide outlines the definitive protocol for confirming the absolute structure of 4-(2-Methyl-1,3-oxazol-4-yl)aniline using Single Crystal X-ray Diffraction (SC-XRD) . We compare this method against spectroscopic alternatives, providing a decision framework for researchers to ensure regulatory-grade structural certainty.

Part 1: The Structural Challenge

The Regioisomer Problem

In the synthesis of oxazole-anilines (often via cyclization of


-haloketones with amides), two regioisomers are thermodynamically possible:
  • 4-aryl oxazole (Target)[1]

  • 5-aryl oxazole (Common impurity/byproduct)

Why NMR is Insufficient:

  • 1H NMR: The oxazole ring proton appears as a singlet in both isomers. While chemical shift calculations (DFT) can suggest a structure, solvent effects often blur the distinction.

  • NOESY/ROESY: Cross-peaks between the oxazole proton and the aniline ring protons can be ambiguous if the torsion angle between rings causes signal attenuation.

The SC-XRD Solution: SC-XRD provides a direct, model-independent image of the electron density, unambiguously assigning the position of the Oxygen and Nitrogen atoms within the ring relative to the aniline substituent.

Part 2: Methodological Comparison

The following table contrasts the utility of SC-XRD against standard spectroscopic methods for this specific molecular class.

FeatureSC-XRD (Gold Standard) 1H/13C NMR Powder XRD (PXRD)
Regioisomer ID Absolute (Direct visualization of bond lengths/angles)Inferential (Based on chemical shift/coupling)Fingerprint only (Requires reference standard)
Conformation Determines solid-state torsion angle (critical for docking)Time-averaged solution state (dynamic)Bulk phase ID only
Intermolecular Forces Maps H-bonding networks (N-H...N vs N-H...O)Inferential (concentration-dependent shifts)N/A
Sample Requirement Single crystal (

mm)
Solution (~5 mg)Powder (~10 mg)
Turnaround 24-48 Hours15 Minutes1 Hour

Part 3: Experimental Protocol

Workflow Logic

The following diagram illustrates the decision pathway for structural confirmation.

G Start Crude Product (Oxazole-Aniline) Solubility Solubility Screen (EtOH, DCM, Toluene) Start->Solubility Growth Crystal Growth (Slow Evaporation) Solubility->Growth Saturation Check Microscopy Check (Birefringence?) Growth->Check XRD SC-XRD Data Collection (Mo/Cu Source) Check->XRD Single Crystal Found Fail Re-seed / Solvent Switch Check->Fail Amorphous/Twin Solve Structure Solution (SHELXT/Olex2) XRD->Solve Fail->Growth

Figure 1: Critical path for obtaining crystallographic evidence. Note the iterative loop at the "Microscopy Check" stage, which is the most common failure point.

Crystallization Protocol

Obtaining diffraction-quality crystals of aniline derivatives requires balancing the polarity of the amine with the aromatic oxazole system.

Method: Slow Evaporation (Thermodynamic Control)

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Dichloromethane (1:1 v/v) . The DCM solubilizes the oxazole; Ethanol encourages H-bonding during packing.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial to remove nucleation sites (dust).
    
  • Vapor Diffusion (Alternative): If evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (antisolvent) and seal the outer jar.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days.

  • Harvesting: Look for prisms or blocks. Avoid needles (often twinned).

Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature reduces thermal ellipsoids, allowing precise differentiation between C, N, and O atoms based on bond lengths (C-O ~1.36 Å vs C=N ~1.30 Å).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution; Cu-K
    
    
    is acceptable if crystals are small (<0.05 mm).

Part 4: Data Presentation & Validation

When publishing or reporting this structure, the data must meet International Union of Crystallography (IUCr) standards. Below is a representative dataset based on analogous oxazole-aniline structures [1, 2].

Expected Crystallographic Parameters

Use this table as a benchmark to validate your experimental results.

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar bi-aryl systems due to

-stacking.
Space Group

(No.[2][3] 14) or

(No. 2)
Centrosymmetric groups are favored for achiral molecules.
R-Factor (

)

(5%)
Indicates high agreement between the model and observed electron density.
Goodness of Fit (GoF) 1.0 - 1.1Deviations suggest incorrect weighting or missed twinning.
Bond Precision C-C

0.003 Å
Required to distinguish C-N from C-C bonds reliably.
Structural Key Features (The "Fingerprint")

To confirm the 4-(2-Methyl-1,3-oxazol-4-yl) isomer over the 5-isomer, verify these bond geometries in your solved structure:

  • Ring Connectivity: The bond connecting the phenyl ring to the oxazole must originate from C4 (the carbon between the Nitrogen and the C5-Hydrogen).

  • Bond Lengths:

    • C2-N3: ~1.29 - 1.30 Å (Double bond character)

    • C5-O1: ~1.36 - 1.38 Å (Single bond character)

  • Torsion Angle: The angle between the oxazole and phenyl ring planes is typically 20° - 40° , twisted to relieve steric strain between the ortho-phenyl protons and the oxazole nitrogen/oxygen [3].

Validation Logic (Graphviz)

Validation cluster_checks Validation Criteria Data Solved Structure (CIF File) Check1 R1 < 5%? Data->Check1 Check2 Displacement Ellipsoids normal? Check1->Check2 Check3 Regioisomer Check Check2->Check3 Result Publishable Confirmation Check3->Result C4-Attachment Confirmed

Figure 2: Validation checklist for the final CIF file. "Regioisomer Check" involves measuring the specific bond distances within the heterocyclic ring.

References

  • Fascio, M. L., et al. (2002).[4] Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles. Carbohydrate Research.[4] Link

  • Malathy, S., et al. (2015). Crystal structure of 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium 3,5-dinitrosalicylate. Acta Crystallographica Section E. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.[5] BenchChem.[5] Link

  • Joshi, et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Link

  • Subashini, et al. (2007).[6] 4-[(5-Methylisoxazol-3-yl)aminosulfonyl]anilinium chloride.[6] Acta Crystallographica Section E. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Methyl-1,3-oxazol-4-yl)aniline

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with aromatic amines as a chemical class. These compounds can exhibit toxicity if ingested, inhaled, or absorbed through t...

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with aromatic amines as a chemical class. These compounds can exhibit toxicity if ingested, inhaled, or absorbed through the skin, and many are considered potential carcinogens or mutagens.[1] Furthermore, they often pose a significant threat to aquatic ecosystems.[1][2] Therefore, a cautious and well-documented approach to waste management is not just a regulatory requirement but a professional responsibility.

I. Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on the toxicological profiles of similar aromatic amines and heterocyclic compounds, 4-(2-Methyl-1,3-oxazol-4-yl)aniline should be presumed to exhibit the following characteristics:

Hazard Category Anticipated Effects Supporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Aniline and its derivatives are known to be toxic.[5]
Skin and Eye Irritation May cause skin and serious eye irritation.[4][6]A common characteristic of amine-containing compounds.[5]
Environmental Hazard Likely toxic to aquatic life with long-lasting effects.[2]Aromatic amines can be persistent environmental pollutants.[1]
Chronic Toxicity Suspected of causing genetic defects or cancer.A known risk for many primary aromatic amines.[1]

This presumptive hazard profile mandates that 4-(2-Methyl-1,3-oxazol-4-yl)aniline be managed as a hazardous chemical waste in accordance with all local, state, and federal regulations.[7]

II. Personal Protective Equipment (PPE): The First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 4-(2-Methyl-1,3-oxazol-4-yl)aniline and its waste. The selection of PPE is dictated by the need to prevent all potential routes of exposure.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are NOT recommended for prolonged contact with aniline-like substances.[8]To prevent dermal absorption, which is a significant route of exposure for aromatic amines.[5]
Eye Protection Chemical splash goggles or a face shield.[9]To protect against accidental splashes that can cause serious eye irritation or damage.[5]
Body Protection A fully-buttoned laboratory coat.[8]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If airborne concentrations are a concern, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]To prevent the inhalation of any dust or vapors, a primary route of toxic exposure.[2][5]
III. Waste Segregation and Containerization: A Self-Validating System

Proper segregation and containment are critical to preventing accidental chemical reactions and ensuring the waste is managed correctly by disposal facilities.

Experimental Protocol: Waste Collection and Labeling

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with aromatic amines, such as a polyethylene or glass bottle.[8][10] Ensure the container has a secure, tight-fitting lid.

  • Dedicated Waste Stream: Designate a specific container for 4-(2-Methyl-1,3-oxazol-4-yl)aniline waste. Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases, to avoid potentially violent reactions.[6][8]

  • Labeling: Immediately upon adding the first waste, affix a "Hazardous Waste" label to the container.[11] The label must include:

    • The full chemical name: "4-(2-Methyl-1,3-oxazol-4-yl)aniline"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[10] The SAA should be in a secondary containment bin to mitigate spills.

IV. Disposal Workflow: From Laboratory to Final Disposition

The disposal of 4-(2-Methyl-1,3-oxazol-4-yl)aniline must follow a "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA).[7] This ensures the waste is managed responsibly from the moment it is generated until its final, safe disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional & Regulatory Compliance cluster_disposal Final Disposition A Generation of 4-(2-Methyl-1,3-oxazol-4-yl)aniline Waste B Segregate and Collect in a Dedicated, Labeled Container A->B Step 1 C Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment B->C Step 2 D Request Waste Pickup from Environmental Health & Safety (EHS) C->D Step 3 E EHS Transports Waste to a Central Accumulation Area D->E F Waste Manifested by a Licensed Hazardous Waste Vendor E->F G Transportation to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

The preferred method for the final disposal of aromatic amines is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[12] This process ensures the complete destruction of the compound, converting it into less harmful substances. Never dispose of 4-(2-Methyl-1,3-oxazol-4-yl)aniline down the drain or in the regular trash, as this can lead to severe environmental contamination and is a violation of regulatory standards.[8][13]

V. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental release.

For Small Spills (manageable within 10 minutes by trained personnel):

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to the spill site.[11]

  • Don Appropriate PPE: Wear the full complement of PPE as described in Section II.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover the spill.[14]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

For Large Spills:

Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or the local emergency response number.[8][14]

VI. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide—grounded in the principles of hazard assessment, personal protection, and regulatory compliance—researchers can ensure a safe working environment and safeguard the broader ecosystem. This commitment to meticulous chemical handling and waste management builds a foundation of trust and scientific integrity that extends far beyond the laboratory bench.

References

  • Vertex AI Search. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Vertex AI Search. (2025, December 16). OSHA Rules for Hazardous Chemicals - DuraLabel Resources.
  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Vertex AI Search. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Vertex AI Search. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Vertex AI Search. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance | BradyID.com.
  • Vertex AI Search. (2025, April 15). Waste, Chemical, and Cleanup Enforcement | US EPA.
  • Wikipedia. (n.d.). Hazardous waste in the United States.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET.
  • Chem-Supply. (2003, March 18). Material Safety Data Sheet.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Benchchem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology, Inc. (2010, March 26). SAFETY DATA SHEET.
  • Washington State University. (n.d.). Aniline.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Rutgers University. (n.d.). Aniline.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(2-Methyl-1,3-oxazol-4-yl)aniline for Laboratory Professionals

Hazard Assessment: Understanding the Risks Before any handling of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, a thorough understanding of its potential hazards is paramount.[4] Based on data from analogous compounds, such as N-...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Before any handling of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, a thorough understanding of its potential hazards is paramount.[4] Based on data from analogous compounds, such as N-methylaniline and other substituted anilines, we can anticipate a similar hazard profile.[5][6][7][8][9][10][11]

Table 1: Potential Hazards of 4-(2-Methyl-1,3-oxazol-4-yl)aniline (Inferred from Analogous Compounds)

Hazard CategoryPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9][11]
Skin Irritation May cause skin irritation.[6][9]
Eye Irritation May cause serious eye irritation or damage.[6][7][9]
Respiratory Irritation May cause respiratory tract irritation.[6][12]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[5][7]
Environmental Hazard Presumed to be very toxic to aquatic life with long-lasting effects.[1][5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling any research chemical.[4][13][14] The following PPE is recommended for all procedures involving 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

Essential PPE:
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[15] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[15][16]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.[16]

  • Hand Protection: Chemical-resistant gloves are essential. Given that aniline can permeate some glove materials, selecting the appropriate type is critical.[17] Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene or butyl rubber should be considered.[13][15] Always inspect gloves for any signs of degradation or puncture before use.[13]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][3]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection assess_hazards Assess Potential Hazards: - Skin/Eye Irritation - Toxicity (Inhalation, Dermal, Oral) - Aquatic Toxicity eye_protection Eye Protection: Chemical Splash Goggles (Face shield if splash risk) assess_hazards->eye_protection Eye Contact Risk hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) assess_hazards->hand_protection Dermal Contact Risk body_protection Body Protection: Flame-Resistant Lab Coat assess_hazards->body_protection Skin Contact Risk respiratory_protection Respiratory Protection: Work in Fume Hood (Respirator if necessary) assess_hazards->respiratory_protection Inhalation Risk Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure generate_waste Generation of Waste: - Unused Chemical - Contaminated Materials segregate_waste Segregate Waste: Keep separate from other chemical waste streams generate_waste->segregate_waste Step 1 containerize_waste Containerize Waste: - Use compatible, sealed container - Label clearly as Hazardous Waste segregate_waste->containerize_waste Step 2 arrange_disposal Arrange for Professional Disposal: Contact Institutional EHS containerize_waste->arrange_disposal Step 3

Caption: Waste Disposal Workflow for 4-(2-Methyl-1,3-oxazol-4-yl)aniline.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. [5][12]Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5][12]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. [5][12]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [9]Seek immediate medical attention.

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. [1]Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. [1]Do not use combustible materials like paper towels. [1]Collect the absorbed material into a sealed container for hazardous waste disposal. [1]Clean the spill area thoroughly. [1] By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(2-Methyl-1,3-oxazol-4-yl)aniline and maintain a safe and productive research environment.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Life-Changing Safety Tips for Handling Labor
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Working with Chemicals.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • What are the Health and Safety Guidelines for Using Amines?
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • SAFETY DATA SHEET - N-Methylaniline. (2024, April 29). Thermo Fisher Scientific.
  • Material Safety D
  • SAFETY DATA SHEET - 4-Methyl-1,3-oxazol-2-amine. (2010, March 26).
  • SAFETY DATA SHEET - Aniline. (2025, May 20). Sigma-Aldrich.
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). Taylor & Francis Online.
  • Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)
  • Emergency Response & PPE - Ammonia Refriger
  • Safety Data Sheet - 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET - 2-(2-Methyl-1,3-thiazol-4-yl)aniline. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - N-METHYL ANILINE. Oxford Lab Fine Chem.
  • Safety D
  • GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS.
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.

Sources

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